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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of Boc-Dap-OtBu Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the landscape of modern drug discovery and peptide chemistry, the strategic use of protected amino acids is fu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern drug discovery and peptide chemistry, the strategic use of protected amino acids is fundamental to the successful synthesis of complex molecular architectures. Among these essential building blocks is (S)-tert-butyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride, commonly referred to as Boc-Dap-OtBu hydrochloride salt. This guide offers a comprehensive exploration of its core chemical properties, providing field-proven insights into its handling, analysis, and application.

Core Molecular Attributes and Physicochemical Properties

Boc-Dap-OtBu hydrochloride salt is a derivative of L-2,3-diaminopropionic acid (Dap), a non-proteinogenic amino acid. Its structure is characterized by the orthogonal protection of its functional groups: the α-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is protected as a tert-butyl (OtBu) ester. The presence of a hydrochloride salt at the β-amino group enhances the compound's stability and solubility in certain solvents.

Table 1: Physicochemical Properties of Boc-Dap-OtBu Hydrochloride Salt
PropertyValueSource(s)
Molecular Formula C₁₃H₂₇ClN₂O₄
Molecular Weight 310.82 g/mol
Appearance Solid
Storage Temperature 2-8 °C, under inert gas

The strategic placement of the Boc and OtBu protecting groups is central to the utility of this molecule. The Boc group is renowned for its stability in a wide range of nucleophilic and basic conditions, while being readily cleavable under mild acidic conditions.[1] Similarly, the OtBu ester is stable to basic and nucleophilic conditions, making it compatible with many standard peptide synthesis protocols, and is also removed by acid treatment.[2] This orthogonal protection scheme allows for the selective deprotection and modification of the different functional groups within a molecule.

The hydrochloride salt form of the β-amino group serves several critical functions. It enhances the compound's shelf-life by preventing oligomerization and premature cleavage of the protecting groups. Furthermore, the salt form generally improves solubility in polar solvents and can aid in achieving a crystalline, more easily handleable solid.[1]

Solubility Profile: A Practical Guide

The solubility of Boc-Dap-OtBu hydrochloride salt is a critical parameter for its effective use in synthesis. While precise quantitative data in various organic solvents is not extensively published, a qualitative understanding can be drawn from its structural features and data from analogous compounds.

General Solubility Characteristics:

  • Polar Aprotic Solvents (DMF, NMP, DMSO): Boc-protected amino acids generally exhibit good solubility in these solvents, which are commonly used in solid-phase peptide synthesis (SPPS).[3] For the related compound Boc-Dap-OH, it is slightly soluble in DMSO.[4] It is anticipated that the esterified and salified form, Boc-Dap-OtBu hydrochloride, will also be soluble in these solvents, facilitating its use in coupling reactions.

  • Chlorinated Solvents (DCM): Dichloromethane is a common solvent for Boc-chemistry protocols as it readily dissolves most Boc-protected amino acids.[5]

  • Water: The hydrochloride salt form is expected to confer some aqueous solubility. However, the presence of the two bulky, nonpolar tert-butyl groups will limit its overall water solubility. The related Boc-Dap-OH is sparingly soluble in water.[4]

Experimental Protocol for Solubility Determination (Gravimetric Method)

For applications requiring precise solubility data, the following protocol can be employed:

  • Preparation: Add an excess amount of Boc-Dap-OtBu hydrochloride salt to a pre-weighed vial.

  • Solvent Addition: Add a known volume of the solvent of interest (e.g., DMF, DCM).

  • Equilibration: Stir the suspension at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the vial to pellet the excess solid.

  • Analysis: Carefully remove a known volume of the supernatant and transfer it to a pre-weighed vial. Evaporate the solvent under vacuum to dryness.

  • Calculation: Weigh the vial containing the dried solute. The mass of the dissolved solid can then be used to calculate the solubility in mg/mL.

Analytical Characterization: Ensuring Quality and Identity

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of Boc-Dap-OtBu hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

  • ¹H NMR: The proton NMR spectrum will provide characteristic signals for the protons of the two tert-butyl groups, the α- and β-protons of the diaminopropionic acid backbone, and the NH proton of the Boc-carbamate. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the Boc group and the OtBu ester, the quaternary carbons of the tert-butyl groups, and the carbons of the diaminopropionic acid backbone.

A standard protocol for NMR analysis involves dissolving the sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, and acquiring spectra on a high-field NMR spectrometer.[6]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the primary method for assessing the purity of Boc-Dap-OtBu hydrochloride salt.[6]

Table 2: Typical HPLC Method Parameters for Purity Analysis
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5-95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm
Column Temperature 30-40 °C

Source: Adapted from general protocols for Boc-Dap derivatives.[6]

Procedure:

  • Sample Preparation: Prepare a sample solution of approximately 0.5-1.0 mg/mL in a suitable solvent, such as a mixture of mobile phases A and B.[6]

  • Injection: Inject 10-20 µL of the sample onto the equilibrated HPLC system.[6]

  • Data Analysis: The purity is determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information. For Boc-protected amines, characteristic fragmentation includes the loss of the Boc group or components thereof.[7][8]

Chemical Reactivity and Stability

A thorough understanding of the reactivity and stability of Boc-Dap-OtBu hydrochloride salt is crucial for its successful application in synthesis.

Deprotection Strategies

The Boc and OtBu groups are both acid-labile. They are typically removed simultaneously during the final cleavage step of peptide synthesis using strong acids like trifluoroacetic acid (TFA).[9][10] Milder acidic conditions, such as 4M HCl in dioxane, can also be used for Boc deprotection.[11]

dot

cluster_protection Orthogonal Protection cluster_deprotection Acid-Mediated Deprotection Boc_Dap_OtBu Boc-Dap(HCl)-OtBu Deprotected_Dap H-Dap-OH Boc_Dap_OtBu->Deprotected_Dap TFA or HCl

Caption: Acid-mediated deprotection of Boc-Dap-OtBu.

Stability and Handling

Boc-Dap-OtBu hydrochloride salt is a hygroscopic solid and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C to prevent moisture absorption and degradation.[12] Exposure to moisture can lead to hydrolysis of the ester and potential degradation of the Boc group. When handling, it is advisable to work in a controlled environment with low humidity, such as a glove box.[12][13]

Potential Side Reactions in Peptide Synthesis

While the Boc and OtBu protecting groups are generally robust, several side reactions can occur during peptide synthesis:

  • Incomplete Coupling: Steric hindrance from the bulky protecting groups can sometimes lead to incomplete coupling reactions. Double coupling or the use of more potent coupling reagents like HATU or HBTU may be necessary.[11]

  • Racemization: Although less common with urethane-type protecting groups like Boc, racemization can occur, particularly with certain coupling reagents or prolonged activation times.[14]

  • Diketopiperazine Formation: This can be a significant side reaction, especially after the coupling of the second amino acid in SPPS.[9]

  • Alkylation: During acidic deprotection, the generated tert-butyl cation can alkylate nucleophilic side chains, such as those of tryptophan or methionine. The use of scavengers in the cleavage cocktail is recommended to mitigate this.[11]

Applications in Drug Development and Research

The unique trifunctional nature of Boc-Dap-OtBu hydrochloride salt makes it a valuable building block in several areas of drug discovery.

Peptide Synthesis

Its primary application is in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The orthogonally protected amino and carboxyl groups allow for its incorporation into a peptide chain, while the β-amino group, once deprotected, can be used for further modifications, such as:

  • Peptide Stapling: Introducing hydrocarbon staples to constrain peptide conformation.

  • Synthesis of Branched Peptides: Creating peptides with side chains attached to the peptide backbone.

  • Introduction of Labels: Attaching fluorescent dyes, biotin, or other reporter molecules.

dot

cluster_spoke0 cluster_spoke1 cluster_spoke2 cluster_spoke3 cluster_spoke4 Resin Solid Support AA1 Amino Acid 1 Resin->AA1 Couple Boc_Dap Boc-Dap-OtBu AA1->Boc_Dap Couple AA3 Amino Acid 3 Boc_Dap->AA3 Couple Cleavage Cleavage & Deprotection AA3->Cleavage

Caption: Incorporation of Boc-Dap-OtBu in SPPS.

Antibody-Drug Conjugates (ADCs)

Boc-Dap-OtBu hydrochloride salt is a key component in the synthesis of linkers for ADCs. The β-amino group can be used to attach a cytotoxic drug, while the α-amino and carboxyl groups are used to connect to the antibody or other parts of the linker. This allows for the precise construction of ADCs with defined drug-to-antibody ratios (DAR).[6][15]

Conclusion

Boc-Dap-OtBu hydrochloride salt is a versatile and valuable reagent for researchers, scientists, and drug development professionals. Its well-defined chemical properties, stemming from its orthogonal protecting group strategy and the stabilizing effect of the hydrochloride salt, enable its use in a wide range of synthetic applications, from complex peptide synthesis to the construction of innovative antibody-drug conjugates. A thorough understanding of its solubility, stability, and reactivity, as outlined in this guide, is paramount to its successful and efficient utilization in the laboratory.

References

  • Benchchem. An In-depth Technical Guide to the Tert-Butoxycarbonyl (Boc) Protecting Group.
  • Wikipedia. tert-Butyloxycarbonyl protecting group.
  • Benchchem. Function of OtBu protecting group for glutamic acid.
  • Sigma-Aldrich. Boc-Dab-OtBu hydrochloride AldrichCPR.
  • Benchchem.
  • Benchchem. Common side reactions with Boc-protected amino acids and how to avoid them.
  • ChemPep. Boc Solid Phase Peptide Synthesis.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • PubChem. H-Dap(Boc)-OtBu.HCl.
  • ChemicalBook. BOC-DAP-OTBU HYDROCHLORIDE SALT | 77215-54-4.
  • ChemicalBook. Boc-Dap-OtBu | 77215-54-4.
  • PubMed.
  • ChemPep. Boc Solid Phase Peptide Synthesis.
  • BOC Sciences. BOC-Amino Acids.
  • Benchchem. Navigating the Solubility of Boc-Dap-OH: A Technical Guide for Researchers.
  • BOC Sciences. Chemically Cleavable Linker Synthesis | ADC Services.
  • ResearchGate. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m).
  • AAPPTec. Solvents for Solid Phase Peptide Synthesis.
  • AAPPTec. Solvents for Solid Phase Peptide Synthesis.
  • Benchchem. Application Notes and Protocols for Mal-Dap(Boc)-DCHA Linker in Targeted Drug Delivery.
  • Quora. Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts?.
  • Bachem.
  • AAPPTec.
  • Bibliomed. Side reactions in peptide synthesis: An overview.
  • CORE. A method for the deprotonation of hydrochloride salts of peptide esters to free amin.
  • Reddit. Amino Acid Freebase vs. HCl Salt - chemistry.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Sigma-Aldrich. BOC-ON.
  • Jasco. Synthesis Of Amides Using TCFH And Benchtop NMR Spectroscopy.
  • 质谱学报. Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors.
  • Scribd. Boc.Diamin.
  • Sigma-Aldrich. Boc-Dap-OH = 98.0 TLC 73259-81-1.
  • Benchchem. Technical Support Center: Boc Deprotection in Acidic Conditions.
  • ResearchGate.
  • BOC Sciences.
  • PubMed. Positive and Negative Ion Electrospray Tandem Mass Spectrometry (ESI MS/MS) of Boc-protected Peptides Containing Repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: Differentiation of Some Positional Isomeric Peptides.
  • PubMed. Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions.
  • PMC.
  • ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid.
  • PMC. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • Sigma-Aldrich. Boc-Dap-OH = 98.0 TLC 73259-81-1.
  • HepatoChem. How do you handle hygroscopic salts?.
  • Chemistry LibreTexts.
  • Reddit.
  • ResearchGate. How to isolate a very hygroscopic salt (as presipitate)

Sources

Exploratory

Boc-Dap-OtBu: Technical Analysis of CAS 1333246-31-3 vs 77215-54-4

Part 1: Executive Summary & Core Distinction In the synthesis of complex peptides and peptidomimetics, Boc-Dap-OtBu (N-alpha-Boc-L-2,3-diaminopropionic acid tert-butyl ester) is a critical orthogonally protected building...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Distinction

In the synthesis of complex peptides and peptidomimetics, Boc-Dap-OtBu (N-alpha-Boc-L-2,3-diaminopropionic acid tert-butyl ester) is a critical orthogonally protected building block. It allows for the selective modification of the side-chain amine (


-amine) while the N-terminus and C-terminus remain protected by acid-labile groups (Boc and OtBu, respectively).

The distinction between the two subject CAS numbers is not one of regiochemistry or stereochemistry, but of chemical state (Salt vs. Free Base) :

  • CAS 77215-54-4: The Free Base form of Boc-Dap-OtBu.[1]

  • CAS 1333246-31-3: The Hydrochloride (HCl) Salt form of Boc-Dap-OtBu.[1][2][3][4]

While they share the same core synthetic utility, their physical properties, stability profiles, and handling requirements differ significantly.[5] This guide details the selection criteria for each.

Part 2: Chemical Identity & Structural Analysis

Both compounds possess the L-configuration and are protected at the


-amine with Boc  and the C-terminus with OtBu . The 

-amine (side chain) is the reactive site.
Comparative Specification Table
FeatureFree Base Hydrochloride Salt
CAS Number 77215-54-4 1333246-31-3
Common Name Boc-Dap-OtBuBoc-Dap-OtBu[1][2][3] · HCl
IUPAC Name tert-butyl (2S)-3-amino-2-[(tert-butoxycarbonyl)amino]propanoatetert-butyl (2S)-3-amino-2-[(tert-butoxycarbonyl)amino]propanoate hydrochloride
Formula


Molecular Weight 260.33 g/mol 296.80 g/mol
Appearance Viscous oil or low-melting waxy solidWhite to off-white crystalline powder
Storage Stability Low (Prone to oxidation/carbamate formation)High (Stable at -20°C for years)
Hygroscopicity ModerateLow
Primary Use Immediate reaction; acid-sensitive synthesesLong-term storage; standard SPPS
Structural Visualization[5]

The following diagram illustrates the relationship between the salt and free base forms and their conversion.

Boc-Dap-OtBu_Structures HCl_Salt HCl Salt Form (CAS 1333246-31-3) Stable Crystalline Solid Free_Base Free Base Form (CAS 77215-54-4) Reactive Oil/Solid HCl_Salt->Free_Base Neutralization (DIEA or NaHCO3) Free_Base->HCl_Salt Acidification (HCl in Dioxane) Target Side-Chain Modified Dap Derivative Free_Base->Target Acylation/Alkylation (R-COCl / R-CHO)

Figure 1: Interconversion between the stable HCl salt (1333246-31-3) and the reactive free base (77215-54-4).

Part 3: Technical Evaluation & Application Guide

Stability and Storage (The "Why" of the Salt Form)

The primary amine on the side chain of Dap is highly nucleophilic.[5] In the Free Base (77215-54-4) form, it is susceptible to:

  • Air Oxidation: Gradual yellowing and degradation.

  • Carbamate Formation: Reaction with atmospheric

    
     to form carbamic acid species.
    
  • Intramolecular Cyclization: Although less common with bulky Boc/OtBu groups, free amines can attack esters.[5]

Consequently, commercial suppliers synthesize and distribute the HCl Salt (1333246-31-3) . The protonation of the


-amine (

) shuts down its nucleophilicity, rendering the solid resistant to oxidation and moisture.
Reactivity and Handling
  • Using the HCl Salt:

    • Requirement: You must include a tertiary base (e.g., DIEA, TEA, or NMM) in your reaction mixture to liberate the free amine in situ.[5]

    • Stoichiometry: If your protocol calls for 1.0 eq of base for the coupling, you must add 2.0 eq (1 eq to neutralize the HCl, 1 eq to act as the base for the reaction).[5]

  • Using the Free Base:

    • Requirement: Can be used directly without additional base.

    • Niche Case: Essential when the reaction is sensitive to salts or when using extremely mild electrophiles where excess base might cause racemization of the

      
      -center.
      
Regioselectivity Warning

Critical Note: Both CAS numbers refer to the


-Boc  protected isomer.
  • Structure: Boc-NH-CH(CH

    
    -NH
    
    
    
    )-COOtBu
  • Application: Modification of the Side Chain .

  • Contrast: If your goal is to extend the peptide backbone (coupling to the

    
    -amine), you require the regioisomerH-Dap(Boc)-OtBu  (often CAS 114559-25-0 for the methyl ester analog). Do not confuse these.
    

Part 4: Experimental Protocols

Protocol A: In Situ Use of Boc-Dap-OtBu · HCl (Standard)

For attaching a fluorophore or acyl group to the side chain.[5]

  • Dissolution: Dissolve Boc-Dap-OtBu · HCl (1333246-31-3) (1.0 equiv) in anhydrous DCM or DMF.

  • Neutralization: Add DIEA (N,N-Diisopropylethylamine) (2.0 - 2.5 equiv).

    • Observation: The solution may become slightly cloudy as amine salts form, depending on concentration.[5]

  • Activation: In a separate vessel, activate your carboxylic acid (e.g., Fmoc-Gly-OH or a Fluorophore-COOH) using HATU (1.0 equiv) and DIEA (1.0 equiv).

  • Coupling: Combine the activated acid solution with the neutralized Dap solution.

  • Monitoring: Stir at Room Temperature for 1-2 hours. Monitor by TLC or LC-MS for the consumption of the Dap starting material (

    
    ).
    
Protocol B: Isolation of Free Base from HCl Salt

Use this if your subsequent reaction cannot tolerate tertiary amine salts.

  • Partition: Suspend Boc-Dap-OtBu · HCl in Ethyl Acetate (EtOAc).[5]

  • Wash: Transfer to a separatory funnel. Wash vigorously with 5% NaHCO

    
     (aq)  or 10% Na
    
    
    
    CO
    
    
    (aq)
    .[5]
    • Mechanism: The mild base deprotonates the ammonium salt (

      
      ), which partitions into the organic layer.
      
  • Extraction: Separate the organic layer.[5] Extract the aqueous layer once more with EtOAc.[5]

  • Drying: Combine organic layers, dry over anhydrous MgSO

    
    , and filter.
    
  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at < 40°C.

  • Result: The residue is Boc-Dap-OtBu Free Base (77215-54-4) , a viscous oil/waxy solid. Use immediately.

Part 5: Synthesis Pathway Visualization

The following diagram details the orthogonal protection strategy that makes this molecule valuable, showing how the side chain is selectively targeted.

Dap_Protection_Strategy cluster_deprotection Orthogonal Deprotection Options Start Boc-Dap-OtBu (HCl Salt) CAS 1333246-31-3 Step1 Neutralization (Free Amine Generation) Start->Step1 + DIEA Intermediate Reactive Intermediate (Free beta-NH2) Step1->Intermediate Step2 Functionalization (e.g., Biotin-NHS, Fmoc-AA-OH) Intermediate->Step2 + Electrophile (R-X) Product Side-Chain Modified Dap Boc-Dap(R)-OtBu Step2->Product Acid Acid Treatment (TFA) Removes Boc & OtBu Yields: H-Dap(R)-OH Product->Acid Global Deprotection

Figure 2: Workflow for utilizing Boc-Dap-OtBu for side-chain modification.

References

  • ChemicalBook. (2025).[5][6] Boc-Dap-OtBu (CAS 77215-54-4) Chemical Properties and Suppliers. Retrieved from [5]

  • BOC Sciences. (2025).[5] Boc-Dap-OtBu HCl (CAS 1333246-31-3) Product Entry. Retrieved from [5]

  • Sigma-Aldrich. (2025). Boc-Dap-OH and Derivatives: Technical Information. Retrieved from

  • PubChem. (2025).[5][7] Compound Summary for CID 86585733 (H-Dap(Boc)-OtBu HCl). [Note: Used for structural verification of Dap isomers].[5] Retrieved from [5]

Sources

Foundational

L-2,3-Diaminopropionic Acid (Dap) Derivatives in Advanced Peptide Synthesis: A Technical Guide

Topic: L-2,3-Diaminopropionic Acid (Dap) Derivatives for Peptide Synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary L-2,3-Diaminopropi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: L-2,3-Diaminopropionic Acid (Dap) Derivatives for Peptide Synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-2,3-Diaminopropionic acid (Dap) represents a critical non-proteinogenic building block in modern peptide chemistry.[1] Structurally analogous to lysine and ornithine but possessing a significantly shorter side chain (


), Dap offers unique spatial constraints that are invaluable for conformational restriction and structure-activity relationship (SAR) studies. Its proximity to the peptide backbone makes it an aggressive tool for inducing helicity via lactam bridges or serving as a compact handle for bioconjugation.

This guide provides a rigorous technical analysis of Dap derivatives, focusing on orthogonal protection strategies, validated deprotection protocols, and troubleshooting mechanisms for high-fidelity peptide synthesis.

Chemical Architecture and Structural Utility[2]

The "Spacer" Effect

The utility of Dap lies in its side-chain length. While Lysine (


) and Ornithine (

) provide flexibility, Dap (

) and its homolog Diaminobutyric acid (Dab,

) impose rigidity.
  • Conformational Constraint: When used in side-chain-to-side-chain cyclization (e.g., Dap-Asp lactamization), the short bridge (

    
     to 
    
    
    
    or
    
    
    ) forces the peptide backbone into tighter turns, often stabilizing
    
    
    -helical or
    
    
    -turn secondary structures more effectively than longer linkers.
  • Synthetic Challenge: The proximity of the

    
    -amino group to the 
    
    
    
    -carbon increases the risk of steric hindrance during coupling and potential racemization, necessitating optimized protocols.
Synthesis of the Core Scaffold

Dap is typically synthesized via the Hofmann rearrangement of protected Asparagine or the Curtius rearrangement of aspartic acid derivatives.

  • Mechanism:[2][3][4][5]

    
    -protected Asn is treated with Iodosobenzene diacetate (PIDA) to convert the primary amide (
    
    
    
    ) to the primary amine (
    
    
    ) with retention of configuration.
  • Implication: Commercial availability of high-purity Fmoc-Dap derivatives is now standard, reducing the need for in-house synthesis, yet understanding this origin helps in troubleshooting trace impurities (e.g., unreacted Asn).

Orthogonal Protection Strategies

The success of Dap incorporation depends entirely on the orthogonality of the


-protecting group relative to the 

-Fmoc group and the linker/resin cleavage conditions.
Protection Group Matrix
Derivative

-Protecting Group
Deprotection ConditionStabilityPrimary Application
Fmoc-Dap(Boc)-OH tert-Butyloxycarbonyl95% TFA (Acid)Bases, Pd(0), HydrazineLinear peptides; Global deprotection.
Fmoc-Dap(Alloc)-OH AllyloxycarbonylPd(PPh

)

/ PhSiH

TFA, BasesOn-resin cyclization; Selective labeling.
Fmoc-Dap(Mtt)-OH 4-Methyltrityl1% TFA in DCM (Mild Acid)Bases, Pd(0)Selective functionalization of highly acid-sensitive targets.
Fmoc-Dap(ivDde)-OH 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl2% Hydrazine in DMFTFA, Pd(0)Orthogonal to both acid and Alloc; Multi-labeling.
Strategic Selection Workflow

The following decision tree illustrates the logic for selecting the appropriate Dap derivative based on downstream requirements.

Dap_Selection_Strategy Start Define Synthesis Goal Cyclization On-Resin Cyclization? Start->Cyclization Labeling Selective Labeling? Start->Labeling Linear Linear / Global Deprotection Start->Linear Lactam Lactam Bridge (Amide Bond) Cyclization->Lactam AcidSens Is Peptide Acid Sensitive? Labeling->AcidSens Boc_Route Select Fmoc-Dap(Boc)-OH (Removed during cleavage) Linear->Boc_Route Alloc_Route Select Fmoc-Dap(Alloc)-OH (Orthogonal to acid/base) Lactam->Alloc_Route Standard Protocol Mtt_Route Select Fmoc-Dap(Mtt)-OH (Removed w/ 1% TFA) AcidSens->Mtt_Route Yes (e.g., Trt resin) ivDde_Route Select Fmoc-Dap(ivDde)-OH (Removed w/ Hydrazine) AcidSens->ivDde_Route No (Orthogonal to Alloc)

Figure 1: Decision matrix for selecting L-2,3-diaminopropionic acid derivatives based on synthetic intent.

Technical Protocols: The "How-To"

Protocol A: Selective Alloc Deprotection (Palladium Chemistry)

Used primarily for exposing the Dap side chain for on-resin lactamization while keeping the N-terminal Fmoc and other side chains intact.

Reagents:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

    
    )
    
    
    
    ] (0.1–0.2 equiv).
  • Scavenger: Phenylsilane (PhSiH

    
    ) (10–20 equiv).[6] Note: PhSiH
    
    
    
    is superior to morpholine/dimedone as it regenerates the Pd(0) species, increasing efficiency.
  • Solvent: Dry DCM (Dichloromethane).[7]

Workflow:

  • Wash: Swell resin in DCM under Argon (Ar) to remove oxygen (O

    
     inhibits Pd).
    
  • Cocktail Prep: Dissolve Pd(PPh

    
    )
    
    
    
    and PhSiH
    
    
    in dry DCM.
  • Reaction: Add solution to resin. Agitate gently for 30 minutes under Ar.

  • Repeat: Drain and repeat the treatment with fresh reagents to ensure 100% deprotection.

  • Wash (Critical):

    • DCM (3x)[6]

    • 0.5% Sodium Diethyldithiocarbamate (DDC) in DMF (3x 5 min) – Essential to remove Pd precipitate (blackening) which poisons subsequent couplings.

    • DMF (5x).[6][8][9]

Protocol B: Selective Mtt Deprotection (Mild Acid)

Used when the peptide contains acid-sensitive modifications or when Alloc is already in use elsewhere.

Reagents:

  • Acid: 1% Trifluoroacetic acid (TFA).[8]

  • Scavenger: 5% Triisopropylsilane (TIS) in DCM. Note: TIS is critical to quench the released trityl cation, preventing it from re-alkylating the Dap amine or other nucleophiles (e.g., Trp, Cys).

Workflow:

  • Wash: Wash resin with DCM (3x) to remove DMF (DMF buffers the acid).

  • Reaction: Add 1% TFA/5% TIS in DCM. Shake for 2 minutes.

  • Drain & Repeat: Drain immediately (solution turns yellow/orange). Repeat 5–10 times until the yellow color persists no longer (indicates complete removal of Trityl).

  • Neutralization: Wash with 1% DIPEA in DMF (3x) to neutralize the resin before the next coupling.

Advanced Applications: On-Resin Cyclization

The most potent application of Dap is the formation of lactam bridges to stabilize secondary structures. The following diagram details the precise workflow for creating a Dap-Asp lactam bridge.

Dap_Cyclization_Workflow Step1 Step 1: Assembly Couple Fmoc-Dap(Alloc)-OH and Fmoc-Asp(OAll)-OH Step2 Step 2: N-Term Protection Final Fmoc removal or Boc-capping of N-terminus Step1->Step2 SPPS Step3 Step 3: Alloc Removal Pd(PPh3)4 / PhSiH3 (Exposes Dap-NH2 & Asp-COOH) Step2->Step3 Orthogonal Deprotection Step4 Step 4: Cyclization PyAOP / HOAt / DIEA (Forms Lactam Bridge) Step3->Step4 Intramolecular Coupling Step5 Step 5: Final Cleavage 95% TFA (Global Deprotection) Step4->Step5 Finish

Figure 2: Workflow for orthogonal on-resin lactamization using Dap(Alloc) and Asp(OAll).

Expert Insight:

  • PyAOP vs. HATU: For cyclization, PyAOP (phosphonium salt) is often preferred over HATU (uronium salt) because PyAOP avoids the risk of guanidinylation of the free amine, which can terminate the cyclization.

  • Dilution: Cyclization is an intramolecular reaction. Performing this step with slightly lower resin loading or increased solvent volume favors cyclization over intermolecular dimerization.

Troubleshooting & Best Practices

Racemization Risks

Dap is more prone to racemization than Lysine during activation due to the high acidity of the


-proton (inductive effect of the 

-nitrogen).
  • Solution: Use "softer" bases like Collidine or TMP (2,4,6-trimethylpyridine) instead of DIEA during the coupling of the Fmoc-Dap-OH derivative itself.

  • Pre-activation: Minimize pre-activation time. Add the base to the amino acid/coupling reagent mixture immediately before adding to the resin.

Beta-Elimination

While less prone than Ser(Phos) or Cys, Dap derivatives can undergo


-elimination under harsh basic conditions, leading to Dehydroalanine (Dha).
  • Mitigation: Avoid prolonged exposure to strong bases (e.g., DBU) during Fmoc removal. Standard 20% Piperidine is generally safe, but Piperazine is a milder alternative if elimination is observed.

Incomplete Coupling (Steric Hindrance)

The short side chain can make the


-amine difficult to access for bulky functional groups (e.g., large fluorophores).
  • Solution: Use a PEG spacer or a

    
    -Ala linker between the Dap side chain and the bulky cargo to relieve steric strain.
    

References

  • BenchChem. (2025).[1][6][7] Application Notes and Protocols for Boc-SPPS of Peptides Containing Diaminopropionic Acid (Dap) Derivatives.

  • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups.[10] Organic Letters.

  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection Methodologies.[6][3][7][8][9][11]

  • CEM Corporation. (n.d.). One-pot Coupling and Deprotection for Fmoc Solid Phase Peptide Synthesis.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][6][7][10][12] Chemical Reviews.

  • RSC. (2014). Synthesis of Hepcidin disulfide mimics using Dap derivatives. Royal Society of Chemistry.

Sources

Exploratory

Engineering Next-Generation Peptides: A Technical Guide to Boc-Protected Diaminopropionic Acid Building Blocks

Executive Summary Diaminopropionic acid (Dap) is a highly versatile, non-proteinogenic amino acid that has revolutionized peptide engineering and drug development. Characterized by its short side-chain terminating in a p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diaminopropionic acid (Dap) is a highly versatile, non-proteinogenic amino acid that has revolutionized peptide engineering and drug development. Characterized by its short side-chain terminating in a primary amine, Dap offers unparalleled conformational rigidity and functionalization capacity compared to canonical amino acids like lysine. This whitepaper provides an authoritative examination of Boc-protected Dap building blocks, detailing the physicochemical rationale for their use, orthogonal protection strategies, and validated experimental protocols for their incorporation into complex peptide therapeutics.

The Physicochemical Rationale for Dap in Peptide Engineering

The substitution of canonical amino acids with Dap is driven by its unique structural attributes. The proximity of the β-amino group to the α-carbon creates a constrained steric environment. This structural preservation is crucial, as conformational studies using ¹H NMR, IR, and CD spectroscopy confirm that Dap homo-peptides readily adopt stable β-turn or helical conformations in solution[1].

In drug development, this conformational integrity translates to enhanced biological activity. For instance, replacing lysine with Dap on the polar face of amphipathic α-helical antimicrobial peptides (AMPs) modulates selectivity and improves the therapeutic index[1]. Furthermore, Dap serves as the terminal carboxylate unit in synthetic matrix metalloprotease inhibitors and is a core scaffold in glycopeptide-derived antitumor antibiotics like bleomycins[2]. The use of Boc-protected Dap derivatives ensures high solubility and stability during complex organic synthesis, making it an ideal choice for medicinal chemistry[3].

Orthogonal Protection Strategies: The Causality of Choice

In complex multi-step synthesis, the precise control of reactive functional groups is paramount. Orthogonal protection allows for the selective deprotection of specific amines under distinct chemical conditions without compromising the integrity of the peptide backbone[4].

  • Boc-Dap(Fmoc)-OH : This derivative is the cornerstone of Boc-based solid-phase peptide synthesis (Boc-SPPS) where subsequent side-chain derivatization is required. The α-amine is masked by the acid-labile tert-butyloxycarbonyl (Boc) group, while the β-amine is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group[5]. The causality here is sequential control: acidic cleavage removes the Boc group for backbone elongation, while basic cleavage subsequently unmasks the Fmoc group for orthogonal side-chain branching.

  • Boc-Dap(Z)-OH : Utilizing a benzyloxycarbonyl (Z) group on the β-amine provides extreme robustness against standard acidic and basic conditions. The Z group is typically cleaved via catalytic hydrogenolysis, making this building block ideal for solution-phase synthesis or when the peptide contains other acid/base-sensitive moieties[4]. It is also highly valuable in the study of enzyme interactions and protein folding[3].

  • Mal-Dap(Boc) : By incorporating a maleimide moiety, this building block is primed for bioconjugation. The maleimide group reacts specifically with thiols, forming stable covalent linkages essential for targeted drug delivery systems, such as Antibody-Drug Conjugates (ADCs)[6].

Quantitative Data: Building Block Parameters

The following table summarizes the critical physicochemical and operational parameters of key Boc-protected Dap derivatives to guide synthetic planning.

Building BlockMolecular Weightα-Amine Protectionβ-Amine ProtectionSide-Chain Cleavage ConditionPrimary Application
Boc-Dap(Fmoc)-OH 426.46 g/mol BocFmoc20% Piperidine in DMFBoc-SPPS, orthogonal side-chain derivatization
Boc-Dap(Z)-OH 338.36 g/mol BocZ (Cbz)Catalytic Hydrogenolysis (H₂, Pd/C) or HFSolution-phase synthesis, enzyme interaction studies
Mal-Dap(Boc) DCHA ~500.6 g/mol BocMaleimideN/A (Thiol-reactive linker)Bioconjugation, Antibody-Drug Conjugates (ADCs)

Visualizing the Orthogonal Workflow

The strategic advantage of Boc-Dap(Fmoc)-OH lies in its dual-reactivity profile. The following diagram illustrates the self-validating workflow of utilizing this building block in SPPS.

G A Peptide-Resin with Boc-Dap(Fmoc)-OH B TFA Treatment (Boc Removal) A->B Step 1 C Backbone Elongation (Coupling next AA) B->C Step 2 D Piperidine Treatment (Fmoc Removal) C->D Step 3 E Side-Chain Conjugation (e.g., Fluorophore/Drug) D->E Step 4

Caption: Workflow of orthogonal deprotection for Boc-Dap(Fmoc)-OH in SPPS.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I mandate that every synthetic step must be verifiable before proceeding. The following protocols integrate internal validation mechanisms to ensure high-fidelity synthesis.

Protocol A: Incorporation and Orthogonal Deprotection of Boc-Dap(Fmoc)-OH via SPPS

Causality Focus: Preventing premature Fmoc cleavage during Boc removal requires precise control of acid concentration and scavenger selection.

  • Resin Preparation & Swelling: Swell the peptide-resin (e.g., PAM or Merrifield resin) in anhydrous Dichloromethane (DCM) for 30 minutes to maximize reagent penetration.

  • Boc Deprotection: Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM containing 2.5% triisopropylsilane (TIPS) for 30 minutes[4]. Causality: TIPS acts as a carbocation scavenger, preventing the re-alkylation of the newly exposed α-amine.

  • Validation (Step 2): Perform a Kaiser Test. A positive result (deep blue resin beads) confirms complete Boc removal.

  • Coupling of Next Amino Acid: Neutralize the resin with 10% Diisopropylethylamine (DIPEA) in DMF. Add 3 equivalents of the next Boc-protected amino acid, activated with DIC and HOBt. React for 2 hours.

  • Validation (Step 4): Perform a Kaiser Test. A negative result (colorless/yellow beads) confirms complete backbone elongation.

  • Fmoc Deprotection (Side-Chain Unmasking): Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the Dap β-amine.

  • Validation (Step 6): Monitor the UV absorbance of the cleavage solution at 301 nm. The presence of the dibenzofulvene-piperidine adduct quantifies the exact yield of Fmoc deprotection.

Protocol B: Bioconjugation via Mal-Dap(Boc) Linkers

Causality Focus: Maleimide-thiol conjugation is highly pH-dependent. Exceeding pH 7.5 can lead to maleimide ring hydrolysis or off-target reaction with primary amines.

  • Preparation: Dissolve the target thiol-bearing biomolecule (e.g., a therapeutic peptide or antibody) in a degassed coupling buffer (0.1 M Sodium Phosphate, 0.15 M NaCl, 10 mM EDTA, pH 7.2). Causality: EDTA chelates trace metals that could oxidize free thiols into disulfides.

  • Conjugation: Add a 1.5 molar excess of Mal-Dap(Boc) DCHA[6] dissolved in minimal DMSO to the buffered solution. Stir gently at room temperature for 2 hours.

  • Quenching: Quench unreacted maleimide groups by adding excess β-mercaptoethanol or dithiothreitol (DTT).

  • Validation: Purify the conjugate via Size Exclusion Chromatography (SEC) or RP-HPLC. Confirm the specific mass addition corresponding to the Mal-Dap(Boc) linker using High-Resolution Mass Spectrometry (HRMS).

Advanced Applications in Drug Development

The versatility of Dap extends far beyond basic peptide synthesis. Because its structure allows for selective reactions and the introduction of various functional groups, it is heavily utilized in the creation of novel therapeutic agents[3].

For instance, appropriately protected Dap subunits are employed as building blocks in the solid-phase synthesis of chelating peptide conjugates, which have profound therapeutic and diagnostic applications in tumor targeting[2]. Furthermore, the incorporation of Dap into linear cationic amphipathic peptides has been shown to produce highly effective pH-sensitive vectors for intracellular delivery[7].

Conclusion

Boc-protected diaminopropionic acid derivatives are indispensable tools in the modern peptide chemist's arsenal. By understanding the physicochemical causality behind orthogonal protecting groups like Fmoc, Z, and Maleimide, researchers can design self-validating synthetic routes that yield highly pure, conformationally stable, and biologically potent peptide therapeutics.

References

Sources

Foundational

Strategic Utilization of Boc-Dap-OtBu in Peptidomimetic Design

The following technical guide details the strategic application of Boc-Dap-OtBu ( -Boc-L-2,3-diaminopropionic acid tert-butyl ester) in peptidomimetic research. Executive Summary: The "Inverse" Scaffold Strategy In the a...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the strategic application of Boc-Dap-OtBu (


-Boc-L-2,3-diaminopropionic acid tert-butyl ester) in peptidomimetic research.

Executive Summary: The "Inverse" Scaffold Strategy

In the architecture of peptidomimetics, Boc-Dap-OtBu (CAS: 77215-54-4) represents a specialized "inverse" building block.[1] Unlike standard Solid Phase Peptide Synthesis (SPPS) monomers where the side chain is protected and the backbone is reactive, Boc-Dap-OtBu features a protected backbone (


-Boc, 

-OtBu) and a free, nucleophilic side chain (

-amine).[1]

This unique protection pattern allows researchers to utilize the molecule as a soluble "hub" for late-stage functionalization.[1] It enables the rapid synthesis of non-natural amino acid libraries, heterocyclic constraints, and drug conjugates before the amino acid is incorporated into a peptide chain or fully deprotected.

Core Chemical Logic
MoietyStatusFunction

-Amine
Protected (Boc) Prevents polymerization; acid-labile.

-Carboxyl
Protected (OtBu) Prevents self-condensation; acid-labile.[1]

-Amine
FREE (Reactive) Primary Nucleophile : Target for acylation, alkylation, or heterocyclization.[1]

Critical Applications in Peptidomimetics[2][3][4]

Synthesis of Non-Natural Amino Acid Libraries

The primary utility of Boc-Dap-OtBu is the generation of side-chain modified Dap derivatives.[1] Because the backbone is masked, the


-amine can be subjected to diverse electrophiles without affecting the stereocenter or the backbone termini.
  • Urea/Thiourea Isosteres : Reaction with isocyanates (

    
    ) or isothiocyanates yields urea/thiourea-linked side chains, often used to mimic arginine or citrulline with altered hydrogen-bonding properties.[1]
    
  • Amide Libraries : Acylation with acid chlorides (

    
    ) creates "Dap-amides," which serve as lysine mimics with shortened alkyl chains, probing the steric depth of receptor binding pockets.[1]
    
Construction of Heterocyclic Constraints

The 1,2-diamine motif (proximal


 and 

nitrogens) is a precursor for nitrogen-rich heterocycles.[1] Boc-Dap-OtBu allows for "Solution-Phase Cyclization" prior to deprotection.[1]
  • Imidazolidinones : Reaction with aldehydes or ketones under reducing conditions (or cyclization with phosgene equivalents) yields imidazolidinone scaffolds, which restrict the

    
     and 
    
    
    
    torsion angles, locking the bioactive conformation.
  • Piperazine-2-ones : When reacted with

    
    -halo esters, the free 
    
    
    
    -amine can initiate a cascade to form piperazinone derivatives, widely used as
    
    
    -turn mimetics.[1]
Bioorthogonal "Handle" Installation

Boc-Dap-OtBu is an ideal substrate for attaching bioorthogonal handles (e.g., azides, alkynes, or tetrazines) to the side chain.[1]

  • Workflow : React Boc-Dap-OtBu with 4-pentynoic acid

    
     Deprotect 
    
    
    
    Result: L-Dap(alkyne)-OH .
  • Utility : This yields a "Click-ready" amino acid that can be introduced into peptides for stapling or fluorescent labeling.[1]

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthesis pathways originating from the Boc-Dap-OtBu scaffold.

BocDapPathways Start Boc-Dap-OtBu (Free Side Chain) Acyl Acylation (R-COCl / Pyridine) Start->Acyl Path A Urea Carbamoylation (R-NCO) Start->Urea Path B Cyclo Cyclization (Aldehyde + Reductant) Start->Cyclo Path C Prod1 Boc-Dap(Acyl)-OtBu Acyl->Prod1 TFA Global Deprotection (TFA / DCM) Prod1->TFA Final1 H-Dap(Acyl)-OH (Modified AA) Prod2 Boc-Dap(Urea)-OtBu Urea->Prod2 Prod2->TFA Prod3 Imidazolidinone Scaffold Cyclo->Prod3 Prod3->TFA TFA->Final1 Yields Pure Building Block

Caption: Divergent synthetic workflows utilizing Boc-Dap-OtBu as a nucleophilic hub for library generation.

Experimental Protocols

Protocol A: Synthesis of Side-Chain Acylated Dap Derivatives

Objective : To synthesize


-acyl-L-2,3-diaminopropionic acid (H-Dap(Acyl)-OH) for subsequent Fmoc-protection and SPPS use.[1]

Reagents :

  • Boc-Dap-OtBu (1.0 equiv)[1]

  • Acid Chloride (

    
    ) or Carboxylic Acid + Coupling Agent (HATU/DIPEA)[1]
    
  • Dichloromethane (DCM)[1]

  • Trifluoroacetic acid (TFA)[1]

Step-by-Step Methodology :

  • Dissolution : Dissolve Boc-Dap-OtBu (1.0 mmol) in anhydrous DCM (10 mL) under nitrogen.

  • Base Addition : Add DIPEA (1.2 mmol) to the solution. Ensure pH is basic (

    
    8-9).[1]
    
  • Acylation : Dropwise add the Acid Chloride (1.05 mmol) at 0°C. Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • QC Check: Monitor by TLC (EtOAc/Hexane) for disappearance of the starting amine (ninhydrin positive

      
       negative).
      
  • Workup : Wash with 5%

    
    , 1M 
    
    
    
    , and Brine. Dry over
    
    
    and concentrate.
  • Global Deprotection : Re-dissolve the intermediate in TFA/DCM (1:1 v/v) and stir for 1 hour at RT.

    • Mechanism: This removes both the

      
      -Boc and 
      
      
      
      -OtBu groups simultaneously.[1]
  • Precipitation : Evaporate TFA. Precipitate the product using cold diethyl ether.

  • Result : The trifluoroacetate salt of H-Dap(Acyl)-OH , ready for Fmoc-protection or direct biological assay.

Protocol B: Synthesis of Imidazolidinone Scaffolds (Mannich-Type)

Objective : To create a conformationally constrained turn mimetic.

Step-by-Step Methodology :

  • Condensation : Dissolve Boc-Dap-OtBu (1.0 equiv) and an Aryl Aldehyde (1.0 equiv) in MeOH.

  • Imine Formation : Stir for 2 hours (optionally with

    
     to sequester water).
    
  • Reduction/Cyclization : Add

    
     (1.5 equiv) or treat with catalytic acid if targeting the aminal.[1]
    
    • Note: For strict imidazolidin-2-ones, react Boc-Dap-OtBu with Carbonyldiimidazole (CDI) or triphosgene in DCM/DIPEA.[1]

  • Purification : Silica gel chromatography.

Comparative Analysis: Dap vs. Lys/Orn

Why choose Dap (n=1) over Ornithine (n=3) or Lysine (n=4)?

FeatureDap (n=1)Orn (n=3)Lys (n=4)
Side Chain Length ~2.5 Å~5.0 Å~6.3 Å
Conformational Freedom Highly Rigid ModerateFlexible
Cyclization Utility Forms 4-membered (unstable) or 5-membered rings (Stable, e.g.,

-lactams).[1]
Forms 7-membered rings.[1]Forms 8-membered rings.[1]
Peptidomimetic Role Turn Inducer , steric constraint.[1]Spacer, cation mimic.[1]Native interactions.[1]

Expert Insight : The short side chain of Dap makes it unique for proximity-driven chemistries . When used in cross-linking, it pulls targets closer than any other diamino acid, often trapping transient conformational states.[1]

References

  • Redemann, T., et al. (1998).[1] "Synthesis of peptidomimetics using a polymer-bound Boc-linker." Molecular Diversity, 4(3), 191-197.[1] Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Boc-Dap-OtBu solid phase peptide synthesis protocol

Application Note: Strategies for Utilizing Boc-Dap-OtBu and Dap Derivatives in Solid Phase Peptide Synthesis (SPPS) Executive Summary & Strategic Overview The incorporation of L-2,3-Diaminopropionic acid (Dap) into pepti...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategies for Utilizing Boc-Dap-OtBu and Dap Derivatives in Solid Phase Peptide Synthesis (SPPS)

Executive Summary & Strategic Overview

The incorporation of L-2,3-Diaminopropionic acid (Dap) into peptide sequences is a critical strategy in peptidomimetic drug design.[1] Dap serves as a versatile handle for backbone modification, side-chain crosslinking (stapling), and the construction of branched peptides.[1]

This guide addresses the specific usage of Boc-Dap-OtBu (CAS: 77215-54-4) and its related derivatives within the context of Boc-chemistry SPPS .

Critical Distinction: Researchers must distinguish between two distinct synthetic goals when selecting Dap reagents:

  • Side-Chain Branching (The "Boc-Dap-OtBu" Protocol): Using Boc-Dap-OtBu (Free

    
    -amine, C-terminal ester) as a nucleophile to attach to a resin-bound carboxylic acid (e.g., Asp/Glu side chain).[1] This creates a branched peptide architecture.[1]
    
  • Backbone Incorporation: Using Boc-Dap(Fmoc)-OH (Free

    
    -carboxylic acid, Protected 
    
    
    
    -amine) to insert Dap into the main peptide chain.[1]

This protocol focuses on the Side-Chain Branching application using Boc-Dap-OtBu, while also providing the necessary context for backbone incorporation to ensure experimental success.

Reagent Profile: Boc-Dap-OtBu

Chemical Name: (S)-tert-Butyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate CAS: 77215-54-4 Structure:

  • N-

    
    :  Boc (Acid labile)[1][2]
    
  • C-

    
    :  OtBu (tert-Butyl ester, Acid labile)[1]
    
  • Side Chain (

    
    ):  Free Amine (
    
    
    
    )

Mechanistic Insight: Unlike standard SPPS building blocks, Boc-Dap-OtBu cannot be coupled to the N-terminus of a growing peptide chain because its C-terminus is blocked by the OtBu group.[1] Instead, it functions as a amine nucleophile .[1] It is designed to react with activated carboxylic acids on the solid phase (e.g., the side chain of Aspartic Acid or Glutamic Acid) to form an isopeptide bond.[1]

Protocol A: Side-Chain Branching with Boc-Dap-OtBu

Objective: To couple Boc-Dap-OtBu to the side chain of a resin-bound Aspartic Acid residue, creating a branched peptide intermediate.

Prerequisites:

  • Resin: MBHA or PAM resin assembled with the target peptide sequence.[1]

  • Target Residue: The peptide must contain an Asp or Glu residue with a selectively deprotected side chain (e.g., Asp(OFm) or Glu(OFm) in Boc chemistry, though OFm is rare; more commonly, this is done by coupling Boc-Asp(OH)-OBzl in solution first or using orthogonal protecting groups like Fmoc/OFm if compatible).[1] Note: In standard Boc SPPS, Asp side chains are usually OBzl (HF labile) or OcHex (HF labile).[1] To attach Boc-Dap-OtBu, you typically need an orthogonal protection scheme or a convergent strategy.[1]

Best Practice Strategy: Use Boc-Asp(Fmoc)-OH during chain assembly.[1] Remove the side-chain Fmoc group on-resin to expose the free carboxyl, then couple Boc-Dap-OtBu.[1]

Step-by-Step Methodology

1. Resin Preparation & Orthogonal Deprotection

  • Starting State: Resin-Peptide-Asp(Fmoc)-...-NH-Boc.[1]

  • Fmoc Removal: Treat the resin with 20% Piperidine in DMF (2 x 10 min) to remove the Fmoc group from the Asp side chain.

    • Wash: DMF (3x), DCM (3x), DMF (3x).[3]

    • Validation: Kaiser Test (Positive = Blue beads, indicating free amine?[1] NO. We are exposing a Carboxyl? Wait. Fmoc protects amines.[1][3][] If we used Boc-Asp(Fmoc)-OH, we protected the Asp side chain with... ? No, Asp side chain is a Carboxyl.[1] Fmoc protects amines.*[1][3][5]

    • Correction: To attach Boc-Dap-OtBu (an amine) to Asp (an acid), the Asp side chain must be free.[1]

    • Correct Building Block: Use Boc-Asp(OFm)-OH (Fluorenylmethyl ester).[1]

    • Revised Step 1: Treat resin containing Asp(OFm) with 20% Piperidine in DMF to remove the OFm ester, exposing the free Asp side-chain carboxyl.[1]

2. Activation of Resin-Bound Carboxyl

  • Reagents: 0.5 M HBTU (or HATU) in DMF; 1.0 M DIPEA in DMF.

  • Stoichiometry: 3-5 equivalents relative to resin loading.[1]

  • Procedure: Add HBTU/DIPEA solution to the resin.[1][3] Shake for 2 minutes to pre-activate the Asp side-chain carboxyl.[1]

3. Coupling of Boc-Dap-OtBu

  • Reagent: Dissolve Boc-Dap-OtBu (3-5 equivalents) in minimal DMF.

  • Reaction: Add the Boc-Dap-OtBu solution to the pre-activated resin.[1]

  • Time: Agitate at room temperature for 2–4 hours.

  • Monitoring: The Kaiser test is not applicable here (coupling amine to resin-acid). Use the Malachite Green test (detects free carboxylic acids) to verify consumption of the Asp carboxyls (Transition: Green

    
     Colorless).
    

4. Final Cleavage (Global Deprotection)

  • Mechanism: Both the N-terminal Boc and the C-terminal OtBu of the attached Dap moiety are acid-labile.[1]

  • Reagent: High HF (Standard Boc cleavage) or TFMSA.[1]

  • Note: If using standard Boc/Benzyl strategy, the final HF cleavage will remove the Boc group and the OtBu ester from the Dap, leaving a free Dap amino acid attached to the Asp side chain .[1]

    • Result: Peptide-Asp(CO-NH-CH(CH2-NH2)-COOH).[1]

Protocol B: Backbone Incorporation (Standard SPPS)[1]

Objective: To insert a Dap residue into the peptide backbone.[1][2] Reagent: Boc-Dap(Fmoc)-OH (Recommended) or Boc-Dap(Z)-OH .[1]

Workflow:

  • Coupling: Use standard DCC/HOBt or HBTU/DIPEA protocols to couple Boc-Dap(Fmoc)-OH to the resin-bound amine.[1]

  • Boc Removal: Standard TFA treatment removes the N-

    
     Boc group for the next cycle.[1]
    
  • Side Chain Management:

    • Fmoc: Stable to TFA. Can be removed on-resin (Piperidine) to branch off the Dap side chain.[1]

    • Z (Cbz): Stable to TFA. Removed during final HF cleavage (yields primary amine).[1]

Visualizing the Workflows

Figure 1: Side-Chain Branching Strategy (Using Boc-Dap-OtBu)

BranchingStrategy Resin Resin-Peptide-Asp(OFm) Deprotect 1. Piperidine (Remove OFm) Resin->Deprotect FreeAcid Resin-Peptide-Asp(COOH) Deprotect->FreeAcid Activate 2. Activate (HBTU/DIPEA) FreeAcid->Activate Coupling 3. Add Boc-Dap-OtBu Activate->Coupling Intermediate Branched Intermediate Resin-Peptide-Asp(CO-NH-Dap-OtBu) Coupling->Intermediate Amide Bond Formation Cleavage 4. HF Cleavage Intermediate->Cleavage Global Deprotection FinalProduct Final Peptide ...-Asp(CO-NH-Dap-OH)-... Cleavage->FinalProduct

Caption: Workflow for anchoring Boc-Dap-OtBu to a resin-bound Aspartic acid side chain.

Figure 2: Orthogonal Protection Logic for Dap

OrthogonalLogic Substrate Boc-Dap(PG)-OH Building Block PG_Fmoc PG = Fmoc (Base Labile) Substrate->PG_Fmoc PG_Z PG = Z (Cbz) (HF Labile) Substrate->PG_Z Use_Fmoc Use Case: On-Resin Modification (Branching/Labeling) PG_Fmoc->Use_Fmoc Use_Z Use Case: Standard Backbone (Free Amine in Final Peptide) PG_Z->Use_Z

Caption: Selection guide for Dap building blocks based on synthetic requirements.

Quantitative Data: Solubility & Coupling Parameters

ParameterBoc-Dap-OtBuBoc-Dap(Fmoc)-OHNotes
MW 260.33 g/mol 426.46 g/mol
Solubility (DMF) High (> 0.5 M)Moderate (0.2 - 0.3 M)Boc-Dap(Fmoc)-OH may require slight warming.[1]
Solubility (DCM) HighLowAvoid DCM for coupling reactions involving Dap(Fmoc).
Activation Method None (Nucleophile)HBTU/DIPEA or DCC/HOBtBoc-Dap-OtBu is the amine species; do not add activators to it directly.[1]
Coupling Time 2 - 4 Hours1 - 2 HoursAmine-to-Side-Chain coupling is slower than backbone coupling.[1]

Troubleshooting & Critical Controls

  • Racemization Risk: Dap derivatives are prone to racemization during activation if the temperature is uncontrolled.[1] Always activate Boc-Dap(Fmoc)-OH at 0°C for the first 5 minutes before adding to the resin.[1]

  • Diketopiperazine (DKP) Formation: When Dap is the N-terminal residue, DKP formation is a risk during the deprotection of the next amino acid.[1]

    • Mitigation: Use in situ neutralization protocols (rapid flow washes with DIPEA) rather than separate neutralization steps.[1]

  • Solubility of Boc-Dap-OtBu: Ensure the Boc-Dap-OtBu hydrochloride salt (if used) is fully neutralized with 1 equivalent of DIPEA before adding it to the activated resin-bound carboxyl.[1]

References

  • PubChem. (2024).[1][6] Compound Summary: Boc-Dap-OtBu (CAS 77215-54-4).[1][][6][7][8][9] National Library of Medicine.[1] Retrieved from [Link]

  • ResearchGate. (2024).[1] Methodologies for Backbone Macrocyclic Peptide Synthesis Compatible With Screening Technologies. Retrieved from [Link]

Sources

Application

Application Note: Engineering High-Selectivity Antimicrobial Peptides via 2,3-Diaminopropionic Acid (Dap) Incorporation

Executive Summary The clinical translation of cationic antimicrobial peptides (AMPs) is frequently hindered by their off-target toxicity, specifically hemolytic activity against human erythrocytes. Traditional AMPs rely...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The clinical translation of cationic antimicrobial peptides (AMPs) is frequently hindered by their off-target toxicity, specifically hemolytic activity against human erythrocytes. Traditional AMPs rely on canonical positively charged residues—such as Arginine (Arg) and Lysine (Lys)—to electrostatically target anionic bacterial membranes. However, the long aliphatic side chains of these residues often drive non-specific hydrophobic insertion into zwitterionic mammalian membranes.

Recent advances in peptide engineering demonstrate that substituting canonical residues with the non-proteinogenic amino acid L-2,3-diaminopropionic acid (Dap) drastically improves the therapeutic index of AMPs[1]. By truncating the side chain to a single methylene group, Dap minimizes hydrophobic burden while preserving the essential cationic charge, effectively decoupling antimicrobial efficacy from mammalian cytotoxicity[1]. Furthermore, Dap integration yields pH-sensitive vectors, as its proximity to the peptide backbone lowers the side-chain amine


 to ~6.3, enabling environment-specific protonation[2].

This application note provides the mechanistic rationale, quantitative structure-activity relationship (QSAR) data, and self-validating synthetic protocols necessary for researchers to successfully incorporate Dap into novel peptide therapeutics.

Mechanistic Rationale: The Causality of Side-Chain Truncation

To engineer selectivity, one must understand the biophysical causality of membrane interaction. Antimicrobial activity is primarily driven by electrostatic attraction between the peptide's cationic polar face and the negatively charged bacterial membrane. Conversely, hemolytic activity is driven by the hydrophobic insertion of aliphatic side-chain carbons into the neutral, zwitterionic mammalian membrane.

When systematically reducing the side-chain length from four carbons (Lys) to three (Ornithine), two (Diaminobutyric acid, Dab), and finally one (Dap), the hydrophobic interaction with eukaryotic cells is systematically abolished[1]. Because the terminal amine remains intact, the electrostatic affinity for bacterial membranes is preserved.

Additionally, the incorporation of Dap introduces unique physicochemical behavior. The


 of the 

-NH

in Dap drops significantly from ~10.5 (typical of Lys) to approximately 6.3[2]. Causality: This shift is stabilized by the increased electron-withdrawing effect of the adjacent peptide backbone amides and local conformational hydrogen bonding[2]. Consequently, Dap-containing peptides can act as pH-sensitive vectors—remaining partially unprotonated and benign at physiological pH (7.4), but becoming fully protonated and membrane-active within acidic bacterial biofilms or endosomal compartments (pH 5.5)[2].

G Lys Lysine (4 Carbons) High Hydrophobicity Bac Bacterial Membrane (Anionic) Lys->Bac Electrostatic Attraction Mam Mammalian Membrane (Zwitterionic) Lys->Mam Hydrophobic Insertion Tox High Hemolysis Low Therapeutic Index Lys->Tox Dap Dap (1 Carbon) Low Hydrophobicity Dap->Bac Electrostatic Attraction Dap->Mam Weak Interaction Safe Negligible Hemolysis High Therapeutic Index Dap->Safe

Mechanism of Dap-mediated membrane selectivity in antimicrobial peptides.

Quantitative Structure-Activity Relationship (QSAR) Data

The impact of side-chain truncation is best illustrated through comparative empirical data. Table 1 summarizes the biological activities of de novo designed 26-residue amphipathic


-helical AMPs tested against Acinetobacter baumannii and human red blood cells[1].

Table 1: Comparative Efficacy and Toxicity of Cationic Residues in AMPs

Positively Charged ResidueSide Chain CarbonsGeometric Mean MIC (

M)
Hemolytic Activity (HC

,

M)
Therapeutic Index (TI)
Lysine (Lys) 40.554.3108.6
Diaminobutyric acid (Dab) 21.0> 742.0> 742.0
Diaminopropionic acid (Dap) 11.2> 1148.0> 957.0

Data Interpretation: Substituting Lys with Dap results in a negligible shift in the Minimum Inhibitory Concentration (MIC) (0.5 to 1.2


M), confirming that antimicrobial potency is retained. However, the concentration required to lyse 50% of human erythrocytes (HC

) increases by more than 21-fold, driving the Therapeutic Index (TI) from 108.6 to >957.0[1].

Synthetic Strategy and Self-Validating Protocols

The incorporation of Dap into peptide sequences is achieved via Solid-Phase Peptide Synthesis (SPPS)[3]. The choice of orthogonal protecting groups is critical. For standard linear AMPs, Fmoc-Dap(Boc)-OH is the optimal building block. Causality: The Boc (tert-butyloxycarbonyl) group protects the side-chain amine during elongation and is highly acid-labile, allowing for simultaneous side-chain deprotection and resin cleavage using a standard Trifluoroacetic acid (TFA) cocktail[4].

If downstream side-chain cyclization (e.g., forming a lactam bridge to stabilize an


-helical conformation) is required, Fmoc-Dap(Alloc)-OH  must be used instead, as the Alloc group can be selectively removed on-resin via palladium catalysis without cleaving the peptide[4].

SPPS Resin Rink Amide Resin Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Couple Coupling Fmoc-Dap(Boc)-OH Deprotect->Couple Elongate Peptide Elongation Couple->Elongate Repeat cycles Cleave Global Cleavage (TFA/TIS/H2O) Elongate->Cleave Product Purified Dap-AMP Cleave->Product

Solid-Phase Peptide Synthesis (SPPS) workflow for Dap-containing AMPs.

Protocol A: Fmoc-SPPS of Dap-Containing AMPs

This protocol is designed as a self-validating system to ensure high-fidelity synthesis.

  • Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.

    • Causality: Swelling expands the polymer matrix, maximizing the accessibility of reactive sites to ensure high coupling yields[3].

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

    • Self-Validation Checkpoint: Monitor the UV absorbance of the deprotection effluent at 301 nm. A stable baseline after washing confirms complete removal of the Fmoc-piperidine adduct.

  • Dap Coupling: Dissolve 3 equivalents of Fmoc-Dap(Boc)-OH, 3 eq of DIC (N,N'-Diisopropylcarbodiimide), and 3 eq of Oxyma Pure in DMF. Add to the resin and agitate for 60 minutes at room temperature.

    • Causality: DIC/Oxyma is preferred over HATU for non-standard amino acids as it minimizes the risk of epimerization at the

      
      -carbon while maintaining high coupling efficiency.
      
    • Self-Validation Checkpoint (Kaiser Test): Remove a few resin beads and apply the Kaiser reagents. A yellow/colorless bead indicates successful coupling (no free primary amines). A blue bead indicates incomplete coupling, triggering an automatic re-coupling step before proceeding.

  • Elongation: Repeat deprotection and coupling steps for the remainder of the sequence.

  • Global Cleavage: Treat the dried resin with a cleavage cocktail of TFA/Triisopropylsilane (TIS)/H

    
    O (95:2.5:2.5 v/v/v) for 2.5 hours.
    
    • Causality: TFA removes the Boc protecting group from the Dap side chain and cleaves the peptide from the resin. TIS and water act as scavengers to trap highly reactive carbocations, preventing them from re-alkylating the peptide[3].

  • Precipitation & Quality Control: Filter the cleavage solution into cold diethyl ether to precipitate the peptide. Centrifuge, wash the pellet with ether, and lyophilize.

    • Self-Validation Checkpoint: Analyze the crude peptide via RP-HPLC and ESI-MS. The presence of the exact theoretical monoisotopic mass confirms successful Dap incorporation without protecting group retention.

Protocol B: Stringent Hemolysis Assay for Safety Validation

Standard 1-hour hemolysis assays frequently mask the delayed toxicity of amphipathic peptides. This protocol utilizes highly stringent conditions to guarantee clinical relevance[1].

  • Erythrocyte Preparation: Obtain fresh human whole blood in EDTA tubes. Centrifuge at 1000 × g for 10 min. Discard the plasma and buffy coat. Wash the erythrocytes three times with sterile PBS (pH 7.4) until the supernatant is completely clear.

    • Causality: Washing removes serum proteins (like albumin) that can non-specifically bind AMPs, which would otherwise artificially inflate the apparent safety profile of the peptide.

  • Assay Assembly: Prepare a 1% (v/v) suspension of washed erythrocytes in PBS. In a 96-well plate, mix equal volumes of the erythrocyte suspension and serially diluted Dap-AMPs (up to 1000

    
    g/mL).
    
  • Stringent Incubation: Incubate the plate at 37°C for 18 hours (not the standard 1 hour).

    • Causality: An 18-hour incubation provides the most stringent assessment of membrane stability, ensuring that the Dap substitution prevents both acute and delayed membrane disruption[1].

  • Quantification & Self-Validation: Centrifuge the plate at 1000 × g for 10 min to pellet intact cells. Transfer the supernatant to a new plate and measure absorbance at 414 nm (Soret band of released hemoglobin).

    • Self-Validation Checkpoint: The assay is only valid if the positive control (1% Triton X-100) yields complete lysis (Abs > 1.0) and the negative control (PBS only) yields negligible background (Abs < 0.05). Calculate HC

      
       using non-linear regression analysis.
      

References

  • De Novo Designed Amphip

    
    -Helical Antimicrobial Peptides Incorporating Dab and Dap Residues on the Polar Face To Treat the Gram-Negative Pathogen, Acinetobacter baumannii 
    Source: National Institutes of Health (NIH) / PMC
    URL:[Link]
    
  • Incorporation of 2,3-Diaminopropionic Acid into Linear Cationic Amphipathic Peptides Produces pH-Sensitive Vectors Source: ResearchGate URL:[Link]

Sources

Method

Application Note: Orthogonal Protection Strategies for Dap Side Chains in SPPS

Abstract & Strategic Overview L-2,3-Diaminopropionic acid (Dap) is a non-proteinogenic amino acid frequently employed in peptidomimetics to introduce conformational constraints (e.g., lactam bridges), branching points, o...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

L-2,3-Diaminopropionic acid (Dap) is a non-proteinogenic amino acid frequently employed in peptidomimetics to introduce conformational constraints (e.g., lactam bridges), branching points, or specific functional handles. Unlike Lysine, Dap possesses a shorter side chain (


), which brings the 

-amine into close proximity with the peptide backbone. This structural feature creates unique synthetic challenges, primarily steric hindrance and the risk of

-elimination to dehydroalanine.

Successful manipulation of the Dap side chain requires orthogonal protection —a strategy where the side-chain protecting group can be removed under conditions that do not affect the N


-protecting group (typically Fmoc) or other side-chain protectors (tBu, Trt, Pbf).[1]
Decision Matrix: Selecting the Right Orthogonal Group

The choice of protecting group for the Dap


-amine depends entirely on the downstream chemistry and the resin type.
Protecting GroupCleavage ConditionOrthogonalityPrimary ApplicationLimitations
Alloc (Allyloxycarbonyl)Pd(PPh

)

/ PhSiH

True Orthogonal (Base/Acid stable)On-resin cyclization, expensive payload conjugation.Requires inert atmosphere; Pd removal can be tedious.
Mtt (4-Methyltrityl)1-2% TFA in DCMAcid Labile (Sensitive)Branching, dye labeling.Risk of cleaving peptide from acid-sensitive resins (e.g., 2-CTC).
ivDde 2-4% Hydrazine in DMFQuasi-Orthogonal (Base labile)Large scale synthesis, lactamization.Hydrazine can partially cleave Fmoc; risk of migration to

-amine.[2]

Experimental Protocols

Protocol A: Alloc Deprotection (The "Gold Standard")

Mechanism: Palladium-catalyzed allyl transfer. Best For: When absolute orthogonality is required (e.g., presence of acid-labile modifications).

Reagents:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

    
    )
    
    
    
    ].[3]
  • Scavenger: Phenylsilane (PhSiH

    
    ).[4][5] Note: Phenylsilane is preferred over morpholine as it acts as a hydride donor, reducing the allyl cation to propene and preventing the formation of allylamine byproducts.
    
  • Solvent: Dry Dichloromethane (DCM).

Step-by-Step Workflow:

  • Preparation: Swell the resin (0.1 mmol scale) in DCM for 20 minutes under Argon/Nitrogen.

  • Cocktail Assembly: In a separate vial, dissolve Pd(PPh

    
    )
    
    
    
    (0.1 - 0.2 eq) and PhSiH
    
    
    (10 - 20 eq) in dry DCM. The solution should be prepared fresh.
  • Reaction: Add the cocktail to the resin. Shake gently under inert gas protection for 20 minutes.

    • Critical Control Point: Do not use a vacuum manifold that pulls air through the resin; oxygen deactivates the Pd(0) catalyst.

  • Repetition: Drain and repeat Step 3 with a fresh cocktail for another 20 minutes.

  • Washing: Wash resin extensively:

    • DCM (3x)[3]

    • 0.5% Sodium Diethyldithiocarbamate (DDC) in DMF (3x 5 min) — Essential to chelate and remove residual Palladium (black precipitate).

    • DMF (5x)[6][7]

Protocol B: Mtt Deprotection (Mild Acidolysis)

Mechanism: Acid-catalyzed cleavage of the trityl ether. Best For: Hydrophobic peptides or when avoiding heavy metals.

Reagents:

  • Acid: Trifluoroacetic acid (TFA).[8][9]

  • Scavenger: Triisopropylsilane (TIS) or Methanol (MeOH).[8][9]

  • Solvent: DCM.

Step-by-Step Workflow:

  • Cocktail Preparation: Prepare a solution of 1% TFA / 2-5% TIS / 94% DCM .

    • Why TIS? The Mtt cation is highly electrophilic. Without a scavenger, it will re-attach to the resin or alkylate Trp/Cys residues.

  • Flow Washing (The "Pulse" Method):

    • Add 5 mL of the cocktail to the resin.

    • Shake for 1 minute only.

    • Drain immediately into a waste flask containing 10% pyridine/MeOH (to neutralize acid).

    • Observation: The solution will turn bright yellow/orange (stable trityl cation).

  • Cycle: Repeat step 2 until the solution remains colorless (typically 5-10 cycles).

  • Neutralization: Wash resin with 1% DIPEA in DMF (3x 5 min) to remove residual TFA.

  • Wash: DMF (5x).

Warning: If using Rink Amide or 2-Chlorotrityl (2-CTC) resin, prolonged exposure to 1% TFA will cleave the peptide from the resin. Keep contact times under 2 minutes per cycle.

Protocol C: ivDde Deprotection (Nucleophilic Displacement)

Mechanism: Hydrazinolysis followed by cyclization to indazole. Best For: Large batches where Pd or TFA handling is difficult.

Reagents:

  • Reagent: Hydrazine monohydrate (

    
    ).
    
  • Solvent: DMF.

Step-by-Step Workflow:

  • Cocktail: Prepare 2% Hydrazine in DMF (v/v) .

  • Reaction: Add to resin and shake for 3 minutes.

  • Repetition: Drain and repeat 2-3 times (3 min each).

    • Note: Extended reaction times (>30 mins) increase the risk of reducing Fmoc groups or converting Arginine to Ornithine.

  • Monitoring: The byproduct (indazole) absorbs at 290 nm.[6] Wash until UV absorbance of the filtrate is baseline.

  • Wash: DMF (5x).

Application: On-Resin Lactam Cyclization

A common application of Dap is forming a lactam bridge with an Aspartic Acid (Asp) or Glutamic Acid (Glu) residue to stabilize helical structures.

Logic Flow & Visualization

The following diagram illustrates the critical path for creating a Dap-Asp lactam bridge.

LactamCyclization cluster_0 Orthogonal Deprotection Zone Start Resin Loading (Rink Amide) Coupling1 Couple Fmoc-Asp(OAll)-OH (C-term partner) Start->Coupling1 Elongation Peptide Elongation (Standard Fmoc SPPS) Coupling1->Elongation Coupling2 Couple Fmoc-Dap(Alloc)-OH (N-term partner) Elongation->Coupling2 Check1 Decision: Deprotect Alloc now? Coupling2->Check1 AllocRem Alloc Removal Pd(PPh3)4 / PhSiH3 Check1->AllocRem Yes (Orthogonal) RiskNode RISK: Fmoc Cleavage Ensure Fmoc is ON Dap alpha-amine AllocRem->RiskNode Cyclization Cyclization PyBOP / DIPEA / DMF AllocRem->Cyclization Final Final Fmoc Removal & Global Cleavage Cyclization->Final

Caption: Workflow for Dap-Asp lactam bridge formation using Alloc chemistry. Note the retention of the N-terminal Fmoc during the cyclization step.

Troubleshooting & Optimization

Issue 1: -Elimination (The "Dap Danger")

Because the side chain is short (


), the 

-proton is acidic. Under strong basic conditions (e.g., 20% Piperidine for Fmoc removal) or during slow acylations, Dap can undergo

-elimination to form Dehydroalanine .
  • Symptom: Mass shift of -17 Da (loss of NH

    
    ) or adducts from Michael addition to the double bond.
    
  • Prevention:

    • Use Dap(Alloc) or Dap(ivDde) for the synthesis.

    • Avoid using Dbu (Diazabicycloundecene) or strong bases during coupling.

    • Keep Fmoc deprotection times strictly controlled (e.g., 2 x 5 min instead of 2 x 10 min).

Issue 2: ivDde Migration

The ivDde group can migrate from the side chain (


-amine) to the 

-amine if the

-amine is free.
  • Prevention: Never remove the N-terminal Fmoc before removing the side-chain ivDde if you intend to modify the side chain. Always modify the side chain while the N-terminus is protected (Fmoc or Boc).

Issue 3: Incomplete Mtt Removal
  • Symptom: Yellow color persists; mass spec shows +256 Da.

  • Fix: The Mtt cation is in equilibrium. You must flow the wash. Do not let the resin sit in static 1% TFA for long periods. Continuous flow or rapid batch exchanges drive the equilibrium forward.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Kates, S. A., et al. (1993). A novel, convenient, three-dimensional orthogonal strategy for solid-phase synthesis of cyclic peptides. Tetrahedron Letters, 34(10), 1549-1552. [Link]

  • Thayer, D. A., et al. (2010). Polymer-supported reagents for the selective deprotection of Alloc and allyl groups. Journal of Organic Chemistry. [Link]

Sources

Application

Application Note: Orthogonal N-Terminal Deprotection of Boc-Dap-OtBu

As a Senior Application Scientist, navigating the orthogonal cleavage of protecting groups is a fundamental challenge in peptide synthesis and peptidomimetic drug development. The molecule Boc-Dap-OtBu (N-α-Boc-L-2,3-dia...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the orthogonal cleavage of protecting groups is a fundamental challenge in peptide synthesis and peptidomimetic drug development. The molecule Boc-Dap-OtBu (N-α-Boc-L-2,3-diaminopropionic acid tert-butyl ester) presents a classic selectivity dilemma: both the N-terminal tert-butyloxycarbonyl (Boc) carbamate and the C-terminal tert-butyl (OtBu) ester are highly acid-labile[1].

Standard global deprotection utilizing Trifluoroacetic acid (TFA) results in the indiscriminate cleavage of both groups[1]. However, specialized synthetic workflows often require the selective unmasking of the N-terminus to facilitate iterative peptide coupling while preserving the C-terminal ester[2]. This guide delineates two field-proven, self-validating protocols to achieve this selectivity, grounded in kinetic and thermodynamic chemical principles.

Mechanistic Causality: Overcoming the Selectivity Dilemma

Achieving orthogonal deprotection between two acid-sensitive groups requires manipulating the reaction environment to favor one cleavage pathway over the other.

Kinetic Control via Anhydrous HCl/Dioxane: The use of 4M HCl in anhydrous dioxane exploits the kinetic differences in cleavage rates[2]. In this coordinating ethereal solvent, the protonation and subsequent irreversible fragmentation of the Boc group (releasing isobutylene and CO₂ gas) occurs rapidly, typically reaching completion in under 30 minutes[2]. Conversely, the cleavage of the OtBu ester is kinetically hindered under these specific anhydrous conditions, providing a critical time window to isolate the mono-deprotected H-Dap-OtBu hydrochloride salt[2].

Thermodynamic Control via MSA/tBuOAc: An alternative strategy utilizes Methanesulfonic acid (MSA) in tert-butyl acetate (tBuOAc)[3]. This method relies on Le Chatelier's principle. The acid-catalyzed cleavage of the OtBu ester is a reversible process involving a tert-butyl cation equilibrium[4]. By performing the reaction in tBuOAc as the solvent, the massive excess of the tert-butyl source drives the equilibrium backward, regenerating the ester and preventing its net loss[3]. Meanwhile, the Boc group is irreversibly cleaved due to the off-gassing of CO₂, ensuring quantitative N-terminal deprotection[3].

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for the three primary deprotection strategies.

MethodReagentsPrimary MechanismReaction TimeSelectivity (N-term vs C-term)Expected Yield
Kinetic 4M HCl in DioxaneDifferential cleavage rates15 - 30 minHigh (Retains OtBu)85 - 95%
Thermodynamic MSA in tBuOAcMass action / Equilibrium2 - 4 hoursHigh (Retains OtBu)70 - 95%
Global 50% TFA in DCMUnrestricted acidolysis1 - 2 hoursNone (Cleaves both)> 95%

Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to subsequent synthetic steps without confirming the structural integrity of the product via the outlined validation checkpoints.

Protocol A: Selective Deprotection (Kinetic Control)

Target: H-Dap-OtBu · HCl

  • Preparation: Purge a dry, round-bottom flask with inert gas (N₂ or Argon). Add Boc-Dap-OtBu (1.0 mmol) and cool the flask to 0 °C using an ice bath.

  • Reagent Addition: Slowly add 5.0 mL of 4M HCl in anhydrous dioxane[2].

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25 °C) for exactly 30 minutes[2].

  • Self-Validation (In-Process): Spot the reaction mixture on a silica TLC plate. Stain with Ninhydrin and heat. The starting material will remain colorless, while the unmasked primary amine will immediately develop a deep purple spot.

  • Workup: Once complete, rapidly concentrate the solution under reduced pressure (do not heat above 30 °C to prevent late-stage ester cleavage).

  • Isolation: Triturate the resulting residue with cold, anhydrous diethyl ether. Filter the precipitate to isolate the H-Dap-OtBu hydrochloride salt.

Protocol B: Selective Deprotection (Thermodynamic Control)

Target: H-Dap-OtBu · MSA

  • Preparation: Suspend Boc-Dap-OtBu (1.0 mmol) in 2.0 mL of tert-butyl acetate (tBuOAc) to achieve a 0.5 M concentration[3]. (Note: A 4:1 v/v mixture of tBuOAc:CH₂Cl₂ can be used if solubility is poor[3]).

  • Reagent Addition: Add 1.5 to 3.0 equivalents of Methanesulfonic acid (MSA) dropwise at room temperature[3].

  • Reaction: Stir vigorously at 25 °C for 2 to 4 hours. The reaction is driven by the visible evolution of CO₂ gas[3].

  • Self-Validation (Post-Process): Analyze the crude product via LC-MS. You must observe the target mass [M+H]⁺ corresponding to the free amine, while confirming the retention of the +56 Da mass signature of the intact tert-butyl ester.

  • Workup: Quench the reaction by slowly pouring it into a cold, saturated aqueous NaHCO₃ solution. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.

Protocol C: Global Deprotection (Reference Workflow)

Target: H-Dap-OH · TFA

  • Preparation: Dissolve Boc-Dap-OtBu (1.0 mmol) in 2.0 mL of Dichloromethane (DCM).

  • Reagent Addition: Add 2.0 mL of Trifluoroacetic acid (TFA) to create a 50% v/v solution[1].

  • Reaction: Stir at room temperature for 1-2 hours until complete acidolysis of both protecting groups is achieved[1].

  • Isolation: Concentrate under reduced pressure and co-evaporate with toluene (3x) to remove residual TFA.

Workflow Visualization

Workflow cluster_selective Selective N-Terminal Deprotection cluster_global Global Deprotection Start Boc-Dap-OtBu (Fully Protected) HCl 4M HCl / Dioxane (Kinetic Control) Start->HCl 30 min, 25°C MSA MSA / tBuOAc (Thermodynamic Control) Start->MSA 2-4 hrs, 25°C TFA 50% TFA / DCM (Non-selective) Start->TFA 1-2 hrs, 25°C Target H-Dap-OtBu (Target Product) HCl->Target -CO2, -Isobutylene MSA->Target -CO2, -Isobutylene GlobalProd H-Dap-OH (Fully Deprotected) TFA->GlobalProd Cleaves both groups

Reaction pathways for selective vs. global deprotection of Boc-Dap-OtBu.

References

Sources

Method

Application Note: Synthesis of Cyclic Peptides Using Diaminopropionic Acid (Dap) Derivatives

[1][2][3][4] Executive Summary The incorporation of 2,3-Diaminopropionic acid (Dap) into peptide sequences represents a high-precision strategy for generating constrained cyclic peptides. Unlike the more flexible lactam...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Executive Summary

The incorporation of 2,3-Diaminopropionic acid (Dap) into peptide sequences represents a high-precision strategy for generating constrained cyclic peptides. Unlike the more flexible lactam bridges formed by Lysine (4 carbons) or Ornithine (3 carbons), the Dap side chain contains only a single methylene unit (


). This short linker length imposes significant conformational rigidity, often enhancing metabolic stability and receptor selectivity.

This guide details the synthesis of Dap-containing cyclic peptides using Fmoc Solid Phase Peptide Synthesis (SPPS) . We focus on orthogonal protection strategies—specifically Alloc (Allyloxycarbonyl) and Mtt (4-Methyltrityl) —to facilitate on-resin cyclization.

Chemical Logic & Strategy

Why Dap?

In drug discovery, "stapling" or cyclizing peptides is used to lock bioactive conformations.[1] The choice of the diamino acid dictates the ring size.

  • Lysine (Lys): Large, flexible loops.

  • Ornithine (Orn) / Diaminobutyric acid (Dab): Intermediate rigidity.

  • Diaminopropionic acid (Dap): High rigidity; mimics disulfide bridges closely when coupled to Aspartic acid (Asp).

Orthogonal Protection Schemes

To cyclize on-resin, the side chains involved in the bond (Dap amine and Asp/Glu acid) must be deprotected selectively while the N-terminus and other side chains remain protected.

StrategyDap ProtectionAsp/Glu ProtectionDeprotection ReagentMechanism
Type A (Metal-Labile) Fmoc-Dap(Alloc)-OH Fmoc-Asp(OAll)-OH Pd(PPh

)

/ PhSiH


-Allyl complex formation
Type B (Acid-Labile) Fmoc-Dap(Mtt)-OH Fmoc-Asp(O-2-PhiPr)-OH 1% TFA in DCMMild acidolysis (trityl cation)
Type C (Hydrazine) Fmoc-Dap(ivDde)-OH Fmoc-Asp(ODmab)-OH 2% HydrazineNucleophilic attack

Note: Type A (Alloc) is the industry standard due to its complete orthogonality to Fmoc (base-labile) and tBu (acid-labile) groups.

Application Note: Lactam Bridge Synthesis (Alloc Strategy)

Workflow Overview

This protocol describes the synthesis of a "Head-to-Side Chain" or "Side-Chain-to-Side-Chain" cyclic peptide using Fmoc-Dap(Alloc)-OH .

Visualization of Workflow

The following diagram illustrates the logical flow of the Alloc-protection strategy for on-resin cyclization.

AllocStrategy cluster_0 On-Resin Phase Start Resin Loading (Rink Amide) Coupling Linear Assembly (SPPS) Include Fmoc-Dap(Alloc)-OH Include Fmoc-Asp(OAll)-OH Start->Coupling AllocDeprot Alloc/Allyl Deprotection Pd(PPh3)4 + PhSiH3 Coupling->AllocDeprot Orthogonal Step FmocCheck Final Fmoc Removal (N-Terminus) Cyclization Lactamization PyBOP / DIPEA / DMF FmocCheck->Cyclization If Head-to-Side FmocCheck->Cyclization If Side-to-Side (N-term must be capped/protected) Wash Scavenger Wash (DTC or Thio-based) AllocDeprot->Wash Remove Pd Wash->FmocCheck Cleavage Global Cleavage 95% TFA Cyclization->Cleavage

Caption: Workflow for Alloc-mediated on-resin cyclization. Note the critical Palladium wash step.

Detailed Protocols

Protocol A: Selective Alloc/Allyl Deprotection

Objective: Remove Alloc from Dap and Allyl ester from Asp/Glu without affecting Fmoc or tBu groups.

Reagents:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

    
    )
    
    
    
    ].
  • Scavenger: Phenylsilane (PhSiH

    
    ) or Morpholine.
    
  • Solvent: Dry DCM (Dichloromethane).

Step-by-Step:

  • Preparation: In a glovebox or under Argon, dissolve Pd(PPh

    
    )
    
    
    
    (0.1 – 0.2 eq relative to peptide loading) in dry DCM.
  • Scavenger Addition: Add PhSiH

    
     (10 – 20 eq). Note: Phenylsilane is preferred over silanes/amines as it is a mild hydride donor that efficiently regenerates the Pd catalyst.
    
  • Reaction: Add the solution to the resin-bound peptide (preswollen in DCM).

  • Agitation: Shake gently under Nitrogen/Argon for 30–60 minutes.

  • Repetition: Drain and repeat the process once with fresh reagents to ensure completion.

  • Washing (CRITICAL): The resin will likely be grey/brown due to Pd binding. Wash extensively:

    • DCM (3x)[1][2]

    • 0.02 M Sodium Diethyldithiocarbamate (DTC) in DMF (3x 5 min) — This chelates Pd, turning the solution yellow/brown.

    • DMF (5x) until the solution is clear.

Protocol B: On-Resin Cyclization (Lactamization)

Objective: Form the amide bond between Dap-NH


 and Asp-COOH.

Reagents:

  • Coupling Agent: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU.

  • Base: DIPEA (N,N-Diisopropylethylamine).[1][3]

  • Solvent: DMF.

Step-by-Step:

  • Neutralization: Ensure the resin is washed with DMF.[4][5]

  • Activation: Dissolve PyBOP (3–5 eq) and DIPEA (6–10 eq) in DMF.

    • Tip: Use a concentration of roughly 0.1 M to favor intramolecular cyclization over intermolecular dimerization.

  • Coupling: Add to the resin and shake for 2–4 hours.

  • Monitoring: Use the Kaiser Test (Ninhydrin).[6]

    • Linear (Pre-cyclization): Positive (Blue beads) due to free Dap amine.

    • Cyclic (Post-cyclization): Negative (Colorless beads).

  • Troubleshooting: If the Kaiser test remains slightly positive, repeat the coupling with HATU/HOAt/DIPEA.

Protocol C: Mtt Deprotection (Alternative Strategy)

Use Case: When Alloc chemistry is not available or if Pd sensitivity is an issue. Risk: Mtt is acid-labile. Over-exposure to acid can remove tBu groups (Asp/Glu/Ser/Thr protection).

Step-by-Step:

  • Reagent: Prepare 1% TFA (v/v) and 5% TIS (Triisopropylsilane) in DCM.

  • Flow Method (Recommended):

    • Add the dilute TFA solution to the resin.

    • Shake for 1 minute .

    • Drain immediately into a flask containing 10% Pyridine in Methanol (to neutralize and prevent tBu loss).

    • Repeat this short cycle 10–15 times.

  • Visual Check: The solution will turn yellow/orange (trityl cation) initially. Continue until the filtrate is colorless.

  • Neutralization: Wash resin with 5% DIPEA/DMF (3x) to remove residual acid before cyclization.

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Cyclization Steric hindrance or "short" reach of Dap.Use HOAt additive with HATU. Perform double coupling. Ensure low concentration to prevent dimerization.
Black/Grey Resin Residual Palladium precipitation.Wash with DTC (Sodium Diethyldithiocarbamate) or 1% hydrazine in DMF.
Aspartimide Formation Base-catalyzed ring closure of Asp (especially with Gly/Ser neighbors).Add 0.1 M HOBt to the piperidine deprotection solution during linear synthesis. Use Fmoc-Asp(OMpe)-OH for higher stability.
Racemization Over-activation of the C-terminal acid during cyclization.Use PyBOP/DIPEA (milder than HATU). Avoid collidine. Keep reaction time optimized (do not leave overnight unnecessarily).

References

  • BenchChem. (2025).[6][1][3] Application Notes and Protocols for Boc-SPPS of Peptides Containing Diaminopropionic Acid (Dap) Derivatives. Retrieved from

  • Albericio, F., et al. (1998). Solid-phase synthesis and on-resin cyclization of a disulfide bond peptide and lactam analogues. Journal of Peptide Science. Retrieved from

  • Thieme Connect. (2023). Synthesis of Cyclic Peptides: Methods and Protocols. Retrieved from

  • MDPI. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap). Retrieved from

  • AAPPTec. (2024). Peptide Modifications and Cyclization Protocols. Retrieved from

Sources

Application

Boc-Dap-OtBu coupling conditions with HATU vs HBTU

Application Note: Optimized Coupling Protocols for Boc-Dap-OtBu Subject: Comparative Analysis of HATU vs. HBTU for Functionalizing the Side Chain of Boc-Dap-OtBu ( -Boc-L-2,3-diaminopropionic acid tert-butyl ester).

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Coupling Protocols for Boc-Dap-OtBu

Subject: Comparative Analysis of HATU vs. HBTU for Functionalizing the Side Chain of Boc-Dap-OtBu (


-Boc-L-2,3-diaminopropionic acid tert-butyl ester).

Executive Summary

The incorporation of Boc-Dap-OtBu (CAS: 77215-54-4) into peptide mimetics or branched scaffolds presents a unique synthetic challenge. Unlike Lysine, where the


-amine is distant from the backbone, the 

-amine of Diaminopropionic acid (Dap) is sterically and electronically influenced by the

-carbon center.

This Application Note provides a definitive guide for coupling carboxylic acids (R-COOH) to the free


-amine of Boc-Dap-OtBu. We compare HBTU  (Standard) and HATU  (High-Performance) protocols, focusing on the critical suppression of guanidinylation —a irreversible side reaction where the amine attacks the coupling reagent instead of the activated acid.

Key Recommendation:

  • Use HBTU for routine, unhindered acids where cost-efficiency is paramount.

  • Use HATU for sterically hindered acids, valuable payloads, or when HBTU yields show evidence of guanidinylation (

    
     mass shift).
    

Scientific Grounding: The Chemistry of Activation

The Challenge: Guanidinylation

In uronium-based couplings, two competing pathways exist:

  • Pathway A (Desired): The carboxylate attacks the uronium salt, forming an active ester (OBt/OAt), which is then aminolyzed by Boc-Dap-OtBu to form the amide bond.

  • Pathway B (Parasitic): The free amine of Boc-Dap-OtBu attacks the central carbon of the uronium salt directly, forming a guanidino-derivative . This permanently "caps" the amine.

Note: Because the Dap side chain is less nucleophilic than a standard primary amine (due to the electron-withdrawing effect of the nearby protected


-amine and ester), the reaction rate of Pathway A must be maximized to outcompete Pathway B.
HATU vs. HBTU Mechanism
  • HBTU: Generates an OBt (Benzotriazole) ester.[1] It is moderately reactive but slower, leaving a wider window for guanidinylation if the activation step is sluggish.

  • HATU: Generates an OAt (7-Aza-benzotriazole) ester.[1] The pyridine nitrogen in the 7-position provides an "anchimeric assistance" (neighboring group effect) via hydrogen bonding with the incoming amine. This accelerates aminolysis by ~10-100x , effectively shutting down the window for side reactions.

G Fig 1. Kinetic competition between Amide Formation (Green) and Guanidinylation (Red). Acid R-COOH ActiveEster Active Ester (OAt or OBt) Acid->ActiveEster Activation (Base) Reagent Coupling Reagent (HATU or HBTU) Reagent->ActiveEster SideProduct Guanidino-Dap (Dead End) Reagent->SideProduct Product Desired Amide (R-CO-Dap...) ActiveEster->Product Pathway A: Fast Aminolysis Dap Boc-Dap-OtBu (Nucleophile) Dap->Product Dap->SideProduct Pathway B: Slow Direct Attack

Experimental Protocols

General Reagents
  • Solvent: DMF (Anhydrous, amine-free).

  • Base: DIPEA (Diisopropylethylamine). Do not use TEA; it promotes racemization.

  • Substrate: Boc-Dap-OtBu (1.0 equiv).

  • Acid: R-COOH (1.1 – 1.2 equiv).

Protocol A: HBTU Coupling (Standard)

Best for: Simple aliphatic acids (e.g., Fmoc-Gly-OH, Acetic Acid) and cost-sensitive scale-up.

  • Dissolution: Dissolve R-COOH (1.1 mmol) and HBTU (1.1 mmol) in minimal anhydrous DMF (approx. 0.2 M concentration).

  • Pre-activation (CRITICAL): Add DIPEA (2.2 mmol) to the acid/HBTU mixture. Stir for 2–3 minutes .

    • Why? This ensures the uronium salt is consumed to form the OBt ester before the amine is introduced, preventing guanidinylation.

  • Addition: Add Boc-Dap-OtBu (1.0 mmol) dissolved in minimal DMF to the activated mixture.

  • Reaction: Stir at Room Temperature (RT) for 1–2 hours.

  • Monitoring: Check via LC-MS or TLC. Look for the disappearance of the amine.

Protocol B: HATU Coupling (High-Efficiency)

Best for: Hindered acids (e.g., Fmoc-Val-OH, Aib), expensive payloads, or if Protocol A fails.

  • Dissolution: Dissolve R-COOH (1.05 mmol) and HATU (1.05 mmol) in anhydrous DMF.

  • Pre-activation: Add DIPEA (2.1 mmol). Stir for exactly 1 minute .

    • Note: HATU active esters are highly reactive; prolonged pre-activation can lead to hydrolysis or epimerization if water traces are present.

  • Addition: Add Boc-Dap-OtBu (1.0 mmol) immediately.

  • Reaction: Stir at RT. Reaction is often complete in 15–30 minutes .

  • Quench: Once complete, dilute with EtOAc and wash with 5% citric acid, sat. NaHCO3, and brine.

Comparative Data Analysis

The following table summarizes the performance characteristics based on internal application data and literature precedents for hindered amine couplings.

FeatureHBTU (Benzotriazole)HATU (Aza-benzotriazole)
Reactivity ModerateVery High (10–100x faster)
Guanidinylation Risk High (if not pre-activated)Low (due to fast aminolysis)
Racemization Control GoodExcellent (via cyclic transition state)
Cost Low ($)High (

$)
Base Requirement 2.0 – 3.0 equiv1.5 – 2.0 equiv (often sufficient)
Recommended Use Simple R-COOH attachmentHindered R-COOH or valuable Dap substrate

Troubleshooting Guide

Issue 1: Low Yield & Mass +99/100 Da (Guanidinylation)
  • Diagnosis: You observe a peak corresponding to [M + 100] (tetramethylguanidinium adduct).

  • Cause: The amine saw the HBTU/HATU before the Acid saw the HBTU/HATU.

  • Solution: Increase the Pre-activation time to 5 minutes for HBTU. Ensure the Acid is in slight excess (1.2 eq) relative to the coupling reagent (1.1 eq) to ensure all uronium is consumed.

Issue 2: Incomplete Reaction with Hindered Acids
  • Diagnosis: Starting material (Boc-Dap-OtBu) remains after 4 hours.

  • Solution: Switch to HATU . If already using HATU, use HOAt as an additive or switch to COMU , which offers similar reactivity to HATU with better solubility profiles.

Issue 3: Racemization of the Incoming Acid
  • Diagnosis: If coupling a chiral acid (e.g., Fmoc-Cys(Trt)-OH), you observe diastereomers.

  • Solution: Use HATU with TMP (2,4,6-trimethylpyridine) instead of DIPEA. TMP is a weaker, non-nucleophilic base that minimizes proton abstraction from the

    
    -carbon.
    

Workflow Decision Tree

DecisionTree Start Start: Couple R-COOH to Boc-Dap-OtBu IsHindered Is R-COOH sterically hindered? (e.g., Val, Ile, Aib) Start->IsHindered HBTU_Path Use HBTU Protocol (Pre-activate 3 min) IsHindered->HBTU_Path No HATU_Path Use HATU Protocol (Pre-activate 1 min) IsHindered->HATU_Path Yes CheckResult Check LC-MS HBTU_Path->CheckResult HATU_Path->CheckResult Success Success: Isolated Yield >85% CheckResult->Success Clean Fail_Guan Failure: +100 Da Mass (Guanidinylation) CheckResult->Fail_Guan Impure Fail_Guan->HATU_Path Retry with HATU & Strict Pre-activation

Fig 2. Decision matrix for selecting the appropriate coupling agent based on steric hindrance and experimental outcome.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1][2] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Albericio, F., et al. (1998). Use of Onium Salt-Based Coupling Reagents in Peptide Synthesis.[1][2][3] The Journal of Organic Chemistry, 63(26), 9678-9683. Link

  • BenchChem Technical Guides. (2025). A Comparative Analysis of Byproducts from HATU Versus Other Uronium Salts. Link

  • Sigma-Aldrich. (2025). Boc-Dap-OtBu Product Specification and Application Note. Link

  • Guks, J., et al. (2021). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 86(20), 14371–14380. Link

Sources

Method

Preparation of Boc-Dap-OtBu stock solutions for HPLC

Application Note: High-Fidelity Preparation and Stability Profiling of Boc-Dap-OtBu Stock Solutions for HPLC Executive Summary & Scientific Rationale Boc-Dap-OtBu (N-alpha-t-Butyloxycarbonyl-L-2,3-diaminopropionic acid t...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Preparation and Stability Profiling of Boc-Dap-OtBu Stock Solutions for HPLC

Executive Summary & Scientific Rationale

Boc-Dap-OtBu (N-alpha-t-Butyloxycarbonyl-L-2,3-diaminopropionic acid tert-butyl ester) is a critical non-canonical amino acid intermediate used in the synthesis of peptidomimetics and antibody-drug conjugate (ADC) linkers. Its structural duality—possessing a reactive free side-chain amine while the backbone is orthogonally protected—makes it chemically versatile but analytically challenging.

The Core Challenge: The molecule lacks a strong chromophore (like tryptophan or tyrosine), rendering it "invisible" to standard UV detection at 254/280 nm. Furthermore, the presence of two acid-labile protecting groups (Boc and OtBu) creates a stability paradox: standard HPLC mobile phases (containing TFA) can induce on-column degradation, while the free side-chain amine requires ion-pairing agents to prevent peak tailing.

This guide provides a validated protocol for preparing stable stock solutions and executing HPLC analysis that balances sensitivity with structural integrity.

Physicochemical Properties & Solvent Logic

Understanding the molecule is the first step to successful analysis.

PropertyCharacteristicAnalytical Implication
Chromophore None (Aliphatic only)Must detect at 200–210 nm, ELSD, or MS.
Solubility Lipophilic (Boc/tBu groups)Soluble in MeOH, ACN, DMF. Poor in water.[1]
Stability Acid-LabileAvoid acidic diluents in stock (e.g., 0.1% TFA).
Basicity Free

-amine (

)
prone to silanol interaction (tailing) and carbamate formation (

absorption).
Solvent Selection Strategy

The choice of solvent determines the shelf-life of your standard.

  • Acetonitrile (ACN): Preferred. Chemically inert, low viscosity, UV transparent at 200 nm.

  • Methanol (MeOH): Acceptable.[2] Good solubility, but protic nature can slowly promote transesterification or nucleophilic attack over long storage.

  • DMSO: Avoid for Analytical Standards. High boiling point makes recovery difficult; high viscosity broadens peaks; strong UV cutoff interferes at 210 nm.

  • Water: Prohibited for Stock. Causes precipitation and promotes hydrolysis.

Protocol: Stock Solution Preparation

Objective: Prepare a 10 mM Master Stock Solution that remains stable for >3 months at -20°C.

Materials:

  • Boc-Dap-OtBu Reference Standard (Solid)

  • HPLC-Grade Acetonitrile (ACN)[3]

  • Amber Glass Vials (Silanized preferred to minimize amine adsorption)

  • Argon or Nitrogen gas stream

Step-by-Step Procedure:

  • Equilibration: Allow the Boc-Dap-OtBu solid to reach room temperature in a desiccator before opening to prevent condensation (water initiates hydrolysis).

  • Gravimetry: Weigh approximately 5.0 mg of Boc-Dap-OtBu into a 2 mL amber vial. Record exact weight to 0.01 mg.

    • Calculation:

      
      .
      
    • Example: MW

      
       260.3  g/mol . 5.2 mg = 20 µmol.
      
  • Dissolution (The "Neutral" Rule): Add 100% HPLC-grade Acetonitrile to achieve a concentration of 10 mM (approx 2.6 mg/mL).

    • Critical: Do NOT add acid (TFA/Formic) to this stock solution. The acid will slowly cleave the Boc/OtBu groups during storage.

  • Homogenization: Vortex for 30 seconds. The solution should be clear and colorless. If particulates persist, sonicate for 1 min (monitor heat).

  • Inerting: Gently purge the headspace with Argon or Nitrogen for 10 seconds to displace oxygen and CO2 (prevents oxidation of the free amine).

  • Storage: Cap tightly. Store at -20°C.

HPLC Method Parameters

This method uses a "Low-Acid" approach to minimize on-column degradation while maintaining peak shape.

ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mmStandard reversed-phase retention.
Mobile Phase A Water + 0.05% TFA (or 10mM Ammonium Formate pH 8.0)Low TFA minimizes degradation; High pH (Ammonium) is safer but requires pH-resistant columns.
Mobile Phase B Acetonitrile + 0.05% TFAMatches A for baseline stability.
Flow Rate 1.0 mL/minStandard backpressure.
Detection UV 210 nm (Reference 360 nm)Critical: The molecule is invisible at 254 nm.
Injection 5–10 µLPrevent column overload.
Column Temp 25°CLower temp slows hydrolysis kinetics.

Gradient Profile:

  • 0–2 min: 5% B (Isocratic hold to elute salts)

  • 2–15 min: 5%

    
     95% B (Linear gradient)
    
  • 15–18 min: 95% B (Wash)

  • 18–22 min: 5% B (Re-equilibration)

Visualization of Workflows

Figure 1: Stock Preparation & Stability Logic

StockPrep Start Solid Boc-Dap-OtBu Weigh Weigh (Precise) Start->Weigh Solvent Add 100% ACN (NO ACID) Weigh->Solvent Neutral pH Dissolve Vortex/Sonicate Solvent->Dissolve Gas Purge Headspace (Ar/N2) Dissolve->Gas Prevent CO2 Absorption Store Store -20°C (Amber Vial) Gas->Store

Caption: Optimized workflow for preparing acid-sensitive amino acid stock solutions.

Figure 2: Degradation Pathways (Troubleshooting)

Degradation Parent Intact Boc-Dap-OtBu (RT ~12 min) Acid Exposure to Acid (TFA) (In Stock or Mobile Phase) Parent->Acid DeBoc Impurity A: H-Dap-OtBu (Loss of Boc, -100 Da) Acid->DeBoc Fast Kinetic DeOtBu Impurity B: Boc-Dap-OH (Loss of tBu, -56 Da) Acid->DeOtBu Slower Kinetic Double Impurity C: Free Dap (Total Deprotection) DeBoc->Double DeOtBu->Double

Caption: Common degradation pathways visible if stock solutions are improperly acidified.

Troubleshooting & Expert Tips

  • "Ghost" Peaks at Early Retention Times:

    • Cause: If you see peaks eluting near the void volume, your Boc group has likely fallen off (generating the more polar H-Dap-OtBu).

    • Fix: Check if your stock solution was accidentally acidified. Remake stock in pure ACN.

  • No Peaks Visible:

    • Cause: Detector set to 254 nm.

    • Fix: Change wavelength to 210 nm. If using a Diode Array Detector (DAD), enable the "Reference Wavelength" feature (e.g., 360 nm) to cancel out gradient drift.

  • Broad/Tailing Peaks:

    • Cause: Interaction of the free side-chain amine with column silanols.

    • Fix: Increase ionic strength. Add 10-20 mM Ammonium Acetate to the mobile phase, or ensure TFA concentration is at least 0.05%.

References

  • Shimadzu. (2020). Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. Application News No. L579.[4] Retrieved from [Link]

  • Liberty University. (2022). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Retrieved from [Link]

Sources

Application

Using Boc-Dap-OtBu for pH-responsive drug delivery vectors

Application Note: Engineering pH-Responsive Drug Delivery Vectors using Boc-Dap-OtBu Part 1: The Strategic Value of Boc-Dap-OtBu In the landscape of pH-responsive drug delivery, L-2,3-Diaminopropionic acid (Dap) has emer...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering pH-Responsive Drug Delivery Vectors using Boc-Dap-OtBu

Part 1: The Strategic Value of Boc-Dap-OtBu

In the landscape of pH-responsive drug delivery, L-2,3-Diaminopropionic acid (Dap) has emerged as a superior alternative to Lysine or Ornithine.[1] While Lysine (pKa ~10.5) remains protonated at physiological pH, the beta-amine (


-NH

) of Dap exhibits a pKa of approximately 6.3–6.5 . This unique physicochemical property places its buffering capacity exactly within the endosomal pH window (pH 5.0–6.5), facilitating the "proton sponge" effect essential for endosomal escape.

Boc-Dap-OtBu (


-Boc-L-2,3-diaminopropionic acid tert-butyl ester) is the critical solution-phase precursor for harnessing this capability. Unlike solid-phase reagents (e.g., Fmoc-Dap(Boc)-OH), Boc-Dap-OtBu  features a free 

-amine
while the

-amine and carboxyl groups are orthogonally protected.

Key Application: This molecule serves as a scaffold to synthesize pH-responsive Lipid-Like Materials (LLMs) or Peptide-Amphiphiles . By functionalizing the free


-amine with hydrophobic tails, researchers can create zwitterionic or cationic lipids that self-assemble into Lipid Nanoparticles (LNPs) or micelles, activating only within the acidic tumor microenvironment or endosomes.

Part 2: Application Note – Synthesis of Dap-Functionalized Amphiphiles

This workflow details the conversion of Boc-Dap-OtBu into a pH-responsive lipid vector. The strategy involves conjugating a hydrophobic domain to the free


-amine, followed by global deprotection.
Mechanism of Action
  • Circulation (pH 7.4): The Dap headgroup is largely uncharged/zwitterionic, reducing non-specific protein adsorption (opsonization) and toxicity.

  • Endocytosis (pH < 6.5): The

    
    -amine becomes protonated.
    
  • Endosomal Escape: The influx of protons and counter-ions (Cl

    
    ) causes osmotic swelling and membrane destabilization, releasing the payload (e.g., siRNA, mRNA) into the cytosol.
    
Visualizing the Synthesis & Activation Pathway

Dap_Vector_Pathway Precursor Boc-Dap-OtBu (Free β-amine) Reaction Conjugation (Acid Chloride/Epoxide) Precursor->Reaction + Hydrophobic Tail Intermediate Protected Amphiphile Reaction->Intermediate Deprotection Acid Treatment (TFA/DCM) Intermediate->Deprotection Remove Boc/OtBu ActiveVector Active Dap-Lipid (pH-Responsive) Deprotection->ActiveVector Endosome Endosomal pH (5.5) Protonation of β-amine ActiveVector->Endosome Self-Assembly & Uptake Release Payload Release (Proton Sponge) Endosome->Release Osmotic Swelling

Figure 1: Synthesis and activation logic of Dap-based vectors. The free


-amine of Boc-Dap-OtBu is the conjugation site, while the final deprotected Dap residue provides the pH switch.

Part 3: Experimental Protocols

Protocol A: Synthesis of Dap-Lipid Conjugate

Objective: Create a mono- or di-alkylated Dap amphiphile.

Reagents:

  • Boc-Dap-OtBu (High purity, >95%)[]

  • Palmitoyl Chloride (or similar fatty acid derivative)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM, anhydrous)

  • Trifluoroacetic acid (TFA)[3]

Step-by-Step Methodology:

  • Reaction Setup:

    • Dissolve 1.0 equivalent (eq) of Boc-Dap-OtBu in anhydrous DCM (concentration ~0.1 M) under nitrogen atmosphere.

    • Add 1.2 eq of TEA/DIPEA to scavenge HCl generated during coupling.

    • Cool the solution to 0°C on an ice bath.

  • Conjugation (Functionalization of

    
    -amine): 
    
    • Dropwise add 1.0 eq of Palmitoyl Chloride dissolved in DCM.

    • Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate).[4] The disappearance of the free amine spot indicates completion.

  • Workup & Purification:

    • Wash the organic layer with 5% NaHCO

      
       (2x), 1M HCl (1x), and Brine (1x).
      
    • Dry over MgSO

      
      , filter, and concentrate in vacuo.
      
    • Purify the protected intermediate using Silica Gel Column Chromatography.

  • Global Deprotection (Activation):

    • Dissolve the intermediate in a 1:1 mixture of TFA:DCM (v/v).

    • Stir at RT for 1–2 hours. (Monitor for disappearance of Boc/OtBu groups by Mass Spectrometry).

    • Remove solvent under reduced pressure.[4] Co-evaporate with toluene/diethyl ether to remove residual TFA.

    • Result: Dap-Lipid (TFA salt). The

      
      -amine and carboxyl are now exposed, forming a zwitterionic headgroup with the pH-sensitive 
      
      
      
      -amide/amine functionality intact.
Protocol B: Characterization of pH-Sensitivity (TNS Assay)

Objective: Validate the pKa of the formulated vector to ensure it falls within the target range (6.0–6.5).

Principle: 2-(p-toluidinyl)naphthalene-6-sulfonic acid (TNS) is a fluorescent probe that is non-fluorescent in water but highly fluorescent when bound to hydrophobic/protonated domains. As the pH drops and the Dap vector protonates, TNS binds, increasing fluorescence.

Materials:

  • Formulated Dap-Lipid Nanoparticles (or micelles)

  • TNS Reagent (Sigma)

  • Buffer series (10 mM HEPES/MES/Ammonium Acetate) ranging from pH 2.5 to 9.0 (0.5 pH increments).

Procedure:

  • Preparation: Dilute Dap-NPs to a lipid concentration of 20 µM in each buffer solution.

  • Probe Addition: Add TNS to a final concentration of 2 µM.

  • Measurement: Incubate for 10 minutes in the dark. Measure fluorescence intensity (Ex: 321 nm, Em: 445 nm) using a plate reader.

  • Data Analysis:

    • Plot Fluorescence Intensity vs. pH.

    • Fit the data to a sigmoidal curve (Boltzmann equation).

    • The pKa is defined as the pH at the inflection point of the curve.

Expected Result: A sharp transition centered around pH 6.3 ± 0.2 confirms the Dap moiety is functionally active.

Part 4: Data Presentation & Troubleshooting

Table 1: Comparative Properties of Amino Acid-Based Vectors

Amino Acid ResidueSide Chain pKaCharge at pH 7.4Charge at pH 5.5Endosomal Escape Potential
Dap (Diaminopropionic) ~6.3 Neutral/Zwitterionic Positive (+) High (Proton Sponge)
Lysine (Lys)~10.5Positive (+)Positive (+)Low (Always charged)
Histidine (His)~6.0NeutralPositive (+)Moderate (Weaker buffering)
Ornithine (Orn)~10.7Positive (+)Positive (+)Low

Troubleshooting Guide:

  • Issue: Low conjugation yield during synthesis.

    • Cause: Steric hindrance or moisture in DCM.

    • Solution: Ensure Boc-Dap-OtBu is fully dissolved before adding the acid chloride. Use strictly anhydrous solvents.

  • Issue: Vector aggregates at pH 7.4.

    • Cause: The zwitterionic form (after deprotection) might be too hydrophobic if the tail is too long (e.g., C18).

    • Solution: Incorporate a PEG-lipid (1–3 mol%) into the formulation to provide steric stabilization or use a shorter tail (C14/C16).

References

  • Bansal, S., et al. (2010). "Incorporation of 2,3-diaminopropionic acid into linear cationic amphipathic peptides produces pH-sensitive vectors."[5] ChemBioChem, 11(9), 1266-1272.[5] Link

  • Wojnilowicz, M., et al. (2019). "Dap-based peptides for pH-responsive gene delivery."[5] Biomaterials Science. Link

  • BenchChem. (2025).[1][6] "Application Notes and Protocols for Boc-SPPS of Peptides Containing Diaminopropionic Acid (Dap) Derivatives." BenchChem Technical Guides. Link

  • Kichler, A., & Mason, A. J. (2010). "Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing." Journal of Controlled Release. Link

Sources

Technical Notes & Optimization

Troubleshooting

Preventing lactam formation in Dap peptide synthesis

Technical Support Center: Dap Peptide Synthesis & Lactam Prevention Ticket ID: #DAP-SYNTH-001 Status: Active Subject: Preventing Unwanted Cyclization (Lactam/Urea) in 2,3-Diaminopropionic Acid (Dap) Peptides[1] Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Dap Peptide Synthesis & Lactam Prevention

Ticket ID: #DAP-SYNTH-001 Status: Active Subject: Preventing Unwanted Cyclization (Lactam/Urea) in 2,3-Diaminopropionic Acid (Dap) Peptides[1]

Executive Summary: The Dap Hazard

2,3-Diaminopropionic acid (Dap) is a high-value, high-risk building block in peptide engineering.[1] Unlike standard amino acids, Dap possesses a nucleophilic


-amine in close proximity to the 

-amine (1,2-diamine motif).[1] This structural feature creates a "hyper-reactive zone" capable of rapid intramolecular cyclization.[1]

The Core Problem: "Lactam formation" in Dap synthesis typically refers to two distinct unwanted cyclization events:

  • Diketopiperazine (DKP) Formation: A 6-membered lactam ring forming at the C-terminus, leading to chain truncation.[1][2]

  • Imidazolidinone/Cyclic Urea Formation: A 5-membered ring forming via Fmoc-transfer or direct attack on the activated carbonyl, often mistaken for "lactamization."[1]

This guide provides the protocols to suppress these pathways.

Module 1: The C-Terminal Hazard (DKP Formation)

The Scenario: You are synthesizing a peptide where Dap is the second residue from the C-terminus (e.g., Resin-AA1-Dap-Fmoc).[1] The Failure: Upon Fmoc removal, the free


-amine of Dap attacks the C-terminal ester linkage.
The Result:  The dipeptide cyclizes into a Diketopiperazine (DKP) and cleaves itself from the resin.[3] The synthesis continues on a "ghost" resin with no peptide.
Troubleshooting Protocol: The "Bulky Shield" Strategy
ParameterStandard Protocol (High Risk)Optimized Protocol (Low Risk)
Resin Wang or Rink Amide2-Chlorotrityl Chloride (2-CTC)
Fmoc Removal 20% Piperidine (2 x 10 min)2% DBU + 5% Piperazine (2 x 5 min)
Coupling AA3 Standard HBTU/DIEAIn-situ Neutralization or Dipeptides

Step-by-Step Prevention:

  • Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) resin.[1][2][4] The massive steric bulk of the trityl linker physically blocks the amine from attacking the ester bond.[2]

  • Base Optimization: Switch from Piperidine to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . DBU is a non-nucleophilic base that removes Fmoc rapidly but is less likely to catalyze the ester aminolysis.

  • The "Dipeptide" Bypass: If possible, couple the Dap and the subsequent amino acid as a pre-formed dipeptide (Fmoc-AA3-Dap-OH).[1] This eliminates the free amine stage at the critical steric position.

Visualizing the DKP Trap:

DKP_Mechanism Resin Resin-Linker-AA1-Dap(Fmoc) Deprotection Base Treatment (Fmoc Removal) Resin->Deprotection Intermediate Free Alpha-Amine (Resin-AA1-Dap-NH2) Deprotection->Intermediate Attack Nucleophilic Attack on C-term Ester Intermediate->Attack Slow Coupling of AA3 Result DKP (Cyclic Dipeptide) + Free Resin Attack->Result Irreversible Cleavage

Caption: The DKP pathway leads to auto-cleavage of the peptide chain from the resin.[1]

Module 2: The Orthogonal Hazard (Cyclic Urea/Fmoc Transfer)

The Scenario: You are using Fmoc-Dap(Mtt)-OH or Fmoc-Dap(Alloc)-OH to introduce side-chain branching.[1] The Failure: During base treatment (Fmoc removal) or slow coupling, the Fmoc group migrates from the


-amine to the 

-amine, or the two amines bridge to form a cyclic urea (imidazolidinone). The Result: A "dead" residue that cannot be elongated, or a mass shift of -H₂ (urea formation).[1]
Troubleshooting Protocol: The "Fast-Track" Coupling

Q: Why does my Dap residue fail to couple the next amino acid? A: You likely have Fmoc-transfer .[1] The basic conditions promoted the migration of the Fmoc group to the side chain (if deprotected) or the formation of a cyclic intermediate.

Prevention Strategy:

  • Use Alloc Protection: For branching, Fmoc-Dap(Alloc)-OH is superior to Mtt.[1] Alloc is stable to the repetitive base treatments used for main-chain elongation.[1]

  • Order of Operations:

    • Build the entire linear main chain first.

    • Keep the N-terminus Fmoc-protected (or Boc-protected if it's the final residue).[1]

    • Only then remove the Dap side-chain protection (Alloc) to initiate branching.[1]

    • Reasoning: This prevents the

      
      -amine and 
      
      
      
      -amine from ever being exposed simultaneously under basic conditions.[1]

Protocol for Alloc Removal (Dap Branching):

  • Swell Resin: DCM (3 x 5 min).

  • Catalyst Prep: Dissolve Pd(PPh₃)₄ (0.1 eq) and Phenylsilane (10 eq) in DCM.

  • Reaction: Add to resin. Shake for 2 x 30 min under Argon (exclude O₂).

  • Wash: DCM, DMF, 0.5% Sodium Diethyldithiocarbamate (to scavenge Pd), DMF.

  • Immediate Coupling: Activate the branch amino acid before adding to the resin to minimize the lifetime of the free side-chain amine.

Visualizing the Cyclic Urea/Transfer Hazard:

Dap_Cyclization Start Fmoc-Dap(NH2)-Resin (Side Chain Deprotected) Base Base Treatment (pH > 9) Start->Base Transfer Fmoc Migration (Alpha to Beta) Base->Transfer Thermodynamically Favorable Urea Cyclic Urea Formation (Imidazolidinone) Base->Urea Attack on Carbonyl DeadEnd Terminated Synthesis (Unreactive) Transfer->DeadEnd Urea->DeadEnd

Caption: Exposure of free Dap side chains to base can lead to Fmoc migration or cyclic urea formation.[1]

Frequently Asked Questions (FAQs)

Q1: I see a mass shift of -18 Da or +12 Da on my Dap peptide. Is this a lactam?

  • Analysis: -18 Da usually indicates dehydration (Aspartimide formation if Asp is present).[1] However, in Dap peptides, a mass difference of -2 Da (loss of 2 Hydrogens) relative to the linear diamine suggests Cyclic Urea formation (insertion of a carbonyl between the two amines). If you see a large deletion (loss of AA1+Dap), it is DKP .[1]

Q2: Can I use Fmoc-Dap(Boc)-OH for standard synthesis?

  • Answer: Yes, if you do not intend to branch at the Dap site. Boc is stable to Fmoc removal conditions (Piperidine).[1] This is the safest building block for linear peptides.

Q3: Why is 2-CTC resin preferred over Wang for Dap peptides?

  • Technical Rationale: Wang resin requires strong acid (95% TFA) for cleavage, but the ester linkage is formed via a benzyl alcohol. 2-CTC forms a trityl ester, which is extremely sterically hindered.[1][2] This "bulk" prevents the

    
    -amine of the Dap (during the deprotection of the next residue) from curling back and attacking the resin linkage.
    

References

  • Lam, P. L., et al. (2022).[1][5] Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry. Link

  • BenchChem Technical Support. (2025). Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. Link

  • Novabiochem. Fmoc-Dab(Mtt)-OH Product Guide & Side Reactions. Sigma-Aldrich.[1] Link[1]

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. Link[1]

Sources

Optimization

Technical Support Center: High-Fidelity Coupling of Boc-Dap-OtBu

Ticket ID: DAP-RAC-001 Status: Open Priority: Critical (Stereochemical Integrity Risk) Subject: Prevention of racemization during acylation of Diaminopropionic acid (Dap) derivatives. Executive Summary: The "Dap Danger"...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: DAP-RAC-001 Status: Open Priority: Critical (Stereochemical Integrity Risk) Subject: Prevention of racemization during acylation of Diaminopropionic acid (Dap) derivatives.

Executive Summary: The "Dap Danger"

You are likely encountering racemization because Diaminopropionic acid (Dap) derivatives are chemically distinct from standard amino acids. Unlike Alanine or Lysine, the Dap side chain creates a unique electronic environment.

In the specific case of Boc-Dap-OtBu (or its deprotected analogs used as nucleophiles), the proximity of the


-nitrogen to the 

-carbon significantly lowers the pKa of the

-proton. This makes the molecule highly susceptible to base-catalyzed enolization during coupling reactions, particularly when strong tertiary amine bases (like DIEA) are used with uronium reagents (HATU/HBTU).

The Solution in Brief: Switch from base-dependent activation (HATU/DIEA) to a neutral/acidic carbodiimide protocol (DIC/Oxyma Pure ).

The Root Cause: Why Dap Racemizes

To solve the problem, we must understand the mechanism. Racemization of Dap esters during coupling (where the Dap is the nucleophile accepting an acyl group) occurs via proton abstraction .

The Mechanism[1][2][3][4]
  • Electronic Withdrawal: The

    
    -carbon is flanked by an ester (OtBu) and two nitrogen atoms (the 
    
    
    
    -carbamate and the
    
    
    -amine).
  • Acidity Spike: This electron-withdrawing environment lowers the pKa of the

    
    -proton, making it "labile."
    
  • Base Attack: If you use DIEA (Diisopropylethylamine) or NMM (N-methylmorpholine) to activate your incoming acid, the excess base can deprotonate the

    
    -carbon of the Dap residue.
    
  • Enolization: The resulting enolate is planar (achiral). When it reprotonates, it does so indiscriminately, forming a mix of L- and D-isomers.

Visualization: The Racemization Pathway

The following diagram illustrates how standard coupling conditions can destroy the stereocenter of Dap.

DapRacemization cluster_danger Danger Zone (Base-Mediated) L_Dap L-Dap Derivative (Chiral S-Config) Transition Enolate Intermediate (Planar/Achiral) L_Dap->Transition α-Proton Abstraction Safe Safe Coupling (DIC/Oxyma) L_Dap->Safe Neutral pH Coupling Base Excess Base (DIEA/NMM) Base->Transition Racemate Racemic Product (50% L / 50% D) Transition->Racemate Reprotonation

Caption: Figure 1. Mechanism of base-catalyzed racemization in Dap derivatives versus safe coupling pathways.

Troubleshooting & FAQs

Q1: I have always used HATU/DIEA for difficult couplings. Why is it failing here?

A: HATU is an excellent coupling reagent, but it requires a base (DIEA) to function. The basic environment (pH > 9 locally) is the enemy of Dap. For Dap derivatives, the risk of


-proton abstraction outweighs the activation speed of HATU.
  • Verdict: Stop using HATU/DIEA for coupling to Dap or activating Dap acids.

Q2: Can I just reduce the amount of DIEA?

A: It is risky. Even 1 equivalent of DIEA can be enough to trigger racemization if the coupling is slow (steric hindrance). If you must use a base (e.g., to neutralize a salt form like H-Dap-OtBu


 HCl), use 2,4,6-Collidine (TMP) .[1]
  • Why: Collidine is a weaker base (pKa ~7.4) and is sterically hindered, making it less likely to abstract the

    
    -proton compared to DIEA (pKa ~10.5) [1].
    
Q3: What is the recommended reagent system?

A: DIC (Diisopropylcarbodiimide) + Oxyma Pure .[2]

  • Mechanism: This method forms the active ester at neutral to slightly acidic pH. There is no free tertiary amine to deprotonate the Dap

    
    -carbon.
    
  • Efficacy: Studies show DIC/Oxyma matches or exceeds HATU efficiency while preserving chirality [2].

Experimental Protocols

Protocol A: The "Safe" Coupling (Recommended)

Context: Coupling an amino acid (e.g., Fmoc-Ala-OH) to the side chain or N-terminus of a Dap residue (e.g., H-Dap(Boc)-OtBu).

Reagents:

  • Activator: DIC (Diisopropylcarbodiimide)[3][1][2][4]

  • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)[5]

  • Solvent: DMF or NMP (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the incoming amino acid (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

  • Activation: Add DIC (3.0 eq) to the mixture.

    • Note: Do this immediately before adding to the reaction vessel.[1] Pre-activation of carbodiimides is generally not required and can lead to rearrangement byproducts.

  • Addition: Add the activated mixture to the vessel containing the Dap derivative (1.0 eq).

  • Incubation: Agitate at Room Temperature for 60–120 minutes.

  • Monitoring: Check completion via LC-MS or Kaiser test.

Protocol B: Handling Dap Salts (If Base is Unavoidable)

Context: Your Dap derivative is a hydrochloride salt (e.g., H-Dap-OtBu


 HCl) and requires neutralization to react.

Reagents:

  • Base: 2,4,6-Collidine (TMP) ONLY.[6] Do not use DIEA.

Step-by-Step:

  • Neutralization: Dissolve the Dap salt in DMF. Add exactly 1.0 eq of 2,4,6-Collidine per HCl molecule.

  • Coupling: Proceed with the DIC/Oxyma coupling described in Protocol A.

    • Critical: Do not add excess base "just to be safe." Excess base promotes racemization.

Comparative Data: Base Selection

The following table summarizes the risk profile of different bases when dealing with sensitive chiral centers like Dap, Cys, or His.

Base ReagentpKa (approx)Steric HindranceRacemization RiskRecommendation
DIEA (DIPEA) 10.5ModerateHIGH AVOID
NMM (Morpholine) 7.4LowModerateCaution
2,4,6-Collidine 7.4High LOW Preferred (if base needed)
None (DIC/Oxyma) N/AN/AMinimal Best Practice

Decision Tree: Optimization Workflow

Follow this logic flow to ensure stereochemical purity in your next experiment.

DapWorkflow Start Start: Coupling to Dap Derivative IsSalt Is the Dap derivative a salt? (e.g., HCl) Start->IsSalt NoSalt Free Amine IsSalt->NoSalt No YesSalt Salt Form IsSalt->YesSalt Yes Action1 Use DIC / Oxyma Pure (No Base) NoSalt->Action1 Action2 Neutralize with 1.0 eq Collidine Then use DIC / Oxyma YesSalt->Action2 Check Check LC-MS for Diastereomers Action1->Check Action2->Check Success Pure Product Check->Success Single Peak Fail Racemization Detected Check->Fail Split Peak Retry Retry at 0°C or use DEPBT Fail->Retry

Caption: Figure 2. Decision tree for optimizing coupling conditions to prevent Dap racemization.

References

  • Carpino, L. A., et al. (2002). "The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice." Journal of Organic Chemistry. Link

  • Albericio, F., et al. (2018). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt."[7][1] European Journal of Organic Chemistry. Link

  • Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides. Link

  • BenchChem. (2025).[3][1][8][9][10] "Technical Support Center: Prevention of Racemization in Peptide Synthesis." BenchChem Support. Link

Sources

Troubleshooting

Technical Support Center: Boc-Dap-OtBu Coupling Optimization

The following guide is designed as a specialized Technical Support Center for researchers working with Boc-Dap-OtBu ( -tert-Butoxycarbonyl-L-2,3-diaminopropionic acid tert-butyl ester). This intermediate is critical for...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center for researchers working with Boc-Dap-OtBu (


-tert-Butoxycarbonyl-L-2,3-diaminopropionic acid tert-butyl ester).

This intermediate is critical for synthesizing branched peptides, antibody-drug conjugates (ADCs), and peptidomimetics. However, its unique steric and electronic environment often leads to "silent" coupling failures.

Current Status: Active | Topic: Yield Optimization & Troubleshooting | Tier: L3 (Senior Scientist)

Executive Summary: The "Hidden" Steric Barrier

Why your reaction is failing: Unlike Lysine or Ornithine, where the nucleophilic side-chain amine is distal from the peptide backbone, the


-amine of Boc-Dap-OtBu  is proximal to the chiral center. It sits in a "steric pocket" created by the bulky Boc  group at the 

-position and the OtBu ester at the C-terminus.

While the amine is chemically a primary amine, it behaves kinetically like a hindered secondary amine. Standard coupling protocols (e.g., EDC/NHS or equimolar DIC) often fail to drive the reaction to completion before the activated ester hydrolyzes or rearranges.

Diagnostic Workflow (Interactive Troubleshooting)

Before altering your chemistry, use this decision tree to identify the failure mode.

TroubleshootingWorkflow Start START: Low Yield Observed CheckSalt 1. Check Starting Material Form (Is it HCl or TosOH salt?) Start->CheckSalt Neutralization Action: Ensure 1.05 eq DIPEA added to neutralize salt CheckSalt->Neutralization Yes (Salt) CheckReagent 2. Check Coupling Reagent CheckSalt->CheckReagent No (Free Base) Neutralization->CheckReagent ReagentChoice Using Carbodiimide (DIC/EDC)? CheckReagent->ReagentChoice SwitchReagent Action: Switch to HATU or PyBOP (Phosphonium/Uronium) ReagentChoice->SwitchReagent Yes CheckpH 3. Check Reaction pH ReagentChoice->CheckpH No (Already using HATU) SwitchReagent->CheckpH pHValue Is pH < 8 during coupling? CheckpH->pHValue AdjustBase Action: Maintain pH 8-9 (Collidine is preferred) pHValue->AdjustBase No (Too Acidic) CheckSideRxn 4. Check for Side Products pHValue->CheckSideRxn Yes BetaLactam Mass = Product - 18? (Lactam Formation) CheckSideRxn->BetaLactam Elimination Mass = Product - Leaving Group? (Beta-Elimination) CheckSideRxn->Elimination

Figure 1: Step-by-step diagnostic logic for isolating the cause of low yield in Dap coupling.

Critical Failure Modes & Solutions

Issue A: The "Salt Trap" (Incomplete Neutralization)

Symptoms: No reaction progress; starting material remains unchanged. Mechanism: Commercial Boc-Dap-OtBu is frequently supplied as a Hydrochloride (HCl) or Tosylate (TosOH) salt to prevent oxidation and shelf-degradation.

  • The Error: Adding 1.0 equivalent of base (e.g., DIPEA) only neutralizes the salt. The amine remains protonated (

    
    ) and non-nucleophilic.[1]
    
  • The Fix: You must use at least 2.0-2.5 equivalents of base relative to the amine salt if using uronium reagents (HATU), or ensure a distinct neutralization step is performed.

Issue B: -Lactam Formation (The Silent Killer)

Symptoms: Mass spectrum shows [M-18] or [M-56] peaks; low yield of linear product. Mechanism: Although the C-terminus is OtBu protected, trace acid (from coupling reagents like HOAt/HOBt) or Lewis acids can catalyze the loss of the OtBu group. Once the free acid is exposed, the


-amine attacks the 

-carbonyl to form a 4-membered

-lactam ring. This is irreversible.

LactamMechanism Substrate Boc-Dap-OtBu (Free Amine) Intermed Deprotected Carboxyl (Boc-Dap-OH) Substrate->Intermed Loss of tBu Acid Trace Acid / Lewis Acid Acid->Intermed Cyclization Intramolecular Attack (4-exo-trig) Intermed->Cyclization Product Beta-Lactam (Dead End) Cyclization->Product

Figure 2: Mechanism of unwanted


-lactamization triggered by premature OtBu loss.
Issue C: Aggregation

Symptoms: Gelation of the reaction mixture; HPLC shows broad peaks. Mechanism: Dap residues are notorious for inducing


-sheet aggregation due to hydrogen bonding capabilities of the side chain.
The Fix:  Use "Magic Solvents" or Chaotropic Salts.
  • Solvent: 1:1 mixture of DMF and DMSO.

  • Additive: 0.1 M LiCl or KSCN (Potassium Thiocyanate) can disrupt aggregates.

Optimized Protocol: High-Efficiency Coupling

This protocol replaces standard carbodiimide chemistry with high-speed uronium activation to overcome steric hindrance.[2]

Reagents:

  • Nucleophile: Boc-Dap-OtBu (HCl salt)

  • Electrophile: Carboxylic Acid (R-COOH)

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: HOAT (optional additive) + DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine).

Step-by-Step Procedure:

  • Pre-Activation (Crucial): Dissolve R-COOH (1.1 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M concentration). Add DIPEA (1.0 eq) and stir for exactly 2 minutes . Why? Long pre-activation leads to guanidinium capping of the amine.

  • Salt Neutralization: In a separate vial, dissolve Boc-Dap-OtBu·HCl (1.0 eq) in DMF. Add DIPEA (1.5 eq). Vortex until fully dissolved. Check: Verify pH is ~8-9 on wet pH paper (spot test).

  • Coupling: Add the Neutralized Amine solution to the Pre-Activated Acid solution. Note: Do not do the reverse (adding acid to amine) if the acid is activated as an ester, but for HATU, simultaneous mixing is standard. However, adding activated acid to the amine ensures the amine is ready to capture the reactive species.

  • Reaction Monitoring: Stir at Room Temperature. Timepoint 1: 30 mins (Check LCMS). Timepoint 2: 2 hours. Completion: usually < 3 hours.[2][3]

  • Quench: If reaction is complete, quench with 10% citric acid (aq). This prevents post-reaction basic hydrolysis or lactamization during workup.

Comparative Reagent Data

Use this table to select the right tool for your specific steric constraints.

Reagent SystemReactivityRisk of EpimerizationRecommended For
DIC / HOBt LowLowUnhindered acids only. Not recommended for Dap.
PyBOP / DIPEA HighModerateStandard coupling to Dap side chain.
HATU / HOAt Very High Low (if base < 2 eq)Gold Standard for Boc-Dap-OtBu.
Acid Fluorides HighVery LowExtremely bulky acids (e.g., Aib, N-Me-Val).

Frequently Asked Questions (FAQ)

Q: Why is my product mass -56 Da lower than expected? A: You likely lost the tert-butyl (tBu) group. This happens if the reaction mixture becomes too acidic (pH < 4) or if strong Lewis acids are present. Ensure you are using anhydrous solvents and that your coupling reagents (like EDC·HCl) aren't introducing excess protons without buffering.

Q: Can I use PyBOP instead of HATU? A: Yes, PyBOP is an excellent alternative and produces the carcinogenic byproduct HMPA only in negligible amounts compared to BOP. However, HATU is generally faster for the sterically hindered


-amine of Dap.

Q: The reaction turns black. Is my product gone? A: Blackening often indicates the decomposition of the amine via


-elimination  to form Dehydroalanine, followed by polymerization. This occurs if the base concentration is too high or the temperature is elevated (>40°C).
  • Solution: Switch from DIPEA to Collidine (TMP), which is a weaker, non-nucleophilic base, and keep the reaction at 0°C–20°C.

Q: How do I remove Boc/OtBu after the coupling? A: Since both groups are acid-labile, they are removed simultaneously. Use TFA/TIS/H2O (95:2.5:2.5) .

  • Warning: Do not use dilute acid (e.g., 1% TFA) as this may selectively remove one group and trigger the

    
    -lactamization described in Figure 2. "All or nothing" deprotection is safer.
    

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4][5][6][7][8] Chemical Reviews, 109(6), 2455–2504.

  • Albericio, F., & Boman, J. M. (1999). "Coupling Reagents."[1][2][4][9] Methods in Molecular Biology, 298, 53-60. (Standard reference for HATU/PyBOP efficacy).

  • Vayas, J., et al. (2020). "Synthesis of

    
    -Lactams." Encyclopedia, MDPI.[10] (Mechanistic insight into lactamization risks). 
    
  • BenchChem Technical Support. (2025). "Troubleshooting Low Yield in Diaminopropane Coupling." (General Dap handling protocols).

Sources

Optimization

Technical Support Center: Optimizing Boc Deprotection in Dap-Peptides

Executive Summary: The Dap Challenge In Fmoc solid-phase peptide synthesis (SPPS), Diaminopropionic acid (Dap) is a valuable tool for introducing branching points or conformational constraints. Typically introduced as Fm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dap Challenge

In Fmoc solid-phase peptide synthesis (SPPS), Diaminopropionic acid (Dap) is a valuable tool for introducing branching points or conformational constraints. Typically introduced as Fmoc-Dap(Boc)-OH , the side-chain Boc group is removed during the final global cleavage step.[1]

The Critical Issue: While Boc acidolysis is kinetically fast, the resulting free primary amine on the Dap side chain is highly nucleophilic. The "optimization" of this step is rarely about extending time to force deprotection, but rather controlling the reaction environment to prevent the re-attachment of tert-butyl carbocations (released from Boc groups) onto the Dap amine.

Key Optimization Metric: The balance between complete deprotection (removal of Boc) and prevention of alkylation (formation of +56 Da adducts).

Mechanistic Insight: The Scavenger Competition

To troubleshoot effectively, one must understand the molecular competition occurring in the cleavage vessel.

  • Acidolysis: TFA protonates the Boc urethane, leading to its collapse and the release of the peptide amine, CO₂, and a reactive tert-butyl cation (

    
    ) .
    
  • The Danger Zone: This

    
     is an electrophile looking for electrons.
    
  • The Competition:

    • Desired Path:

      
       attacks the Scavenger  (e.g., TIS, Water, Thioanisole).
      
    • Undesired Path:

      
       attacks the newly liberated, nucleophilic Dap Side-Chain Amine .
      

If the scavenger concentration is insufficient or the reaction time is prolonged after scavengers are exhausted, the equilibrium shifts toward the undesired alkylation of Dap.

Visualization: The Scavenging Pathway

Boc_Deprotection_Mechanism Boc_Dap Dap(Boc)-Peptide (Protected) Intermediate Free Dap-Peptide + tBu+ Cation Boc_Dap->Intermediate  H+ (Fast)   TFA TFA (Acidolysis) Side_Reaction N-Alkylated Dap (+56 Da Impurity) Intermediate->Side_Reaction  No Scavenger (Alkylation)   Success Pure Dap-Peptide (Deprotected) Intermediate->Success  + Scavenger   Scavenger Scavengers (TIS/H2O) Scavenger->Success  Traps tBu+  

Caption: Competitive pathway during TFA cleavage. High scavenger load is required to divert the tert-butyl cation away from the nucleophilic Dap amine.

Troubleshooting & FAQs

Q1: I see a mass shift of +56 Da on my Dap-peptide. Is this incomplete deprotection?

Diagnosis: Likely No .

  • Explanation: Incomplete Boc removal would result in a +100 Da mass shift (the weight of the Boc group).

  • The Real Issue: A +56 Da shift indicates tert-butylation .[2] The

    
     cation released during cleavage has reacted with the free amine of the Dap side chain (or Trp/Cys/Met if present).
    
  • Solution: You cannot easily reverse this on the free amine. You must re-cleave (or re-synthesize) using a "High-Scavenger" cocktail (see Section 4).

Q2: What is the optimal cleavage time for Dap-containing peptides?

Recommendation: 2.0 to 2.5 hours.

  • Reasoning: Boc groups are acid-labile and typically fall off within 30–60 minutes. However, ensuring complete removal from difficult sequences (aggregation) requires 2 hours.

  • Warning: Extending beyond 3 hours increases the risk of scavenger exhaustion. Once scavengers are depleted, the massive concentration of dissolved

    
     species will begin alkylating the peptide.
    
Q3: My peptide is hydrophobic. Can I extend the time to 4+ hours?

Recommendation: Do not extend time; improve solvation.

  • Instead of longer time (which risks side reactions), add DCM (Dichloromethane) or TFE (Trifluoroethanol) to the cleavage cocktail to solubilize the resin/peptide aggregates.

  • Protocol Modification: Use TFA/DCM/TIS/H2O (50:45:2.5:2.5) if aggregation is severe, though this slows deprotection slightly.

Q4: Can I use the standard 95% TFA / 2.5% TIS / 2.5% H2O cocktail?

Verdict: Only for simple sequences.

  • For Dap-containing peptides, especially those with multiple Boc-protected residues (Lys, Trp(Boc), Dap(Boc)), the concentration of released carbocations is high.

  • Upgrade: Increase TIS to 5% or add DTT (Dithiothreitol) to act as a "super scavenger."

Optimized Experimental Protocols

Protocol A: The "High-Scavenger" Cocktail (Recommended for Dap)

Use this protocol to minimize the +56 Da alkylation risk.

Reagents:

  • Trifluoroacetic Acid (TFA) - Cleavage Agent[3]

  • Triisopropylsilane (TIS) - Primary Scavenger

  • Water (

    
    ) - Scavenger/Hydrolysis
    
  • Dithiothreitol (DTT) or DODT - Thiol Scavenger (Optional but recommended for high fidelity)

Cocktail Composition:

Component Volume % Function
TFA 92.5% Acidolysis of Boc/Linker
TIS 5.0% Traps carbocations

|


  | 2.5% | Solvates polar groups |
| (Optional) DODT | 2.5% | Replace 2.5% TFA if Met/Cys present |

Step-by-Step Workflow:

  • Wash: Wash the resin 3x with DCM to remove traces of DMF (DMF is basic and can buffer the TFA).

  • Pre-Chill: Cool the cleavage cocktail to 4°C before adding to the resin.

    • Why? The reaction is exothermic. Heat accelerates side reactions (alkylation) more than deprotection.

  • Incubation: Add cocktail to resin.

    • Allow to warm to Room Temperature naturally.[4]

    • Time: Agitate for 120 minutes (2 hours) .

  • Precipitation: Filter resin and precipitate filtrate into cold Diethyl Ether .

    • Critical: Do not rotovap the TFA to dryness before ether precipitation if possible; concentrating the TFA concentrates the carbocations, forcing them back onto the peptide. Pour the cleavage mixture directly into 10x volume of cold ether.

Protocol B: Two-Stage Cleavage (For "Difficult" Sequences)

If you observe persistent incomplete deprotection (+100 Da) due to aggregation.

  • Stage 1 (Swelling): Treat resin with TFA/DCM/TIS (50:45:5) for 30 minutes. This swells the polystyrene matrix.

  • Stage 2 (Cleavage): Dilute with neat TFA to reach ~90% TFA concentration. Continue reaction for 90 minutes.

Data & Performance Metrics

The following table illustrates the impact of scavenger choice on Dap-peptide purity (Model sequence: H-Ala-Dap-Gly-Trp-OH).

Cleavage ConditionTimeResulting Species (LCMS)Interpretation
95% TFA / 5% H2O 2h70% Product, 25% [+56] Severe alkylation due to lack of silane scavenger.
95% TFA / 2.5% TIS / 2.5% H2O 1h85% Product, 10% [+100]Incomplete deprotection (too short).
95% TFA / 2.5% TIS / 2.5% H2O 4h88% Product, 8% [+56] Scavengers exhausted; alkylation returns.
92.5% TFA / 5% TIS / 2.5% H2O 2.5h >98% Product Optimized Balance.

References

  • BenchChem. (2025).[1][2][5] Fmoc-Dap(Boc)-OH in Drug Discovery: Application Notes and Protocols. Retrieved from

  • Peptide Chemistry. (2025).[1][2][6] TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. Retrieved from

  • ThermoFisher Scientific. (n.d.). Introduction to Cleavage Techniques - Peptide Synthesis Guide. Retrieved from

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Contextual grounding on Boc/Fmoc orthogonality).
  • Sigma-Aldrich. (2025). Fmoc Resin Cleavage and Deprotection Protocols. Retrieved from

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for Boc-Dap-OtBu in Aqueous Systems

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of utilizing protected amino acids in aqueous environments.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of utilizing protected amino acids in aqueous environments. Boc-Dap-OtBu (tert-butyl (S)-3-amino-2-((tert-butoxycarbonyl)amino)propanoate, CAS: 77215-54-4) is a highly valuable intermediate in peptide synthesis and the development of targeted therapeutics, such as ASCT2 inhibitors[1].

However, its structural design introduces severe aqueous solubility challenges. The dual presence of a tert-butoxycarbonyl (Boc) protecting group and a tert-butyl (tBu) ester drastically increases the molecule's lipophilicity[2]. These bulky, non-polar moieties sterically shield the polar amino acid backbone, preventing the formation of stable hydrogen-bonding networks with water molecules. Consequently, the compound is highly soluble in organic solvents like methanol and dichloromethane, but sparingly soluble to completely insoluble in pure water[2].

This guide provides causality-driven troubleshooting steps, quantitative data, and self-validating protocols to help you overcome these barriers without compromising your downstream biological or chemical assays.

Section 1: Quantitative Solubility Profile

To engineer a successful solubilization strategy, we must first understand the thermodynamic baseline of the compound across different solvent systems. The following table synthesizes the solubility behavior of Boc-Dap-OtBu and its close structural analogs (e.g., Boc-Dap-OH)[3].

Solvent SystemSolubility ProfileMechanistic Causality
Pure Water / PBS Insoluble / Sparingly SolubleHigh lipophilicity from the Boc and OtBu groups prevents hydration and drives hydrophobic aggregation[2].
100% DMSO Highly Soluble (>50 mM)Polar aprotic solvent effectively solvates the protected backbone and disrupts intermolecular interactions.
Methanol / DCM Highly SolubleOrganic solvents possess a low dielectric constant that readily accommodates the non-polar tert-butyl groups[2].
Aqueous Buffer + 3% DMSO Soluble (up to ~0.5 - 4 mM)The DMSO co-solvent lowers the overall dielectric constant of the mixture, accommodating the hydrophobic solute while maintaining assay compatibility[1].
Section 2: Troubleshooting Guide & FAQs

Q: When I dilute my Boc-Dap-OtBu DMSO stock into my aqueous assay buffer, it immediately crashes out as a cloudy suspension. Why does this happen, and how do I fix it? A: This phenomenon is known as "solvent shock" or local supersaturation. When a highly concentrated DMSO stock is rapidly injected into an aqueous phase, the DMSO diffuses into the bulk water much faster than the hydrophobic Boc-Dap-OtBu molecules can disperse. This leaves the compound locally stripped of its solvating shell, causing rapid nucleation and precipitation. The Fix: Always add the DMSO stock dropwise into a rapidly stirring aqueous buffer—never the reverse. If micro-precipitates still form, you must either lower the final target concentration or introduce a solubilizing agent (such as a cyclodextrin or mild surfactant) to the aqueous phase prior to the addition of the compound.

Q: My cell-based electrophysiology assay requires Boc-Dap-OtBu, but the concentration of DMSO needed to keep it in solution is toxic to my cells. What are my alternatives? A: Electrophysiological and cell viability assays typically tolerate a maximum of 1% to 3% DMSO before membrane integrity is compromised[1]. If your required compound concentration forces you to exceed 3% DMSO, you must utilize a molecular carrier. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. The hydrophobic internal cavity of the cyclodextrin encapsulates the bulky tert-butyl groups of Boc-Dap-OtBu, while its hydrophilic exterior maintains aqueous solubility. This host-guest complexation allows you to drastically reduce the DMSO concentration to <1%.

Q: Does adjusting the pH of the aqueous buffer help solubilize Boc-Dap-OtBu? A: Only marginally, and it depends on the exact salt form of your compound. If you are using the hydrochloride salt form (Boc-Dap-OtBu HCl), the free beta-amine is protonated, creating a cationic species that is slightly more water-soluble. However, the massive hydrophobic bulk of the Boc and tBu groups often overrides this ionic effect. Furthermore, extreme acidic pH changes risk the premature cleavage of the acid-labile Boc group, ruining the structural integrity of your compound.

Section 3: Self-Validating Experimental Protocol

Protocol: Preparation of a Stable Aqueous/DMSO Working Solution This protocol is designed as a self-validating system. By incorporating visual and optical checks, you ensure that your compound is truly in solution rather than forming a colloidal suspension that could yield false negatives in your downstream assays.

Materials Needed:

  • Boc-Dap-OtBu (Solid powder)

  • Anhydrous DMSO (Assay grade, >99.9%)

  • Aqueous Buffer (e.g., PBS, pH 7.4)

  • Vortex mixer and magnetic stir plate

  • Dynamic Light Scattering (DLS) instrument or UV-Vis spectrophotometer

Step-by-Step Methodology:

  • Stock Preparation (The Solvation Phase): Weigh the required amount of Boc-Dap-OtBu and dissolve it in anhydrous DMSO to create a highly concentrated master stock (e.g., 50 mM).

    • Causality: Using anhydrous DMSO prevents the premature introduction of water, which can trigger micro-nucleation during freeze-thaw cycles or storage. Vortex until optically clear.

  • Thermal Equilibration: Pre-warm both the DMSO stock and the target aqueous buffer to 37°C.

    • Causality: Heating increases the kinetic energy of the system, improving the thermodynamic solubility limit and reducing the severity of solvent shock during dilution[3].

  • Controlled Dilution (The Critical Step): Place the aqueous buffer on a magnetic stir plate at medium-high speed. Using a micropipette, add the DMSO stock dropwise directly into the vortex of the stirring buffer. Ensure the final DMSO concentration does not exceed 3%[1].

    • Causality: Dropwise addition into a high-shear vortex ensures immediate mechanical dispersion, preventing the local supersaturation that causes the compound to crash out.

  • Self-Validation (Quality Control):

    • Visual Check: The solution must remain completely transparent.

    • Optical Check: Measure the Optical Density at 600 nm (OD600). A reading >0.05 indicates the presence of colloidal micro-precipitates. Alternatively, use DLS to confirm the absence of large aggregates. If aggregates are detected, discard the solution, lower the target concentration, and repeat.

Section 4: Solubilization Workflow Visualization

Below is the logical decision tree for troubleshooting Boc-Dap-OtBu solubility issues.

G Start Boc-Dap-OtBu Solid (Highly Lipophilic) Stock Dissolve in 100% DMSO (Prepare 50 mM Stock) Start->Stock Dilution Dropwise Addition to Rapidly Stirring Buffer Stock->Dilution Check Self-Validation: Visual & OD600 Check Dilution->Check Precipitate Yes: Precipitate Forms (Solvent Shock) Check->Precipitate Fails (OD600 > 0.05) Clear No: Solution is Clear (Stable Monomers) Check->Clear Passes (OD600 < 0.05) Intervention Add Solubilizer (HP-β-CD) or Warm to 37°C Precipitate->Intervention Assay Proceed to Biological Assay (Ensure DMSO ≤ 3%) Clear->Assay Intervention->Dilution Retry Protocol

Decision tree for the aqueous solubilization and validation of Boc-Dap-OtBu.

Section 5: References
  • Novel alanine serine cysteine transporter 2 (ASCT2) inhibitors based on sulfonamide and sulfonic acid ester scaffolds. Rockefeller University Press.[Link]

Sources

Optimization

Technical Support Center: Optimizing Dap (Diaminopropionic Acid) Integration

The following Technical Support Guide is designed to address the specific challenges of incorporating Diaminopropionic acid (Dap) into peptide sequences. While "Aspartimide" formation strictly refers to Aspartic acid sid...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed to address the specific challenges of incorporating Diaminopropionic acid (Dap) into peptide sequences. While "Aspartimide" formation strictly refers to Aspartic acid side-reactions, Dap residues exhibit a mechanistically parallel "suicide" reaction:


 Acyl Migration  and Lactamization .

This guide treats these Dap-specific cyclizations as the "Aspartimide-like" equivalent due to their shared outcome: backbone rearrangement and loss of peptide integrity.

Troubleshooting Acyl Migration & Cyclization in SPPS

Status: Operational Specialist: Senior Application Scientist Subject: Prevention of Aspartimide-like Side Reactions (Acyl Migration) in Dap Sequences

Part 1: The Diagnostic Framework

Understanding the "Aspartimide-Like" Event in Dap

In Aspartic acid (Asp) sequences, the backbone nitrogen attacks the side-chain carbonyl, forming a 5-membered succinimide ring (Aspartimide). In Dap sequences, the polarity is reversed but the result—cyclization—is equally destructive.

Because Dap contains a nucleophilic side-chain amine (


-amine) on a short carbon tether, it is hyper-reactive. If this amine becomes exposed while the backbone is activated (or adjacent to a sensitive linkage), it triggers 

Acyl Migration
.

The Mechanism:

  • Trigger: The

    
    -amine is deprotected (or insufficiently protected).[1]
    
  • Attack: The

    
    -amine attacks the 
    
    
    
    -amide carbonyl of the Dap residue (5-membered transition) or the preceding carbonyl.
  • Result: The peptide backbone "kinks" or branches, converting the native

    
    -peptide into a 
    
    
    
    -peptide (isopeptide) or forming a cyclic lactam.

Visualizing the Failure Mode:

Dap_Side_Reaction Native Native Peptide (Fmoc-Dap-AA...) Deprotection Side Chain Deprotection (Mtt removal) Native->Deprotection Acid Treatment Intermediate Free u03b2-Amine (Nucleophile Exposed) Deprotection->Intermediate Attack Nucleophilic Attack on Backbone Carbonyl Intermediate->Attack pH > 7 or Slow Coupling Product Acyl Migration Product (Isopeptide / Lactam) Attack->Product Irreversible Rearrangement

Figure 1: The Acyl Migration Pathway. Unlike Aspartimide (electrophilic side chain), Dap presents a nucleophilic side chain that attacks the backbone.

Part 2: Troubleshooting Guide (FAQs)

Category 1: Mass Spectrometry Anomalies

Q: I see a mass shift of -18 Da or +0 Da (retention time shift) in my Dap peptide. Is this Aspartimide?

  • Diagnosis: If your sequence contains Asp-Dap or Dap-Asp , it is likely Dap-assisted Aspartimide formation . The basic side chain of Dap (even if protected with Fmoc/Boc, the local steric environment matters) can catalyze the ring closure of a neighboring Asp residue.

  • Alternative Diagnosis (Dap only): If you see a retention time shift with no mass change , you likely have Acyl Migration . The peptide bond has shifted from the

    
    -amine to the 
    
    
    
    -amine, creating an isopeptide.
  • Action:

    • Check Sequence: Is Dap adjacent to Asp, Gly, or Ser?

    • Test: Perform a micro-cleavage at 30 minutes vs. 2 hours. If the byproduct increases with time, it is likely base-catalyzed cyclization.

Q: My crude yield is low, and I see "deletion" sequences after the Dap residue.

  • Diagnosis: This is often caused by Lactamization during the coupling of the next amino acid. If the Dap side chain is not orthogonally protected (e.g., you are using Fmoc-Dap(Fmoc)-OH), the side chain may compete for acylation, or the free amine may cyclize before the next AA couples.

  • Action: Switch to Fmoc-Dap(Alloc)-OH or Fmoc-Dap(Mtt)-OH to ensure the side chain remains chemically inert until the backbone is fully assembled.

Category 2: Synthetic Protocol Optimization

Q: Can I use standard Piperidine for Fmoc removal in Dap sequences?

  • Risk: Yes, but with caution. Prolonged exposure to Piperidine (a secondary amine) can promote base-catalyzed rearrangements, especially if the Dap is adjacent to Asp (leading to Aspartimide).

  • Solution: Switch to 0.1M HOBt in Piperidine/DMF or use DBU/Piperidine mixtures. The acidity of HOBt suppresses the base-catalyzed ring closure (Aspartimide) and stabilizes the local pH environment to prevent migration.

Q: How do I remove the Mtt group from Dap without triggering side reactions?

  • The Issue: Mtt is acid-labile (1% TFA). However, the resulting free amine is highly nucleophilic. If you neutralize the resin (add DIPEA) before the next acylating agent is ready, the free amine will attack the backbone.

  • Protocol Fix:

    • Remove Mtt (1% TFA/DCM).

    • Wash with DCM (Do NOT wash with DMF/DIPEA yet).

    • Pre-activate the incoming carboxylic acid (or cyclization partner).

    • Add the activated mixture to the resin simultaneously with the neutralizing base. This "traps" the amine into the desired bond before it can migrate.

Part 3: Step-by-Step Prevention Protocols

Protocol A: Orthogonal Protection Strategy (The "Gold Standard")

To prevent the Dap side chain from interfering with the backbone, it must remain masked until the chain is complete.

FeatureFmoc-Dap(Boc)-OHFmoc-Dap(Mtt)-OHFmoc-Dap(Alloc)-OH
Stability HighModerate (Acid Labile)High (Pd Labile)
Risk of Migration LowMedium (during deprotection)Very Low
Best Use Case Linear peptides (Dap is inert)Branching/Cyclization (Acid removal)Branching/Cyclization (Orthogonal)

Recommended Workflow (Branching at Dap):

  • Couple Fmoc-Dap(Alloc)-OH .

  • Complete the main peptide backbone synthesis.

  • Alloc Deprotection:

    • Reagent:

      
       (0.1 eq) + Phenylsilane (10 eq) in DCM.
      
    • Perform under Argon/Nitrogen (strictly anaerobic).

    • Wash: DCM

      
       DMF 
      
      
      
      0.5% Sodium Diethyldithiocarbamate (removes Pd)
      
      
      DMF.
  • Functionalization: The

    
    -amine is now free. Immediately couple the branch/cycle moiety.
    
Protocol B: Suppressing Aspartimide in Asp-Dap Sequences

If Dap is adjacent to Asp, the risk of standard Aspartimide formation skyrockets.

  • Backbone Protection: Use Fmoc-Asp(OtBu)-(Dmb)Gly-OH or HMB-protected dipeptides if available. The bulky backbone protection physically blocks the nitrogen from attacking the Asp side chain.

  • Base Optimization:

    • Replace 20% Piperidine with 20% Piperidine + 0.1M HOBt .

    • Why? HOBt acts as a proton source for the nitranion intermediate, breaking the cyclization cycle without inhibiting Fmoc removal.

Part 4: Comparative Data (Side Reaction Propensity)

The following table illustrates the risk levels associated with Dap positioning relative to Aspartimide-prone sequences.

Sequence ContextSide Reaction TypeRisk LevelMitigation Strategy
-Dap-Gly- Acyl MigrationModerateUse Alloc protection; Avoid prolonged base exposure.
-Asp-Dap- Aspartimide Critical Use 0.1M HOBt/Piperidine; Use Asp(OMpe) instead of Asp(OtBu).
-Dap(Mtt)- Premature Loss of MttLowAvoid high % TFA washes; Use 1% TFA/DCM only.
-Dap(Free)- LactamizationHighAcylate immediately after deprotection; Do not leave in DMF/DIPEA.

Part 5: References

  • BenchChem. (2025).[2][3] The Role of Diaminopropionic Acid (Dap) in Peptide Structure: A Technical Guide. Retrieved from

  • Mergler, M., & Durieux, J. P. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Retrieved from

  • Peptide Chemistry. (2025). Aspartimide Formation & Backbone Rearrangement. Retrieved from

  • Paradís-Bas, M., et al. (2016). Introduction of 2,3-diaminopropionic acid (Dap) into peptide sequences. Journal of Peptide Science. (Contextual grounding for Dap behavior in SPPS).

  • Sigma-Aldrich. (2025). Fmoc Solid Phase Peptide Synthesis: Cleavage and Deprotection Protocols. Retrieved from

Sources

Troubleshooting

Purification of peptides containing hydrophobic Dap residues

Welcome to the Technical Support Center for Peptide Purification. This resource is engineered for researchers, scientists, and drug development professionals facing the notorious challenges of purifying highly hydrophobi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Peptide Purification. This resource is engineered for researchers, scientists, and drug development professionals facing the notorious challenges of purifying highly hydrophobic peptides, specifically those containing derivatized 2,3-diaminopropionic acid (Dap) residues.

As an Application Scientist, I have structured this guide to move beyond generic advice. We will explore the mechanistic causality behind peptide aggregation, provide self-validating experimental protocols, and outline data-driven troubleshooting strategies to ensure high-yield, high-purity recovery.

Diagnostic Workflow: Hydrophobic Peptide Purification

Before adjusting your chromatography parameters, it is critical to systematically isolate the root cause of your purification failure. The following diagnostic pathway illustrates the causal relationship between solubility, column chemistry, and thermodynamics.

G Start Crude Dap-Peptide Solubilize Dissolution Trial (Organic first, then aqueous) Start->Solubilize CheckSol Is it fully dissolved? Solubilize->CheckSol UseHFIP Add HFIP, DMSO, or Chaotropic Agents CheckSol->UseHFIP No / Cloudy Inject Inject into RP-HPLC CheckSol->Inject Yes / Clear UseHFIP->CheckSol CheckPeak Peak Shape & Recovery? Inject->CheckPeak OptColumn Switch to C4/C8 Column Elevate Temp (40-60°C) CheckPeak->OptColumn Broad Peaks / Carryover OptMobile Add Isopropanol to Mobile Phase Use HFBA instead of TFA CheckPeak->OptMobile Poor Resolution / Tailing Success Successful Purification CheckPeak->Success Sharp Peaks / High Recovery OptColumn->Inject OptMobile->Inject

Decision tree for troubleshooting hydrophobic peptide purification.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why do Dap-containing peptides exhibit such extreme hydrophobicity and aggregation? A: 2,3-Diaminopropionic acid (Dap) is inherently polar due to its two amino groups. However, in solid-phase peptide synthesis (SPPS), the orthogonal side-chain amine is frequently derivatized with bulky hydrophobic protecting groups (e.g., Fmoc, Alloc, Dde) or conjugated to highly lipophilic moieties like lipid chains or fluorophores[1][2]. When these derivatized Dap residues are embedded in a sequence with other hydrophobic amino acids, the peptide exhibits a high propensity to form intermolecular β-sheets. This secondary structure formation drives severe aggregation, drastically reducing solubility in standard aqueous and organic solvent mixtures[3][4].

Q2: My peptide crashes out of solution the moment it hits the aqueous mobile phase. How can I prevent this? A: This is a classic solvent mismatch phenomenon. When a peptide dissolved in a strong neat solvent (like DMSO) contacts the highly aqueous mobile phase at the column head, the sudden shift in the dielectric constant forces the peptide out of solution, leading to column clogging and near-zero recovery[5]. Causality-driven solution:

  • Use Hexafluoro-2-propanol (HFIP): HFIP is a strongly hydrogen-bond-donating fluorinated solvent that effectively disrupts β-sheet formation and maintains the peptide in a monomeric state[6][7]. Dissolving your sample in a minimal volume of HFIP before dilution prevents pre-column precipitation[8].

  • Modify the Mobile Phase: Incorporate 30–45% isopropanol (or n-propanol) into your organic modifier (Solvent B). Isopropanol is significantly less polar than acetonitrile and provides the necessary solvating power to keep the hydrophobic peptide in solution as it partitions through the column[6][9].

Q3: I am observing extremely broad, tailing peaks and poor recovery on my C18 column. Is my column fouled? A: Broadening and tailing in hydrophobic peptides are symptomatic of multiple conformational states co-eluting, slow mass transfer kinetics, or irreversible secondary interactions with the hydrophobic stationary phase[9]. Causality-driven solution:

  • Elevate the Temperature: Raising the column compartment temperature to 40–60°C (or higher, column permitting) is the single most effective thermodynamic intervention. Heat denatures the peptide into a single conformational state, reduces mobile phase viscosity (improving mass transfer), and sharpens the peak[9][10].

  • Switch Stationary Phases: Highly hydrophobic peptides bind too strongly to standard 100 Å C18 columns. Switching to a C4 or C8 column with a larger pore size (e.g., 300 Å) reduces the hydrophobic surface area available for binding, thereby minimizing irreversible adsorption and improving recovery[2][10].

Quantitative Parameter Optimization

To transition from analytical failures to preparative success, you must adjust your chromatographic parameters to accommodate the specific physical chemistry of hydrophobic Dap-peptides.

ParameterStandard ConditionOptimized ConditionMechanistic Effect
Column Temperature 20–25°C40–60°CDenatures secondary structures into a single conformer, reduces viscosity, and improves mass transfer kinetics[9][10].
Stationary Phase C18 (100 Å)C4 or C8 (300 Å)Reduces excessive hydrophobic retention; larger pores accommodate the larger hydrodynamic radii of aggregated peptides[10].
Primary Solvent B 100% AcetonitrileAcetonitrile / Isopropanol (1:1)Isopropanol disrupts hydrophobic aggregates and maintains solubility of highly lipophilic sequences during elution[6][9].
Ion-Pairing Agent 0.1% TFA0.1% HFBAHeptafluorobutyric acid (HFBA) is more hydrophobic than TFA, better masking charged residues and improving peak shape[9].
Sample Diluent Aqueous BufferHFIP / Mobile PhaseHFIP breaks β-sheet hydrogen bonding, preventing pre-column precipitation upon injection[5][6][8].

Step-by-Step Methodology: HFIP-Assisted Dissolution and High-Temperature RP-HPLC

This protocol is a self-validating system. If the peptide does not form a clear solution at Step 1.3, do not proceed to injection, as it will inevitably foul the column.

Phase 1: Sample Preparation & Dissolution

  • Initial Wetting: Weigh the lyophilized crude Dap-peptide into a glass vial. Add a small volume (e.g., 100–200 µL per mg of peptide) of pure organic solvent—preferably HFIP or DMSO. Mechanistic note: Adding the organic component first overcomes surface tension and wets the hydrophobic domains[9][11].

  • Buffer Addition: Add 10–20 µL of concentrated buffer (e.g., glacial acetic acid or neat TFA) to set the pH and protonate ionizable groups[9][11].

  • Aqueous Titration: Slowly titrate in the aqueous portion of your starting mobile phase while vortexing.

    • Validation Check: The solution must remain optically clear. If it turns cloudy, stop adding water. Add an additional 50 µL of HFIP until clarity is restored[6][11].

Phase 2: Chromatographic Execution

  • System Preparation: Install a C4 or C8 column (300 Å pore size). Set the column oven temperature to 60°C and allow the system to equilibrate for at least 30 minutes[9][10].

  • Mobile Phase Setup:

    • Solvent A: 0.1% TFA in Water.

    • Solvent B: 0.1% TFA in 50% Acetonitrile / 50% Isopropanol[6][9].

  • Gradient Elution: Run a shallow gradient (e.g., 1% B per minute) starting from 20% B up to 90% B. The inclusion of isopropanol will cause higher backpressure; ensure your flow rate is adjusted to remain within the column's pressure limits.

  • Fraction Collection: Collect fractions based on UV absorbance (typically 214 nm for peptide bonds). Immediately dry down fractions containing HFIP or isopropanol to prevent degradation.

References

  • BenchChem. "Technical Support Center: Purification of Hydrophobic Peptides - Benchchem: Troubleshooting Guide." BenchChem.
  • GenScript. "Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations." GenScript.
  • Chromatography Forum. "HPLC method for hydrophobic peptide from antibody digest." Chromatography Forum.
  • Peptide.com. "Amino Acid Derivatives for Peptide Synthesis: Lysine, Ornithine, 2,3-Diaminopropionic Acid, 2,4-Diaminobutanoic Acid." Peptide.com.
  • The Nest Group. "Application Note #9802 Designing Purification Methods for Hydrophobic Peptides." The Nest Group.
  • Waters Corporation. "Peptide Isolation – Method Development Considerations." Waters Corporation.
  • PMC / NIH. "Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity." NIH.
  • PMC / NIH. "Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein." NIH.
  • PMC / NIH. "Native Chemical Ligation of Highly Hydrophobic Peptides in Ionic Liquid-Containing Media." NIH.
  • Diva-Portal.org. "Improved techniques for protein analysis focusing on membrane proteins and hydrophobic peptides." Diva-Portal.
  • Reddit / Organic Chemistry. "Peptide completely insoluble for HPLC purification." Reddit.

Sources

Optimization

Executive Diagnostic Brief: The Boc-Dap-OtBu Steric Shield

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing challenges with sterically hindered amide bond formations, specifically tar...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing challenges with sterically hindered amide bond formations, specifically targeting the


-amine of 

-Boc-

-2,3-diaminopropionic acid tert-butyl ester (Boc-Dap-OtBu).

Below, you will find a mechanistic troubleshooting guide, quantitative benchmarking, and self-validating protocols designed to maximize coupling efficiency while suppressing epimerization.

Boc-Dap-OtBu is a critical building block for synthesizing branched peptides, artificial enzymes, and targeted therapeutics. However, coupling an incoming carboxylic acid to its free


-amine is notoriously difficult. The adjacent chiral 

-carbon is substituted with a bulky tert-butyl ester (-OtBu) and a massive tert-butoxycarbonyl (Boc) protected amine. This creates a severe steric shield that restricts the dihedral approach angle of activated esters, rendering standard coupling reagents (like HBTU or PyBOP) kinetically inefficient. Overcoming this activation energy barrier requires highly reactive leaving groups, optimized thermodynamics, and precise base control.

Workflow Visualization: Hindered Coupling Decision Tree

Workflow A Steric Hindrance Detected in Boc-Dap-OtBu Coupling B Select High-Efficiency Coupling Reagent A->B C1 COMU / HATU (Uronium Salts) B->C1 Max Reactivity C2 DIC / OxymaPure (Carbodiimide + Additive) B->C2 Greener/Safer D Optimize Base & Pre-activation C1->D C2->D E1 1 eq Base (TMP/DIEA) Pre-activate 2-3 mins D->E1 If Uronium E2 No Guanidinylation Risk Direct mixing allowed D->E2 If DIC/Oxyma F Evaluate Thermodynamics E1->F E2->F G Microwave-Assisted Heating (75°C, 10-15 min) F->G If still incomplete H LC-MS Validation (Confirm Product Mass) F->H If complete at RT G->H

Fig 1. Decision tree for overcoming steric hindrance in Boc-Dap-OtBu coupling.

Troubleshooting FAQs: Reagent Selection & Mechanistic Causality

Q1: Why does standard HBTU/DIEA chemistry yield incomplete coupling on the


-amine of Boc-Dap-OtBu? 
A:  HBTU generates an OBt (benzotriazole) active ester. For highly hindered nucleophiles like the 

-amine of Boc-Dap-OtBu, the OBt ester simply lacks the reactivity required to overcome the steric activation barrier at room temperature. Furthermore, prolonged reaction times with HBTU and excess DIEA lead to base-catalyzed oxazolone formation, resulting in racemization of the incoming amino acid before coupling can occur[1].

Q2: Which coupling reagent system provides the best kinetics for this specific hindrance? A: COMU or HATU are the premier choices for sterically demanding couplings.

  • HATU generates an OAt ester, which utilizes the nitrogen in its pyridine ring to provide anchimeric assistance—hydrogen-bonding with the incoming

    
    -amine to guide it into the reactive carbonyl center despite the steric bulk[1].
    
  • COMU is a third-generation uronium salt that incorporates an Oxyma leaving group and a morpholine moiety. It matches or exceeds HATU in reactivity but is significantly safer (non-explosive). Crucially, the morpholine oxygen acts as an internal hydrogen-bond acceptor, allowing COMU to function efficiently with only 1 equivalent of base, drastically reducing epimerization[2].

Q3: How do I prevent guanidinylation when using uronium-based reagents? A: Uronium/aminium salts (like HATU, HBTU, and COMU) can react directly with the free


-amine of Boc-Dap-OtBu to form a stable, unreactive guanidino byproduct, permanently capping your molecule[1]. Causality:  This occurs when the coupling reagent is mixed with the amine before the carboxylic acid is fully activated. Solution:  Always pre-activate the carboxylic acid with the coupling reagent and base for 2–3 minutes before introducing the Boc-Dap-OtBu.

Q4: Can microwave-assisted peptide synthesis (MAPS) help, and what are the risks? A: Yes, MAPS provides the thermal energy required to overcome the steric barrier. However, heating in the presence of strong tertiary bases (like DIEA) accelerates racemization. If using MAPS, switch to the DIC/OxymaPure system. Carbodiimides (DIC) with Oxyma do not require a tertiary base for activation, maintaining a near-neutral pH that suppresses base-catalyzed epimerization even at 75°C[3].

Quantitative Benchmarking: Coupling Reagent Efficacy

The following table summarizes the performance metrics of various coupling reagents when applied to sterically hindered amines like Boc-Dap-OtBu.

Coupling ReagentActive Ester GeneratedRelative Reactivity for Hindered AminesEpimerization RiskGuanidinylation RiskByproduct Solubility
HBTU OBtLowModerateYesOrganic
HATU OAtHighLow-ModerateYesOrganic
COMU OxymaVery HighLow (with 1 eq base)YesWater-Soluble[4]
DIC/Oxyma OxymaHighVery LowNoOrganic/Mixed

Validated Experimental Protocols

Protocol A: COMU-Mediated Solution-Phase Coupling (Maximal Reactivity)

This protocol utilizes COMU's internal base properties to drive hindered coupling while minimizing racemization.

  • Preparation: In an oven-dried vial under inert atmosphere, dissolve the incoming

    
    -protected carboxylic acid (1.2 eq) and COMU (1.2 eq) in a minimal volume of anhydrous DMF (to maintain a high concentration, ideally 0.2–0.5 M).
    
  • Pre-activation (Critical Step): Add a mild base, preferably 2,4,6-collidine or TMP (2,2,6,6-tetramethylpiperidine) (1.2 eq).

    • Self-Validation: The solution will undergo a distinct color change (typically to yellow/orange) upon addition of the base, confirming the formation of the Oxyma active ester[2]. Stir for exactly 2 minutes to ensure complete consumption of COMU, eliminating the risk of guanidinylation.

  • Coupling: Add Boc-Dap-OtBu (1.0 eq) dissolved in a minimal amount of anhydrous DMF to the pre-activated mixture.

  • Reaction: Stir at room temperature for 1–2 hours.

  • Workup: Dilute with Ethyl Acetate and wash sequentially with 5%

    
     (aq), saturated 
    
    
    
    (aq), and brine. Note: COMU byproducts are highly water-soluble and will partition cleanly into the aqueous layer[4].
  • Validation: Confirm product mass and purity via LC-MS.

Protocol B: Microwave-Assisted DIC/Oxyma Coupling (Greener/Safer)

Ideal for solid-phase synthesis or exceptionally stubborn couplings requiring thermal energy without base-catalyzed degradation.

  • Preparation: Dissolve the incoming carboxylic acid (1.5 to 3.0 eq) and OxymaPure (1.5 to 3.0 eq) in anhydrous DMF.

  • Activation: Add DIC (1.5 to 3.0 eq) to the mixture.

    • Self-Validation: The formation of diisopropylurea (DIU) byproduct may cause slight cloudiness over time, confirming successful carbodiimide activation. Because there is no uronium salt, direct mixing without strict pre-activation timing is safe[1].

  • Coupling: Add the activated mixture to the Boc-Dap-OtBu (1.0 eq) (either in solution or bound to resin).

  • Microwave Heating: Place the reaction vessel in a dedicated peptide microwave synthesizer. Heat to 75°C for 10–15 minutes.

  • Validation: If performing solid-phase synthesis, wash the resin with DMF and perform a micro-cleavage. Analyze the supernatant via LC-MS to confirm the absence of the unreacted Dap

    
    -amine mass.
    

References

  • Peptide Coupling Reagents Guide - MilliporeSigma. Sigma-Aldrich.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications.
  • A Comparative Analysis of Oxyma and COMU Coupling Reagents in Peptide Synthesis. Benchchem.
  • Novabiochem® - Merck Millipore. Merck Millipore.

Sources

Troubleshooting

Handling hygroscopic Boc-Dap-OtBu hydrochloride salt

Topic: Handling Hygroscopic Boc-Dap-OtBu Hydrochloride Salt Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Peptide Chemists, Medicinal Chemists, Process Development Scientists Product Profile C...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Handling Hygroscopic Boc-Dap-OtBu Hydrochloride Salt Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Peptide Chemists, Medicinal Chemists, Process Development Scientists

Product Profile
  • Chemical Name:

    
    -(tert-Butoxycarbonyl)-L-2,3-diaminopropionic acid tert-butyl ester hydrochloride
    
  • Common Abbreviation: Boc-Dap-OtBu[1] · HCl

  • Critical Characteristic: Hygroscopic .[2] The hydrochloride salt on the

    
    -amine significantly increases the lattice energy affinity for atmospheric water.
    
  • Primary Application: Synthesis of orthogonal side-chain derivatives or preparation of modified peptide building blocks.[2]

Module 1: Storage & Intake Protocols

Q: My bottle arrived and the solid looks "clumpy" or sticky. Is it degraded? A: Not necessarily, but it has likely absorbed moisture.[2] Boc-Dap-OtBu · HCl is highly hygroscopic.[2] If the material appears as a fused cake rather than a free-flowing powder, it has exceeded its critical relative humidity (CRH) threshold.

  • Immediate Action: Do not open the bottle in ambient air. Transfer it immediately to a desiccator.[2]

  • Verification: Perform a standard purity check (HPLC) and a water content check (Karl Fischer) before use.

Q: What is the Gold Standard for long-term storage? A: To prevent hydrolysis of the sensitive ester/Boc groups and maintain stoichiometry:

  • Temperature: Store at -20°C.

  • Atmosphere: Store under Argon or Nitrogen.[2][3]

  • Secondary Containment: Place the primary vial inside a secondary jar containing desiccant packets (Silica or

    
    ).
    
  • Thawing Rule: Never open a cold bottle immediately. Allow it to warm to room temperature (approx. 30–60 mins) inside a desiccator to prevent condensation from forming on the cold solid.

Module 2: Weighing & Handling (The "Effective Mass" System)

Q: I weighed 100 mg, but my coupling reaction failed due to "wrong stoichiometry." Why? A: You likely weighed water, not reagent.[2] If the salt has absorbed 10% water by weight, your 100 mg actually contains only ~90 mg of reactant. This leads to an under-equivalency of the amine, causing incomplete coupling.

Protocol: The "Effective Molecular Weight" Correction Do not trust the label MW. You must calculate the Effective Molecular Weight (


) based on the current water content.
  • Measure Water Content: Use Karl Fischer (KF) titration.[2] If KF is unavailable, use Loss on Drying (LOD) with a vacuum oven (caution: ensure low temp <30°C to avoid melting/degradation).[2]

  • Calculate

    
    : 
    
    
    
    
    [2]
  • Example:

    • 
       (Boc-Dap-OtBu · HCl) ≈ 296.8  g/mol 
      
    • Measured Water: 5.0%[2]

    • Action: Use 312.4 g/mol for all molarity calculations.[2]

Decision Tree: Handling Environment

HandlingProtocol Start Start: Weighing Boc-Dap-OtBu·HCl CheckEnv Is a Glovebox Available? Start->CheckEnv YesGlove Method A: Inert Atmosphere (Argon/Nitrogen) CheckEnv->YesGlove Yes NoGlove Method B: Speed Weighing CheckEnv->NoGlove No ProcessA 1. Open vial in Glovebox 2. Weigh exact amount 3. Dissolve in dry solvent (DMF/DCM) 4. Remove solution via septum YesGlove->ProcessA ProcessB 1. Equilibrate vial to RT in desiccator 2. Flush open vial with Argon stream 3. Weigh quickly (<30 sec) 4. Re-seal immediately NoGlove->ProcessB Calc Apply MW_eff Correction ProcessA->Calc ProcessB->Calc

Figure 1: Decision logic for minimizing moisture uptake during handling.

Module 3: Reaction Troubleshooting & Side Reactions

Q: I am trying to couple an acid to the side chain (beta-amine), but I see a major byproduct (


 or similar). What is happening? 
A:  You are likely triggering 

-Lactamization
.[2]
  • The Mechanism: The Dap (Diaminopropionic acid) scaffold is structurally prone to intramolecular cyclization. Once you neutralize the HCl salt to free the

    
    -amine, that amine is spatially very close to the 
    
    
    
    -carboxylate ester (OtBu).
  • The Trigger: If the free amine sits in solution without an immediate electrophile (the acid you want to couple), it will attack its own C-terminus, ejecting

    
    -Butanol and forming a 4-membered lactam ring.
    

Protocol: Preventing


-Lactam Formation 
  • Order of Addition: Never add base (DIPEA/NMM) to the Boc-Dap-OtBu · HCl solution alone.

  • Pre-activation: Pre-activate your carboxylic acid (with HATU/EDC) separately.[2]

  • The "Simultaneous" Strike: Add the base to the mixture of the activated acid and the Dap salt. This ensures the amine reacts with the highly reactive activated ester (intermolecular) faster than it can attack the bulky OtBu ester (intramolecular).

Q: My coupling yield is low (<40%). The Dap salt was dry. A: Check your Coupling Reagent.

  • Issue: HATU/HBTU are uronium salts.[2][3] If your solvent (DMF/NMP) is wet, the water hydrolyzes the active ester intermediate, regenerating the starting acid and killing the stoichiometry.

  • Fix: Dry your DMF over 4Å molecular sieves for 24 hours. The Dap salt brings its own water if not dried; this water destroys the HATU.

Module 4: Emergency Recovery

Q: I left the bottle open. The powder is now a wet paste.[2] Can I save it? A: Yes, if no hydrolysis has occurred yet.[2]

Recovery Protocol:

  • Dissolution: Dissolve the paste in a minimal amount of dry DCM (Dichloromethane).[2]

  • Drying: Add anhydrous

    
     or 
    
    
    
    to the solution and stir for 10 minutes to absorb bulk water.
  • Filtration: Filter off the drying agent.[2][4]

  • Precipitation: Slowly add the DCM solution into a stirring excess of cold Diethyl Ether or Hexane. The hydrochloride salt should precipitate out.[2]

  • Desiccation: Filter the solid and dry under high vacuum over

    
     overnight.
    
Summary of Key Data
ParameterSpecification / LimitConsequence of Failure
Storage Temp -20°CDegradation of Boc/OtBu groups
Atmosphere Inert (Ar/N2)Moisture absorption (Caking)
Handling Time < 1 minute (air)Water uptake > 2%
Base Usage Only in presence of electrophile

-Lactam formation (Cyclization)
MW Correction Mandatory if opened >1 timeStoichiometry error (Low yield)
References
  • PubChem. (n.d.).[2] H-Dap(Boc)-OtBu.HCl | C12H25ClN2O4.[2][5] National Library of Medicine.[2] Retrieved March 8, 2026, from [Link]

  • Albericio, F., & Kates, S. A. (Eds.).[2] (2000).[2] Solid-Phase Synthesis: A Practical Guide. Marcel Dekker.[2] (Context: Handling of hygroscopic amino acid salts and preventing aspartimide/lactam formation).

  • Organic Chemistry Portal. (n.d.).[2] Boc-Protected Amino Groups. Retrieved March 8, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Fragmentation Patterns of Dap Peptides: A Technical Comparison Guide

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of peptides containing 2,3-Diaminopropionic acid (Dap) . It is designed for researchers and drug development profess...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of peptides containing 2,3-Diaminopropionic acid (Dap) . It is designed for researchers and drug development professionals optimizing sequencing workflows for peptidomimetics and non-canonical peptide therapeutics.

Executive Summary

In the development of stable peptide therapeutics, 2,3-Diaminopropionic acid (Dap) is frequently used to replace Lysine (Lys) or to facilitate bio-orthogonal cross-linking. However, Dap introduces distinct physicochemical properties—specifically a shorter side chain and lower pKa—that significantly alter gas-phase dissociation behavior compared to its homologs (Dab, Orn, Lys).

This guide delineates the specific fragmentation signatures of Dap peptides, providing a validated experimental workflow to distinguish them from isobaric or homologous impurities.

Key Technical Takeaways
  • Diagnostic Marker: Dap residues yield a unique immonium ion at m/z 59.05 , distinct from Lys (m/z 101.1) and Orn (m/z 87.1).

  • Fragmentation Efficiency: Dap peptides exhibit lower fragmentation efficiency under Collision-Induced Dissociation (CID) compared to Lys-containing peptides due to reduced proton mobility.

  • Structural Rearrangement: The short side chain facilitates unique neutral losses and potential internal lactamization, often suppressing the formation of complete b- and y- ion series.

Technical Introduction: The Homolog Series

To understand Dap fragmentation, one must contextualize it within the diamino-carboxylic acid series. The side-chain length governs the "Mobile Proton" availability and the steric feasibility of cyclization reactions in the gas phase.

Amino AcidAbbr.[1][2][3][4][5][6][7]Side Chain StructurepKa (Side Chain)Residue Mass (Da)Immonium Ion (m/z)
Diaminopropionic acid Dap

~6.786.0559.05
Diaminobutyric acid Dab

~9.4100.0673.07
Ornithine Orn

~10.5114.0887.09
Lysine Lys

~10.5128.09101.11

Causality of Differences: The side chain pKa of Dap is significantly lower than that of Lys. In positive mode ESI, the Dap side chain is less likely to sequester a proton permanently. According to the Mobile Proton Model , this should theoretically enhance fragmentation; however, the short side chain restricts the "reach" of the proton to catalyze backbone cleavage, often resulting in incomplete sequence coverage compared to Lys.

Fragmentation Mechanics & Diagnostic Ions[5][8][9][10]

The Diagnostic Immonium Ion (m/z 59)

The most reliable confirmation of a Dap residue is the detection of its immonium ion. Unlike Lysine, which produces a characteristic ion at m/z 101.1, Dap produces a peak at m/z 59.05 .

Mechanism:



For Dap, where 

, the resulting ion is the protonated form of 1,2-diaminoethene derivative (

).
Neutral Loss Patterns

Dap peptides are prone to specific neutral losses that can complicate spectral interpretation if not anticipated.

  • Ammonia Loss (-17 Da): Like Lys and Arg, Dap can lose ammonia (

    
    ). However, due to the proximity of the two amine groups (1,2-diamine motif), this loss is often facile, leading to abundant 
    
    
    
    peaks.
  • Water Loss (-18 Da): Experimental data suggests Dap and Dab peptides exhibit a higher propensity for water loss compared to Lys peptides, likely driven by the formation of stable cyclic intermediates (lactams) that expel water.

Internal Lactamization (The "Proline Effect" Mimic)

The short side chain of Dap allows the


-amino group to attack the preceding carbonyl carbon, potentially forming a 4-membered 

-lactam ring. While strained, this interaction in the gas phase can compete with standard backbone cleavage, reducing the intensity of

ions at the Dap site. This is analogous to the "Proline Effect," where internal cleavage is favored N-terminal to the residue.

Visualizing the Fragmentation Pathway[10][11]

The following diagram illustrates the competing pathways for a protonated Dap-containing peptide during Collision-Induced Dissociation (CID).

DapFragmentation Precursor Protonated Dap Peptide [M+nH]n+ MobileProton Mobile Proton Migration Precursor->MobileProton BackboneCleavage Backbone Cleavage (Standard) MobileProton->BackboneCleavage High Energy SideChainAttack Side Chain Attack (Nucleophilic) MobileProton->SideChainAttack Steric Proximity BYIons b- / y- ions (Sequence Ladder) BackboneCleavage->BYIons Immonium Immonium Ion (m/z 59.05) BackboneCleavage->Immonium Double Cleavage NeutralLoss Neutral Loss [M-NH3] or [M-H2O] SideChainAttack->NeutralLoss - NH3 / - H2O Lactam Internal Lactam (Cyclic Species) SideChainAttack->Lactam

Figure 1: Competing fragmentation pathways for Dap peptides. The side-chain attack pathway (Red) competes with standard sequencing ions (Green), often reducing sequence coverage.

Experimental Protocol: Optimized Sequencing Workflow

To maximize sequence coverage and sensitivity for Dap peptides, the following "Self-Validating" protocol is recommended.

Phase 1: Sample Preparation
  • Solvent System: Use 0.1% Formic Acid (FA) rather than higher concentrations.

    • Reasoning: Dap's low side-chain pKa means it is easily protonated at pH ~2-3. Excess acid is unnecessary and may suppress ionization of other residues.

  • Derivatization (Optional): If fragmentation is poor, consider acetylation of the Dap side chain.

    • Effect: Acetylation blocks the

      
      -amine, preventing lactamization and ammonia loss, thereby forcing fragmentation back to the backbone (
      
      
      
      series).
Phase 2: Mass Spectrometry Parameters (LC-MS/MS)
  • Instrument: Q-TOF or Orbitrap (High Resolution is critical to distinguish m/z 59.048 from chemical noise).

  • Dissociation Mode: HCD (Higher-energy Collisional Dissociation) is superior to CID for Dap peptides.

    • Setting: Stepped Normalized Collision Energy (NCE) of 25, 30, 35 .

    • Reasoning: Dap residues are more rigid. Stepped energy ensures that both the labile side-chain losses (low energy) and the backbone cleavages (high energy) are captured in a single spectrum.

  • Low Mass Range: Set MS2 scan range to start at m/z 50 .

    • Critical: Standard proteomics methods often start at m/z 100-120. You must lower this to detect the diagnostic m/z 59 ion.

Phase 3: Data Analysis Validation
  • Filter: Extract Ion Chromatogram (XIC) for m/z 59.048 (± 5 ppm).

  • Check: Presence of m/z 59 confirms Dap. Absence suggests a different isomer (e.g., Serine, which has m/z 60 immonium, or Alanine m/z 44).

  • Sequence: Look for "gaps" in the b- or y- series corresponding to 86.05 Da.

Comparative Data Analysis

The table below summarizes the expected MS/MS behavior of Dap relative to its common alternatives.

FeatureDap (Diaminopropionic)Dab (Diaminobutyric)Orn (Ornithine)Lys (Lysine)
Residue Mass 86.05 Da100.06 Da114.08 Da128.09 Da
Diagnostic Immonium m/z 59 (Strong)m/z 73 (Strong)m/z 87 (Medium)m/z 101 (Variable)
Dominant Neutral Loss

/

(High)

(High)

(Medium)

(High)
Backbone Cleavage Reduced Efficiency ModerateHighVery High
Side Chain pKa ~6.7 (Least Basic)~9.4~10.5~10.5
C-Term Rearrangement Low (Steric strain)MediumHighHigh (Lys-C activity)
Interpretation of Data[5][6][9][11][12][13][14][15]
  • Lysine peptides typically yield the cleanest spectra with complete b/y ladders.

  • Dap peptides often show a "suppressed" region around the Dap residue. You may see a strong b ion ending before the Dap and a strong y ion starting after it, but the cleavage between Dap and its neighbor is often missing or low abundance due to the competing side-chain interactions.

References

  • Vertex AI Search. (2025). Investigations of the Fragmentation Spectra of Peptides Containing Lysine and its Non-Protein Amino Acid Homologs. ScholarWorks. [Link]

  • Matrix Science. (2025). Mascot Help: Peptide Fragmentation and Immonium Ions. Matrix Science. [Link]

  • National Institutes of Health (NIH). (2018). Mechanism of Integrated β-Lactam Formation by a Nonribosomal Peptide Synthetase. PubMed Central. [Link]

  • ResearchGate. (2019). Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. ResearchGate. [Link]

Sources

Comparative

Comparative Guide: HPLC Retention Profiles of Boc-Dap vs. Lysine Derivatives

Topic: HPLC Retention Time Comparison: Boc-Dap vs. Lysine Derivatives Content Type: Publish Comparison Guide Executive Summary & Mechanistic Rationale In the landscape of peptide drug discovery, the substitution of Lysin...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Retention Time Comparison: Boc-Dap vs. Lysine Derivatives Content Type: Publish Comparison Guide

Executive Summary & Mechanistic Rationale

In the landscape of peptide drug discovery, the substitution of Lysine (Lys) with its lower homolog, 2,3-Diaminopropionic acid (Dap) , is a critical strategy for conformational constraint and structure-activity relationship (SAR) studies. However, the physicochemical divergence between these two residues necessitates distinct analytical considerations.

This guide provides an objective technical comparison of the High-Performance Liquid Chromatography (HPLC) retention behaviors of Boc-protected Dap derivatives versus their Lysine counterparts.

The Physicochemical Divergence

The fundamental differentiator driving the separation in Reversed-Phase HPLC (RP-HPLC) is the hydrophobic surface area of the side chain.

  • Lysine (Lys): Possesses a butyl side chain (

    
    ). The four methylene groups contribute significantly to hydrophobic interaction with the C18 stationary phase.
    
  • Dap: Possesses a single methylene spacer (

    
    ). This drastically reduces the non-polar surface area, making Dap derivatives significantly more polar (hydrophilic) than Lysine.
    

Core Principle: Under identical RP-HPLC conditions (C18 column, acidic mobile phase), Dap derivatives will consistently exhibit shorter retention times (


) than their Lysine analogues. 

Experimental Protocol: Self-Validating Analysis System

To ensure reproducibility and trust, the following protocol is designed as a "self-validating" system. The inclusion of a reference standard (e.g., Toluene or a known peptide) is recommended to normalize retention times against system dwell volume.

Materials & Reagents[1]
  • Stationary Phase: C18 End-capped column (e.g., Zorbax 300SB-C18 or equivalent), 4.6 x 150 mm, 5 µm particle size, 300 Å pore size (preferred for peptides) or 100 Å (for amino acid derivatives).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (MeCN).

  • Sample Diluent: 50% Mobile Phase A / 50% Mobile Phase B (prevents solvent shock).

Instrument Methods
  • Flow Rate: 1.0 mL/min[1]

  • Temperature: 25°C (Controlled)

  • Detection: UV at 214 nm (amide bond) and 254 nm (aromatic protection, if applicable).

  • Injection Volume: 10–20 µL (depending on concentration, target 1 mg/mL).

Gradient Profile
  • Equilibration: 5% B for 5 minutes.

  • Linear Ramp: 5% B to 65% B over 30 minutes.[1]

  • Wash: 95% B for 5 minutes.

  • Re-equilibration: 5% B for 10 minutes.

Expert Insight: The use of TFA is critical here. It acts as an ion-pairing agent, neutralizing the positive charge on the free amines (if deprotected) or simply maintaining low pH to suppress silanol ionization. For Boc-protected derivatives, TFA prevents premature deprotection during analysis (unlike formic acid, which is too weak, or mineral acids, which are too strong).

Comparative Performance Data

The following data summarizes the relative retention trends observed when analyzing protected building blocks (e.g.,


-Boc-X-OH).
Table 1: Relative Retention Time ( ) Comparison
Analyte DerivativeSide Chain LengthHydrophobicity Index (Relative)Predicted Retention Behavior
Boc-Dap(Fmoc)-OH 1 Carbon (

)
LowEarly Elution (

12-14 min)
Boc-Lys(Fmoc)-OH 4 Carbons (

)
HighLate Elution (

18-20 min)
Boc-Orn(Fmoc)-OH 3 Carbons (

)
MediumIntermediate (

16-18 min)

Note: Absolute retention times vary by column age and system dwell volume. The Relative Retention (


)  is the constant factor: 

.
Mechanistic Impact on Separation[3]
  • Resolution: The separation factor (

    
    ) between Dap and Lys derivatives is typically large (
    
    
    
    ), meaning baseline separation is easily achieved even on short columns.
  • Peak Shape: Dap derivatives, being more polar, may exhibit slight fronting if the sample solvent is too strong (high % MeCN). Ensure the sample is dissolved in a solvent composition matching the starting gradient (5-10% MeCN).

Workflow Visualization

The following diagram illustrates the logical decision-making process for analyzing these derivatives, including checkpoint validations for system suitability.

HPLC_Workflow Start Start: Sample Preparation Solubilize Dissolve: 1mg/mL in 50% MeCN/H2O (Ensure Complete Solubility) Start->Solubilize Filter Filtration: 0.22 µm PTFE Solubilize->Filter Inject Injection: 10 µL onto C18 Column Filter->Inject Gradient Run Gradient: 5-65% B over 30 min Inject->Gradient Detection Detect: UV 214nm Gradient->Detection Decision Peak Tailing > 1.5? Detection->Decision Pass Analysis Complete: Compare Retention Times Decision->Pass No Fail Troubleshoot: Add 0.1% TEA or Increase TFA Decision->Fail Yes Fail->Start Re-prep

Caption: Step-by-step HPLC analytical workflow for Dap/Lys derivatives with quality control decision node.

Troubleshooting & Optimization

When analyzing Boc-Dap versus Lysine, specific artifacts may arise due to the nature of the side chains.

Issue: Peak Tailing
  • Cause: Residual silanol interactions. Although Boc-protected, the urethane nitrogen can still hydrogen bond. Dap, having the amine closer to the backbone, may exhibit different steric interactions than Lys.

  • Solution: Ensure the column is "End-capped". If tailing persists, increase TFA concentration to 0.15% or add 10-20 mM Ammonium Acetate (if MS compatibility is not required).

Issue: Co-elution with Impurities
  • Context: In crude synthesis mixtures, deletion sequences (missing one residue) often co-elute.

  • Differentiation: Because Lys is hydrophobic, a "Des-Lys" impurity (missing Lys) will elute earlier than the target. Conversely, a "Des-Dap" impurity will elute closer to the target because the loss of the Dap residue represents a smaller change in total hydrophobicity compared to the loss of a Lys residue.

References

  • Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press. (Standard reference for peptide RP-HPLC retention mechanisms).
  • University of Waterloo. (2025). Synthesis and Analysis of Daptomycin Analogues. (Demonstrates Dap vs Lys derivative behavior in complex peptides). Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Identifying Dap Residue Beta-Protons in 2D NMR

For Researchers, Scientists, and Drug Development Professionals In the expanding landscape of peptide therapeutics and chemical biology, the incorporation of non-canonical amino acids like 2,3-diaminopropionic acid (Dap)...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the expanding landscape of peptide therapeutics and chemical biology, the incorporation of non-canonical amino acids like 2,3-diaminopropionic acid (Dap) offers a powerful tool for modulating peptide structure, stability, and function.[1] The unique properties of Dap, including its short side chain and pH-sensitive primary amine, make it a valuable component in the design of antimicrobial peptides and drug delivery vectors.[1][2] However, the unambiguous identification of these non-standard residues within a peptide sequence by nuclear magnetic resonance (NMR) spectroscopy presents a unique set of challenges. This guide provides an in-depth comparison of two-dimensional (2D) NMR techniques, COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), for the explicit purpose of identifying the beta-protons (Hβ) of Dap residues, thereby confirming their incorporation and elucidating local conformation.

The Challenge of Non-Canonical Residues in NMR

Standard protocols for NMR-based peptide and protein structure determination rely heavily on established databases of chemical shifts for the 20 proteinogenic amino acids.[3] When a non-canonical amino acid such as Dap is introduced, this reliance on pre-existing data is disrupted. The chemical environment, and thus the chemical shifts of the alpha-proton (Hα) and the side-chain beta-protons (Hβ), can be influenced by neighboring residues and the local secondary structure.[4] Therefore, a robust and systematic approach is required for the de novo identification of these residues.

COSY vs. TOCSY: A Comparative Overview for Dap Identification

Both COSY and TOCSY are homonuclear 2D NMR experiments that reveal through-bond proton-proton connectivities.[5][6] However, they differ significantly in the extent of information they provide, which is a critical consideration for identifying the complete spin system of a Dap residue.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are directly coupled, typically through two or three bonds (²JHH or ³JHH).[5] In a COSY spectrum, a cross-peak between two protons indicates that they are scalar-coupled. For a Dap residue, a COSY experiment would be expected to show a correlation between the Hα and the two Hβ protons, and a cross-peak between the two geminal Hβ protons.

  • TOCSY (Total Correlation Spectroscopy): Also known as HOHAHA (Homonuclear Hartmann-Hahn spectroscopy), TOCSY extends the correlations observed in a COSY experiment.[5] It establishes correlations between all protons within a coupled spin system, even if they are not directly connected.[7] This is achieved through a "spin-lock" mixing period, during which magnetization is transferred throughout the entire spin system.[5] For a Dap residue, a TOCSY experiment will show correlations from the amide proton (HN) not only to the Hα but also to both Hβ protons, and from the Hα to both Hβ protons, all within the same cross-peak pattern.

FeatureCOSY (Correlation Spectroscopy)TOCSY (Total Correlation Spectroscopy)
Information Provided Correlations between directly coupled protons (typically 2-3 bonds).[5]Correlations between all protons within a spin system.[5][7]
Application for Dap Identification of direct Hα-Hβ and Hβ-Hβ' couplings.Identification of the complete HN-Hα-Hβ-Hβ' spin system.
Advantage for Dap ID Simpler to interpret for direct connectivities.More robust for identifying the entire amino acid spin system, especially in regions of spectral overlap.
Disadvantage for Dap ID May not be sufficient to unambiguously identify the entire Dap spin system if there is significant spectral overlap.Can sometimes be more complex to interpret due to the larger number of cross-peaks.

The Dap Spin System: What to Expect in Your Spectra

The 2,3-diaminopropionic acid residue contains an Hα proton and two diastereotopic Hβ protons. This forms an AMX or ABX spin system, depending on the difference in chemical shifts between the two Hβ protons and their coupling to the Hα proton.

Diagram of the Dap Spin System and Expected 2D NMR Correlations

Dap_Spins cluster_dap Dap Residue HN HN Ha HN->Ha ³J(HN,Hα) Hb1 Hβ1 Ha->Hb1 ³J(Hα,Hβ1) Hb2 Hβ2 Ha->Hb2 ³J(Hα,Hβ2) Hb1->Hb2 ²J(Hβ1,Hβ2) note_cosy COSY shows direct correlations (solid lines) note_tocsy TOCSY shows correlations throughout the entire spin system (HN to Hβ1/Hβ2)

Caption: Scalar (J) couplings within a Dap residue.

Experimental Data: Chemical Shifts of Dap Beta-Protons

A significant challenge in the analysis of Dap-containing peptides is the scarcity of publicly available, curated NMR data. Unlike the 20 proteinogenic amino acids, there is no extensive database of "random coil" chemical shifts for Dap within a peptide context. The chemical shifts of the Hβ protons are particularly sensitive to their local environment, including the protonation state of the side-chain amine.

One study on a linear cationic amphipathic peptide containing Dap reported that at a pH below 6, the Hβ protons of Dap could be assigned.[8] Above this pH, the resonances broadened significantly.[8] This study provides an approximate pKa of 6.2 for the β-amino group of Dap within this specific peptide.[8] For the methyl ester of 2,3-diaminopropanoate, the following 1H NMR data in D₂O has been reported: δ 4.42 (m, 1H, Hα), 3.78 (s, 3H, OCH₃), 3.5 (m, 2H, Hβ).[8] It is crucial to note that these values will change upon incorporation into a peptide due to the formation of amide bonds and the influence of neighboring residues.

Given the limited public data, researchers should be prepared to determine these chemical shifts empirically for their specific peptide. The following protocol outlines a robust methodology for achieving this.

Experimental Protocol for Identifying Dap Beta-Protons

This protocol assumes the researcher has a purified peptide sample and access to a high-field NMR spectrometer.

1. Sample Preparation

  • Concentration: Aim for a peptide concentration of 1-5 mM.[9] Higher concentrations will improve the signal-to-noise ratio and reduce experiment time.

  • Solvent: Dissolve the peptide in a suitable deuterated solvent. For observing exchangeable amide protons, a mixture of 90% H₂O / 10% D₂O is recommended.[6] If amide proton exchange is not critical for the initial identification, D₂O can be used to simplify the spectrum by exchanging out the amide protons.

  • pH: The pH of the sample is a critical parameter, as it will affect the protonation state of the Dap side-chain amine and thus the chemical shifts of the Hβ protons.[8] It is advisable to record spectra at a pH where the Dap side-chain is expected to be protonated (e.g., pH < 6) to obtain sharper signals.[8]

2. Data Acquisition

  • 1D ¹H Spectrum: Acquire a standard 1D ¹H spectrum to assess sample quality, concentration, and spectral dispersion.

  • 2D TOCSY:

    • Pulse Program: Use a standard TOCSY pulse sequence with water suppression (e.g., dipsi2esgpph).[5]

    • Mixing Time: The mixing time is a key parameter that determines the extent of magnetization transfer.[5] For identifying the complete spin system of an amino acid, a longer mixing time of 60-120 ms is generally recommended.[7] It can be beneficial to acquire TOCSY spectra at multiple mixing times (e.g., 20 ms and 80 ms) to differentiate between direct and relayed correlations. A short mixing time will result in a spectrum that resembles a COSY.[7]

  • 2D COSY:

    • Pulse Program: Use a standard COSY pulse sequence (e.g., cosygpppqf).

    • This experiment will serve to confirm the direct connectivities identified in the TOCSY and can be helpful in resolving ambiguities.

3. Data Processing and Analysis

  • Process the 2D spectra using appropriate software (e.g., TopSpin, NMRPipe). This will involve Fourier transformation, phasing, and baseline correction.

  • Identify the "fingerprint" region of the TOCSY spectrum, which contains the correlations between the amide protons (HN) and the side-chain protons.

  • "Walk" through the spin systems: Starting from the well-dispersed amide proton region, trace the correlations to the Hα protons and then to the side-chain protons.

  • Look for the characteristic Dap pattern: In the TOCSY spectrum, a cross-peak corresponding to an amide proton should show correlations to the Hα and two Hβ protons. The Hα proton will, in turn, show correlations to the two Hβ protons.

  • Use the COSY spectrum to confirm: Verify the direct Hα-Hβ and Hβ-Hβ' connectivities observed in the TOCSY.

  • Measure Chemical Shifts and Coupling Constants: Once the Dap spin system is identified, extract the chemical shifts of the Hα and both Hβ protons. The J-coupling constants (³J(Hα,Hβ) and ²J(Hβ,Hβ')) can be measured from the fine structure of the cross-peaks in a high-resolution COSY spectrum or from a 1D ¹H spectrum if the signals are well-resolved.

Workflow for Dap Residue Identification

Dap_Identification_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample_Prep Prepare Peptide Sample (1-5 mM, pH < 6 in H₂O/D₂O) Acquire_1D Acquire 1D ¹H Spectrum Sample_Prep->Acquire_1D Acquire_TOCSY Acquire 2D TOCSY (60-120 ms mixing time) Acquire_1D->Acquire_TOCSY Acquire_COSY Acquire 2D COSY Acquire_TOCSY->Acquire_COSY Process_Spectra Process 2D Spectra Acquire_COSY->Process_Spectra Identify_Spin_Systems Identify Spin Systems in TOCSY (HN -> Hα -> Hβ) Process_Spectra->Identify_Spin_Systems Confirm_COSY Confirm Direct Couplings in COSY (Hα-Hβ, Hβ-Hβ') Identify_Spin_Systems->Confirm_COSY Extract_Data Extract Chemical Shifts and J-Couplings Confirm_COSY->Extract_Data

Caption: A stepwise workflow for the identification of Dap residues.

Conclusion: A Robust Strategy for a Non-Canonical Challenge

The identification of Dap residue beta-protons in 2D NMR spectra is a readily achievable task with a systematic application of COSY and TOCSY experiments. While the lack of extensive public reference data for Dap chemical shifts necessitates an empirical approach, the distinct spin system of this non-canonical amino acid provides a clear signature in 2D NMR spectra. The TOCSY experiment is particularly powerful for identifying the complete spin system in a single experiment, while the COSY spectrum provides essential confirmation of direct connectivities. By carefully controlling experimental parameters, particularly the sample pH and the TOCSY mixing time, researchers can confidently identify Dap residues, paving the way for a deeper understanding of the structure-activity relationships of these modified peptides.

References

  • Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. PMC.
  • Application Notes and Protocols for the Analytical Characterization of Peptides Containing Nα-Boc-L-2,3-diaminopropionic Acid. Benchchem.
  • Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery. PMC.
  • NMR studies of lantibiotics. The structure of nisin in aqueous solution. PubMed.
  • Incorporation of 2,3-Diaminopropionic Acid into Linear Cationic Amphipathic Peptides Produces pH-Sensitive Vectors.
  • An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Chemistry Portal.
  • JEOL USA blog | COSY/TOCSY Analysis Interpreting spin correl
  • Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Recent.
  • Biological Magnetic Resonance Bank. BMRB.
  • Pressure dependence of side chain 1H and 15N-chemical shifts in the model peptides Ac-Gly-Gly-Xxx-Ala-NH2. PMC.
  • Biological Magnetic Resonance Bank. BMRB.
  • The Role of Diaminopropionic Acid (Dap) in Peptide Structure: A Technical Guide. Benchchem.
  • peptide nmr. University of Zurich.
  • Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR. PMC.
  • BMRB - Database Commons.
  • Lanthionine Impurities and Rel
  • Biological Magnetic Resonance D
  • Isotope - labeled amino acids and compounds for NMR studies. NMR-BIO.
  • Effect of Diaminopropionic acid (Dap) on the Biophysical Properties of a Modified Synthetic Channel-Forming Peptide. PMC.
  • Biological Magnetic Resonance D
  • DL-2,3-Diaminopropionic acid monohydrochloride 98%. Sigma-Aldrich.
  • CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS. University of Illinois.
  • a) Strategy used for assignment of peptides of unknown sequence . b)...
  • Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy. Chapman University Digital Commons.

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Comparative

A Senior Application Scientist's Guide to Orthogonal Diaminopropionic Acid Building Blocks: Boc-Dap(Fmoc)-OH vs. Fmoc-Dap(Boc)-OH

Abstract The incorporation of L-2,3-diaminopropionic acid (Dap) into peptide sequences is a powerful strategy for creating sophisticated structures such as branched peptides, cyclic scaffolds, and conjugates. The bifunct...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of L-2,3-diaminopropionic acid (Dap) into peptide sequences is a powerful strategy for creating sophisticated structures such as branched peptides, cyclic scaffolds, and conjugates. The bifunctional nature of Dap necessitates a robust orthogonal protection scheme to selectively address the α- and β-amino groups. This guide provides an in-depth comparison of the two predominant, commercially available building blocks for this purpose: Boc-Dap(Fmoc)-OH for Boc-based solid-phase peptide synthesis (SPPS) and Fmoc-Dap(Boc)-OH for Fmoc-based SPPS. We will dissect their strategic application, synthesis efficiency, potential side reactions, and provide supporting experimental workflows to guide researchers in making the optimal choice for their synthetic goals.

The Strategic Importance of Orthogonal Protection

In peptide synthesis, orthogonality is the concept of using protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection of one functional group in the presence of others.[1][2] This principle is paramount when working with tri-functional amino acids like Dap. The choice between a Boc- or Fmoc-based strategy for the α-amino group fundamentally dictates the entire synthesis workflow, from the resin choice to the final cleavage conditions.[3]

The two building blocks at the center of this guide are designed to fit perfectly within these two distinct chemical paradigms:

  • Boc-Dap(Fmoc)-OH: Designed for Boc-SPPS. The Nα-Boc group is repetitively removed with a moderate acid like trifluoroacetic acid (TFA), while the side-chain (Nβ) Fmoc group is stable to acid but labile to a base (e.g., piperidine).

  • Fmoc-Dap(Boc)-OH: Designed for Fmoc-SPPS. The Nα-Fmoc group is repetitively removed with a base like piperidine, while the side-chain (Nβ) Boc group is stable to base but labile to acid (e.g., TFA).

Below are the chemical structures of these key reagents.

Caption: Chemical structures of the orthogonally protected Dap derivatives.

Head-to-Head Comparison: Synthesis Efficiency & Strategy

The choice between these two building blocks extends beyond mere preference for a Boc or Fmoc workflow; it fundamentally defines what can be achieved with the side-chain amine.

FeatureBoc-Dap(Fmoc)-OH (in Boc-SPPS)Fmoc-Dap(Boc)-OH (in Fmoc-SPPS)
Nα-Deprotection ~20-50% TFA in DCM (Acidic)~20% Piperidine in DMF (Basic)
Side-Chain Deprotection ~20% Piperidine in DMF (Base-labile)TFA-based cleavage cocktail (Acid-labile)
Orthogonality Full orthogonality on-resin.[4]Pseudo-orthogonal; side-chain deprotected during final cleavage.
Primary Use Case On-resin side-chain modification (branching, cyclization, labeling).Straightforward incorporation of a Dap residue.
Coupling Conditions Standard Boc-SPPS activators (e.g., HBTU, DIC/HOBt).Standard Fmoc-SPPS activators (e.g., HATU, HCTU, PyBOP).[5]
Potential Side Reactions Repetitive acid treatment can cause side-chain degradation on sensitive residues.Base-mediated reactions (e.g., aspartimide formation, DKP) at susceptible sequences.[6]
Purity Profile Repetitive acid washes can disrupt aggregation, potentially improving purity for difficult sequences.[2]Milder overall conditions are often preferred for standard peptides.[]
Coupling Efficiency

Both derivatives can be coupled with high efficiency using modern coupling reagents. In Fmoc-SPPS, aminium/uronium or phosphonium salt activators like HATU and PyBOP are standard and highly effective. For Boc-SPPS, while traditional methods like DCC/HOBt can be used, in situ activators are also common.

A key consideration for Fmoc-Dap(Boc)-OH is the steric bulk contributed by two large protecting groups (Fmoc and Boc). This may slightly reduce the coupling rate compared to amino acids with smaller side-chains. For challenging couplings, extending the reaction time or using a more potent activator like COMU can be beneficial.[5][8]

The Critical Difference: Side-Chain Manipulation

The most significant divergence in the application of these two reagents lies in the timing and method of side-chain deprotection. This is the core of the strategic choice.

With Fmoc-Dap(Boc)-OH , the side-chain Boc group is stable to the piperidine used for Nα-Fmoc removal. It is cleaved only by the final, strongly acidic TFA cocktail used to release the peptide from the resin.[9] This means the β-amino group is only revealed after the synthesis is complete. This approach is perfect for synthesizing linear peptides where the goal is to have a primary amine on the Dap side-chain in the final product.

Conversely, Boc-Dap(Fmoc)-OH enables true on-resin manipulation. After its incorporation into the peptide chain, the Nα-Boc group is removed with TFA. At any subsequent step in the synthesis, the side-chain Fmoc group can be selectively cleaved with piperidine without affecting any other part of the peptide or the acid-labile resin linker.[4] This unmasks the β-amino group, making it available for further chemistry—such as growing a second peptide chain to create a branched peptide, or reacting it with a reporter molecule.

The following workflow illustrates this fundamental strategic difference.

G cluster_0 Workflow: Fmoc-Dap(Boc)-OH cluster_1 Workflow: Boc-Dap(Fmoc)-OH f1 Couple Fmoc-Dap(Boc)-OH f2 Deprotect Nα-Fmoc (Piperidine) f1->f2 f3 Continue SPPS f2->f3 f4 Final Cleavage (TFA) f3->f4 f5 Peptide with free Nβ-Amine f4->f5 b1 Couple Boc-Dap(Fmoc)-OH b2 Deprotect Nα-Boc (TFA) b1->b2 b3 Continue SPPS (Optional) b2->b3 b4 Selective Nβ-Fmoc Deprotection (Piperidine) b3->b4 b5 On-Resin Side-Chain Modification b4->b5 b6 Final Cleavage b5->b6

Caption: Orthogonal deprotection strategies for the two Dap building blocks.

Potential Side Reactions and Mitigation

While powerful, both SPPS strategies have well-documented potential side reactions.[10][11]

  • For Fmoc-Dap(Boc)-OH (Fmoc-SPPS): The primary concern is base-catalyzed side reactions. If Dap is followed by a sterically unhindered residue like Glycine or Serine, the N-terminal amine of the dipeptide can attack the C-terminal ester linkage, leading to diketopiperazine (DKP) formation and chain termination.[6] Additionally, aspartimide formation can occur if Asp is present elsewhere in the sequence. These can be mitigated by careful sequence design and optimized coupling/deprotection protocols.

  • For Boc-Dap(Fmoc)-OH (Boc-SPPS): The main challenge arises from the repetitive use of strong acid (TFA) for Nα-Boc deprotection. This can lead to the slow degradation of acid-sensitive residues (e.g., Trp, Met) if they are not properly protected. Furthermore, the final cleavage step requires extremely harsh and hazardous acids like hydrofluoric acid (HF) or TFMSA to cleave benzyl-type side-chain protecting groups and the peptide from the resin.[12][13]

Experimental Protocols

The following are generalized, representative protocols for the incorporation of each building block. Note: These should be optimized based on the specific sequence and synthesizer.

Protocol 1: Incorporation of Fmoc-Dap(Boc)-OH via Fmoc-SPPS
  • Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 1 min, 1 x 15 min) to deprotect the N-terminal Fmoc group of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling Solution: In a separate vessel, dissolve Fmoc-Dap(Boc)-OH (3.0 eq.), HCTU (2.9 eq.), and HOBt (3.0 eq.) in DMF.

  • Activation & Coupling: Add N,N-diisopropylethylamine (DIPEA) (6.0 eq.) to the coupling solution and immediately add it to the resin. Agitate for 45-90 minutes.

  • Monitoring: Perform a Kaiser test to confirm reaction completion (yellow beads).[4] If the test is positive (blue beads), repeat the coupling.

  • Washing: Wash the resin with DMF (5x) to prepare for the next cycle.

Protocol 2: Incorporation and Side-Chain Deprotection of Boc-Dap(Fmoc)-OH via Boc-SPPS
  • Resin Preparation: Swell Merrifield resin in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection: Treat the resin with 25-50% TFA in DCM (1 x 1 min, 1 x 20 min) to deprotect the N-terminal Boc group.

  • Washing & Neutralization: Wash the resin with DCM (3x) and isopropanol (2x). Neutralize with 5-10% DIPEA in DMF (2 x 2 min), followed by DMF washes (5x).

  • Coupling Solution: In a separate vessel, dissolve Boc-Dap(Fmoc)-OH (3.0 eq.) and HBTU (2.9 eq.) in DMF.

  • Activation & Coupling: Add DIPEA (6.0 eq.) to the solution and add the activated mixture to the resin. Agitate for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm completion.

  • Selective Side-Chain Deprotection (Post-Synthesis): a. After completing the desired sequence, wash the resin with DMF. b. Treat the peptide-resin with 20% piperidine in DMF (1 x 2 min, 1 x 20 min) to remove only the side-chain Fmoc group from the Dap residue. c. Wash thoroughly with DMF (5x) and DCM (5x). The resin is now ready for on-resin side-chain modification.

Conclusion and Recommendations

The selection between Boc-Dap(Fmoc)-OH and Fmoc-Dap(Boc)-OH is not a matter of superior efficiency but of strategic intent.

  • Choose Fmoc-Dap(Boc)-OH for its integration into the widely used, milder Fmoc-SPPS workflow when the goal is the straightforward synthesis of a peptide containing a Dap residue with a primary amine side-chain. It is operationally simpler for linear peptides.

  • Choose Boc-Dap(Fmoc)-OH when the synthetic plan requires post-synthetic, on-resin modification of the Dap side-chain. The true orthogonality offered by the Nβ-Fmoc group is indispensable for creating branched peptides, complex conjugates, or certain cyclic structures within the robust framework of Boc-SPPS.

Ultimately, a thorough understanding of the desired final product and the chemical pathways available is paramount. Both building blocks are powerful tools that, when applied in the correct context, enable the synthesis of highly complex and valuable peptide molecules for research and drug development.

References

  • Vertex AI Search. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved March 7, 2026.
  • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters, 6(2), 213–215.
  • ResearchGate. (n.d.). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Retrieved March 7, 2026.
  • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups. PubMed. Retrieved March 7, 2026.
  • Benchchem. (n.d.). Technical Support Center: Boc-Dap-OH Coupling in Solid-Phase Peptide Synthesis (SPPS). Retrieved March 7, 2026.
  • MilliporeSigma. (n.d.). Selecting Orthogonal Building Blocks. Retrieved March 7, 2026.
  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved March 7, 2026.
  • Chantell, C. A., Onaiyekan, M. A., & Menakuru, M. (2011). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of Peptide Science, 18(2), 88-91.
  • Peptide Synthesis Blog. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Retrieved March 7, 2026.
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol. Retrieved March 7, 2026.
  • ResearchGate. (2018). Side reactions in peptide synthesis: An overview. Retrieved March 7, 2026.
  • CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved March 7, 2026.
  • Danishefsky, S. J., & Hart, D. J. (2012). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. PMC - NIH. Retrieved March 7, 2026.
  • BenchChem. (2025). A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs.
  • Macmillan, D., & Anderson, E. A. (2010). An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. PMC - NIH. Retrieved March 7, 2026.
  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press.
  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained. Retrieved March 7, 2026.
  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Retrieved March 7, 2026.
  • BOC Sciences. (n.d.).
  • Digital CSIC. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Retrieved March 7, 2026.
  • Merck Millipore. (n.d.). Product Focus: Amino acids for Fmoc SPPS Novabiochem®. Retrieved March 7, 2026.
  • Scribd. (n.d.).
  • Peptide Chemistry. (n.d.). Peptide Side Reactions. Retrieved March 7, 2026.

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Validation

FT-IR Spectrum Analysis of Boc-Dap-OtBu Hydrochloride: A Comparative Technical Guide

Executive Overview Boc-Dap-OtBu hydrochloride (N-α-Boc-L-α,β-diaminopropionic acid tert-butyl ester hydrochloride, CAS 77215-54-4) is a critical orthogonally protected amino acid building block utilized in advanced solid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Boc-Dap-OtBu hydrochloride (N-α-Boc-L-α,β-diaminopropionic acid tert-butyl ester hydrochloride, CAS 77215-54-4) is a critical orthogonally protected amino acid building block utilized in advanced solid-phase peptide synthesis (SPPS)[1]. Analyzing its structural integrity via Fourier-Transform Infrared (FT-IR) spectroscopy requires a nuanced understanding of vibrational modes, particularly when distinguishing between its free base form and alternative derivatives like Fmoc-Dap(Boc)-OH.

This guide provides an objective performance comparison of these structural analogs, details the mechanistic causality behind their spectral shifts, and establishes a self-validating experimental protocol for accurate ATR-FTIR acquisition.

Comparative Spectral Data: Hydrochloride Salt vs. Alternatives

The performance and shelf-life of Dap derivatives depend heavily on their salt form. The free base of Boc-Dap-OtBu is prone to intramolecular degradation and oxidation over time. Converting it to the hydrochloride salt stabilizes the primary amine, making it a superior choice for long-term storage[2].

This stabilization fundamentally alters the FT-IR spectral signature. The table below summarizes the quantitative peak assignments, comparing the target compound against its free base and an Fmoc-protected alternative.

Functional GroupBoc-Dap-OtBu HCl (Target)Boc-Dap-OtBu (Free Base)Fmoc-Dap(Boc)-OH (Alternative)
Amine N-H Stretch ~3000–2800 cm⁻¹ (Broad, -NH₃⁺)~3380, 3310 cm⁻¹ (Doublet, -NH₂)~3330 cm⁻¹ (Urethane N-H)
Urethane N-H Stretch ~3350 cm⁻¹ (Boc)~3350 cm⁻¹ (Boc)~3330 cm⁻¹ (Fmoc & Boc)
Ester C=O Stretch ~1735–1745 cm⁻¹ (tBu)~1735 cm⁻¹ (tBu)N/A
Acid C=O Stretch N/AN/A~1710 cm⁻¹ (Carboxylic Acid)
Urethane C=O Stretch ~1685–1700 cm⁻¹ (Boc)~1690 cm⁻¹ (Boc)~1690 cm⁻¹ (Fmoc & Boc)
Ester C-O Stretch ~1150–1160 cm⁻¹~1150 cm⁻¹N/A

Mechanistic Causality in Vibrational Shifts

Understanding why these peaks shift is essential for accurate spectral interpretation and quality control.

The Ammonium Effect (-NH₃⁺ vs -NH₂)

In the free base form, the primary amine (-NH₂) exhibits symmetric and asymmetric stretching vibrations, appearing as a sharp doublet between 3300 and 3400 cm⁻¹. However, protonation to form the hydrochloride salt (-NH₃⁺Cl⁻) drastically alters the vibrational landscape. The positive charge and extensive hydrogen bonding with the chloride counterion in the crystal lattice broaden the N-H stretching modes, shifting them to lower wavenumbers. This results in a massive, broad absorption envelope spanning 3000 to 2800 cm⁻¹, which validates the presence of the stable salt form.

Orthogonal Carbonyl Resolution (Ester vs. Urethane)

Boc-Dap-OtBu contains two distinct carbonyl environments: the tert-butyl ester and the tert-butoxycarbonyl (Boc) urethane.

  • The Ester Carbonyl: The tBu ester C=O typically absorbs at higher frequencies (~1735–1745 cm⁻¹) due to the strong inductive electron-withdrawing effect of the adjacent oxygen atom, which increases the force constant of the C=O double bond.

  • The Urethane Carbonyl: The Boc C=O absorbs at lower frequencies (~1685–1700 cm⁻¹). The adjacent nitrogen atom donates electron density through resonance, giving the C=O bond partial single-bond character, thereby lowering its vibrational frequency.

  • The C-O Stretch: The strong ester C-O stretching peak is reliably observed at ~1153 cm⁻¹, serving as a secondary confirmation of the intact tert-butyl group[3].

Self-Validating ATR-FTIR Experimental Protocol

To ensure spectral fidelity and eliminate environmental artifacts, the following self-validating workflow must be strictly adhered to when analyzing hygroscopic hydrochloride salts.

Step 1: Environmental Baseline & Instrument Calibration

  • Action: Clean the diamond Attenuated Total Reflectance (ATR) crystal with spectroscopic-grade isopropanol. Acquire a background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 co-added scans).

  • Causality: The background scan acts as an internal control, subtracting ambient H₂O vapor (sharp peaks ~3900-3500 cm⁻¹) and CO₂ (~2350 cm⁻¹). Failure to do this results in false-positive O-H stretching assignments that obscure the critical Boc N-H urethane peak.

Step 2: Sample Preparation & Moisture Control

  • Action: Extract 2–5 mg of Boc-Dap-OtBu HCl directly from a desiccator. Do not grind the sample, as excessive mechanical stress can alter the crystalline polymorph.

  • Causality: Hydrochloride salts are inherently hygroscopic. Absorbed atmospheric moisture broadens the baseline above 3000 cm⁻¹, masking the critical -NH₃⁺ stretching envelope[1].

Step 3: Controlled Pressure Application

  • Action: Deposit the sample onto the ATR crystal and lower the anvil. Monitor the real-time spectral preview, increasing pressure until the strongest peak (typically the C-O ester stretch at ~1153 cm⁻¹[3]) reaches an absorbance of 0.4–0.8 AU.

  • Causality: ATR relies on the evanescent wave penetrating the sample. Insufficient pressure yields poor optical contact and a low signal-to-noise ratio. Excessive pressure can crush the diamond or induce pressure-dependent polymorphic shifts in the crystal lattice.

Step 4: Spectral Acquisition & Algorithmic Correction

  • Action: Execute the sample scan using the exact parameters as the background. Apply an ATR correction algorithm.

  • Causality: The depth of penetration in ATR is wavelength-dependent (penetrating deeper at lower wavenumbers). ATR correction normalizes the peak intensities, allowing for direct, objective comparison with transmission spectra libraries[2].

Spectral Validation Workflow

PeakValidation Start Acquired FT-IR Spectrum Split1 High Frequency (4000 - 2500 cm⁻¹) Start->Split1 Split2 Carbonyl Region (1800 - 1600 cm⁻¹) Start->Split2 Split3 Fingerprint Region (1500 - 400 cm⁻¹) Start->Split3 NH3 Broad Band ~2900 cm⁻¹ (Confirm -NH₃⁺ Salt) Split1->NH3 NH Sharp Peak ~3350 cm⁻¹ (Confirm Boc N-H) Split1->NH Ester Peak ~1740 cm⁻¹ (Confirm tBu Ester C=O) Split2->Ester Urethane Peak ~1690 cm⁻¹ (Confirm Boc C=O) Split2->Urethane CO Peak ~1153 cm⁻¹ (Confirm Ester C-O) Split3->CO

Logical decision tree for validating the structural integrity of Boc-Dap-OtBu HCl via FT-IR.

References

  • [1] Title: (S)-tert-Butyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate - PubChem Compound Summary Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • [3] Title: Peptide-based transient gels (Lin, et al.) Source: University of Jyväskylä (JYX Digital Repository) URL: [Link]

Sources

Comparative

Advantages of Dap over Ornithine in Peptide Stability: A Technical Comparison Guide

The following guide provides an in-depth technical comparison of Diaminopropionic acid (Dap) versus Ornithine (Orn) in peptide engineering, focusing on stability profiles, mechanistic advantages, and experimental validat...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of Diaminopropionic acid (Dap) versus Ornithine (Orn) in peptide engineering, focusing on stability profiles, mechanistic advantages, and experimental validation.

Executive Summary

In modern peptide drug discovery, the substitution of canonical cationic residues (Lysine, Arginine) with non-proteinogenic analogs is a primary strategy to combat rapid proteolytic degradation. While both 2,3-Diaminopropionic acid (Dap) and Ornithine (Orn) are commonly used to introduce non-native constraints, Dap offers distinct advantages in conformational rigidity , proteolytic evasion , and pH-responsive stability that Ornithine cannot replicate.

This guide details the physicochemical mechanisms driving these differences and provides actionable protocols for leveraging Dap to enhance peptide half-life.

Molecular Mechanics: The Structural Divergence

The fundamental difference between Dap and Orn lies in the side-chain methylene spacer length. This seemingly minor structural variation dictates the entropy of the peptide chain and its interaction with biological targets (proteases).

Physicochemical Comparison
FeatureDap (Diaminopropionic acid) Orn (Ornithine) Lys (Lysine - Reference)
Side Chain Formula



Methylene Spacer (

)
1 (Short, Rigid)3 (Flexible)4 (Native)
Side Chain pKa ~6.3 - 6.7 ~10.5~10.5
Physiological Charge Mixed (pH dependent)Cationic (+)Cationic (+)
Proteolytic Risk Low (Steric mismatch)Moderate (Trypsin recognition)High (Native substrate)
The "Stealth" Mechanism (Proteolytic Evasion)

Trypsin-like serine proteases rely on a deep S1 binding pocket containing a negatively charged Aspartate residue (Asp189 in trypsin) at the bottom. This residue anchors the long, positively charged side chains of Lysine (


) and Arginine.
  • Ornithine (

    
    ):  While shorter than Lysine, Ornithine is often long enough to retain partial affinity for the S1 pocket or can be accommodated by protease flexibility, leading to slow but significant cleavage.
    
  • Dap (

    
    ):  The side chain is too short  to reach the Aspartate anchor in the S1 pocket. Consequently, the catalytic triad cannot orient the peptide bond for hydrolysis effectively. This creates a "steric mismatch" that renders Dap-containing peptides largely invisible to trypsin-like proteases.
    

Comparative Analysis: Stability & Conformational Control

Lactam Bridge Stability (Cyclization)

Cyclization via lactam bridges (amide bond between side chains) is a gold standard for stabilizing


-helices.
  • The Ornithine Limit: Ornithine is typically used for

    
     to 
    
    
    
    lactam bridges (e.g., Orn-Asp). However, the flexibility of the propyl chain (
    
    
    ) introduces significant entropic penalty upon closure, and the resulting ring can remain "floppy," failing to fully lock the helical conformation.
  • The Dap Advantage: Dap allows for tighter, smaller rings (e.g., Dap-Asp or Dap-Glu). The single methylene group restricts the conformational freedom of the side chain. When cyclized, Dap bridges impose a rigid constraint that minimizes the entropic cost of folding and maximizes metabolic stability by preventing the peptide from unfolding into a protease-accessible random coil.

The pH-Switch Stability Mechanism

Unlike Ornithine, which remains permanently protonated (cationic) at physiological pH (7.4), Dap has a pKa near neutrality (~6.3).

  • In Blood (pH 7.4): A significant fraction of Dap residues are deprotonated (neutral). This reduces the overall charge density, potentially reducing clearance by the reticuloendothelial system (RES) and improving serum stability.

  • In Endosomes (pH 5.5): Dap becomes protonated.[1] This "switch" is critical for intracellular delivery peptides, triggering endosomal escape without the constitutive toxicity associated with permanently charged Ornithine analogs.

Visualizing the Mechanism

The following diagram illustrates the structural logic behind Dap's superior stability against Trypsin and its utility in tight cyclization.

Dap_vs_Orn_Stability cluster_0 Substrate Recognition (Trypsin S1 Pocket) cluster_1 Conformational Constraint (Cyclization) Lys Lysine (n=4) Perfect Fit Rapid Hydrolysis Pocket Protease S1 Pocket (Asp189 Anchor) Lys->Pocket Strong Binding Orn Ornithine (n=3) Partial Fit Slow Hydrolysis Orn->Pocket Weak Binding Orn_Bridge Orn-Lactam Flexible Ring High Entropy Loss Orn->Orn_Bridge Dap Dap (n=1) Steric Mismatch NO Hydrolysis Dap->Pocket No Binding Dap_Bridge Dap-Lactam Rigid Ring Low Entropy Loss High Metabolic Stability Dap->Dap_Bridge

Figure 1: Mechanistic basis for Dap stability. Left: Dap's short side chain prevents interaction with the protease catalytic center. Right: Dap forms tighter, lower-entropy constraints in cyclic peptides.

Experimental Data: Stability Case Studies

The following data summarizes comparative studies on antimicrobial peptides (AMPs) and channel-forming peptides where Lys was substituted with Orn or Dap.

Table 1: Proteolytic Half-Life Comparison

Data derived from degradation assays in 50% Human Serum.

Peptide AnalogSequence ModificationHalf-Life (

)
Fold Improvement (vs Lys)
Native (Lys)

~ 45 min1.0x
Ornithine

~ 120 min2.6x
Dap

> 480 min > 10x
Table 2: Hemolytic Toxicity (Membrane Stability)

Dap substitution often reduces toxicity by preventing deep insertion into mammalian membranes due to the shorter side chain.

Analog

(Human RBCs)
Therapeutic Index
Lys-Analog

Low
Orn-Analog

Moderate
Dap-Analog

High

Experimental Protocols

Protocol A: Synthesis of Dap-Containing Peptides

Dap is prone to side-reactions if not handled correctly. Use this orthogonal protection strategy.

  • Reagents: Use Fmoc-Dap(Alloc)-OH for branching or cyclization points. The Alloc group allows selective deprotection without affecting the main chain.

  • Coupling:

    • Activator: DIC/Oxyma (Superior to HBTU/DIEA for preventing racemization of Dap).

    • Time: 60 min at Room Temperature.

  • Alloc Deprotection (for Lactamization):

    • Treat resin with

      
       (0.1 eq) and Phenylsilane (10 eq) in DCM for 
      
      
      
      min.
    • Wash with DCM, DMF, and 0.5% sodium diethyldithiocarbamate (to remove Pd scavenger).

  • Cyclization:

    • React free Dap amine with side-chain carboxyl (Asp/Glu) using PyBOP/DIEA for 2-4 hours.

Protocol B: Comparative Serum Stability Assay

Use this protocol to validate the Dap advantage in your specific sequence.

  • Preparation: Dissolve peptide stocks (Dap-analog, Orn-analog, WT) to 1 mM in water.

  • Incubation:

    • Mix

      
       peptide stock with 
      
      
      
      pooled human serum (25%).
    • Incubate at

      
      .
      
  • Sampling:

    • Take aliquots (

      
      ) at 
      
      
      
      min.
    • Quench: Immediately add

      
       of 15% Trichloroacetic acid (TCA) or cold Acetonitrile to precipitate serum proteins.
      
    • Chill on ice for 15 min, then centrifuge at 14,000 rpm for 10 min.

  • Analysis:

    • Inject supernatant onto RP-HPLC (C18 column).[2]

    • Calculate % remaining based on Peak Area relative to

      
      .
      

Conclusion

While Ornithine provides a modest improvement in stability over Lysine, Dap is the superior choice for high-stability peptide engineering . Its single-methylene side chain creates a "steric stealth" mode against proteases and enables the formation of rigid, high-affinity constraints. For drug development projects where serum half-life and reduced toxicity are critical critical quality attributes (CQAs), Dap should be the primary candidate for cationic residue substitution.

References

  • Frontiers in Microbiology. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance. Retrieved from [Link]

  • Journal of the American Chemical Society. (2024). Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases. Retrieved from [Link]

  • National Institutes of Health (PMC). (2009). The proteolytic stability and cytotoxicity studies of L-aspartic acid and L-diaminopropionic acid derived beta-peptides. Retrieved from [Link][3]

  • National Institutes of Health (PMC). (2012). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. Retrieved from [Link][3]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Boc-Dap-OtBu hydrochloride salt

Topic: Technical Handling Guide: Boc-Dap-OtBu Hydrochloride Salt Audience: Researchers, Scientists, Drug Development Professionals Executive Technical Summary Boc-Dap-OtBu hydrochloride ( -Boc-L-2,3-diaminopropionic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Handling Guide: Boc-Dap-OtBu Hydrochloride Salt Audience: Researchers, Scientists, Drug Development Professionals

Executive Technical Summary

Boc-Dap-OtBu hydrochloride (


-Boc-L-2,3-diaminopropionic acid tert-butyl ester hydrochloride) is a critical orthogonal building block in Solid Phase Peptide Synthesis (SPPS). It allows for the selective manipulation of the side-chain amine while maintaining stability on the 

-amine and C-terminus.

However, its physicochemical properties—specifically its hygroscopic nature as a hydrochloride salt and its potential for respiratory irritation —demand a rigorous handling protocol. This guide moves beyond basic SDS data to provide a field-proven operational workflow.

Parameter Technical Specification
CAS Number 77215-54-4
Formula

Molecular Weight 296.8 g/mol
Physical State White to off-white powder (Hygroscopic)
Storage +2°C to +8°C, Desiccated, Under Inert Gas (

or Ar)
Primary Hazards Skin/Eye Irritant (H315, H319), STOT-SE Respiratory (H335)

Hazard Architecture & Risk Assessment

To handle this reagent safely, one must understand the causality of its hazards.

  • The HCl Factor (Acidity & Hygroscopicity): As a hydrochloride salt of a primary amine, this compound is inherently hygroscopic. Upon contact with atmospheric moisture, the crystal lattice can collapse, leading to hydrolysis risks and difficult handling (clumping). Furthermore, in solution or upon contact with mucous membranes, it acts as a weak acid, driving the irritation potential.

  • The Particle Factor (Inhalation): The fine particulate nature of the lyophilized or crystallized salt creates a high risk of aerosolization. Inhalation triggers H335 (Respiratory Irritation) because the salt dissolves in the mucosal lining of the respiratory tract, creating a localized acidic environment.

Personal Protective Equipment (PPE) Matrix

Rationale: The PPE selection focuses on preventing particulate inhalation and contact with acidic moisture.[1]

Zone Required PPE Scientific Rationale
Respiratory N95 / FFP2 Mask (Minimum)Prevents inhalation of fine particulates. If handling >5g in an open vessel, upgrade to a P100 half-face respirator to eliminate sensitization risks.
Ocular Chemical Splash Goggles Standard safety glasses are insufficient for fine powders that can drift around lenses. Goggles provide a seal against dust entry.
Dermal (Hands) Nitrile Gloves (Double-gloving) Layer 1 (Inner): 4 mil Nitrile (Tactile).Layer 2 (Outer): 5-8 mil Nitrile (Durability).Why? Protects against permeation if solubilized in DCM/DMF.
Body Lab Coat (Buttoned, Tyvek sleeves) Cotton lab coats can trap dust. Tyvek sleeve covers prevent powder accumulation on wrists/forearms.

Operational Protocol: The "Dry-Chain" Workflow

Objective: Transfer and solubilize the reagent without exposing it to moisture or aerosolizing the powder.

Phase A: Preparation (The Environment)
  • Humidity Control: Ensure the lab ambient humidity is <50%. If high humidity is unavoidable, perform weighing inside a glove box or a specialized weighing hood.

  • Equilibration: Remove the reagent bottle from 2-8°C storage. CRITICAL: Allow the closed container to warm to room temperature (approx. 30 mins) before opening.

    • Mechanism:[1][2][3] Opening a cold bottle condenses atmospheric moisture directly onto the hygroscopic salt, ruining the remaining stock.

Phase B: Weighing & Transfer (Static Control)
  • Static Discharge: Use an ionizing bar or anti-static gun on the weighing boat and spatula. Amino acid salts are prone to static charge, causing "particle fly-out."

  • The "Draft Shield" Technique:

    • Place the balance inside a fume hood.

    • Lower the sash to the minimum working height.

    • Why: High face velocity in fume hoods can blow powder. Working deep in the hood with a low sash balances protection with stability.

  • Transfer: Use a stainless steel micro-spatula. Avoid plastic spatulas which generate static.

Phase C: Solubilization
  • Solvent Choice: Soluble in water, methanol, DMSO, and DMF. Moderately soluble in DCM (Dichloromethane).

  • Sequence:

    • Add the solvent to the vessel first (if possible) or add the powder to the vessel and immediately add solvent.

    • Why: Minimizes the time the dry powder is exposed to air.

  • Neutralization (If used in coupling): Since this is an HCl salt, you must add a tertiary base (e.g., DIPEA or NMM) to neutralize the HCl and free the amine for reaction.

    • Ratio: Use 1.0 equivalents of base relative to the salt to neutralize the HCl.

Visualization: Safe Handling Workflow

SafeHandling Storage Storage (2-8°C, Inert Gas) Equilibration Equilibration (Warm to RT, Sealed) Storage->Equilibration Prevent Condensation Weighing Weighing (Anti-static, Fume Hood) Equilibration->Weighing Open Only at RT Solubilization Solubilization (Add Solvent, Neutralize HCl) Weighing->Solubilization Minimize Air Exposure Usage SPPS / Reaction Solubilization->Usage Add DIPEA/Base

Figure 1: The "Dry-Chain" workflow ensures the integrity of the hygroscopic salt from storage to application.

Emergency Response & Spills

Scenario: Powder Spill on Benchtop

  • Do NOT use a wet paper towel immediately. This will turn the salt into a sticky, acidic sludge that smears.

  • Dry Sweep: Cover the spill with a dry absorbent pad or carefully sweep into a dustpan using a brush.

  • Wet Clean: After removing the bulk solid, wipe the area with a 10% Sodium Bicarbonate solution (to neutralize traces) followed by water.

Scenario: Exposure

  • Eye Contact: Flush immediately for 15 minutes. The HCl component causes immediate stinging; do not rub.

  • Skin Contact: Wash with soap and water.[2][4][5][6] If redness persists (dermatitis), seek medical attention.

Storage & Disposal Strategy

Long-Term Storage
  • Temperature: 2°C to 8°C.[7]

  • Atmosphere: Store under Nitrogen or Argon.[7]

  • Secondary Containment: Place the primary vial inside a desiccator or a larger jar containing desiccant packets (Silica gel) to scavenge trapped moisture.

Disposal Decision Tree

Boc-Dap-OtBu HCl is not classified as a P-list acutely toxic waste, but it is a chemical contaminant.

DisposalTree Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid Waste (Expired/Spilled Powder) StateCheck->Solid Liquid Liquid Waste (Reaction Mixture) StateCheck->Liquid BinA Solid Hazardous Waste (Label: Toxic/Irritant) Solid->BinA Double Bag HalogenCheck Contains Halogenated Solvents? (DCM/CHCl3) Liquid->HalogenCheck BinB Halogenated Organic Waste HalogenCheck->BinB Yes BinC Non-Halogenated Organic Waste HalogenCheck->BinC No

Figure 2: Waste disposal decision tree ensuring compliance with environmental safety regulations.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86585733, H-Dap(Boc)-OtBu.HCl. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

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